3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C43H68N7O18P3S |
|---|---|
分子量 |
1096.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (10Z,13Z,16Z,19Z)-3-oxodocosa-10,13,16,19-tetraenethioate |
InChI |
InChI=1S/C43H68N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h5-6,8-9,11-12,14-15,29-30,32,36-38,42,54-55H,4,7,10,13,16-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b6-5-,9-8-,12-11-,15-14-/t32-,36+,37+,38-,42-/m0/s1 |
InChI 键 |
MUBUSEARPWRSQN-XMTMOFKOSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic pathway involving 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This pathway is of critical importance for the biosynthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid vital for neural and retinal function. This document will delve into the core biochemistry of the pathway, its enzymatic machinery, regulatory mechanisms, and its physiological and pathological significance. Furthermore, detailed experimental protocols are provided to facilitate further research and drug development efforts targeting this crucial metabolic route.
Introduction: The Significance of Peroxisomal β-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids
While mitochondria are the primary sites of β-oxidation for most fatty acids, they are incapable of metabolizing very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbons[1]. The metabolism of these lipids, including the vital polyunsaturated fatty acids, is the exclusive domain of peroxisomes[1][2][3][4]. The pathway involving this compound is a critical segment of the peroxisomal β-oxidation spiral that facilitates the conversion of tetracosahexaenoic acid (C24:6n-3) to the essential fatty acid, docosahexaenoic acid (DHA; C22:6n-3)[2][3][4]. Deficiencies in this pathway can lead to severe neurological disorders due to impaired DHA synthesis, highlighting its importance in human health[5][6][7].
This guide will provide a detailed examination of this pathway, offering insights into its molecular workings and providing the necessary tools for its further investigation.
The Core Metabolic Pathway: From C24:6n-3 to DHA
The conversion of tetracosahexaenoic acid (C24:6n-3) to DHA (C22:6n-3) involves a single cycle of peroxisomal β-oxidation. This compound is a key intermediate in this process.
Enzymatic Machinery
The metabolism of this compound and its precursor is carried out by a trio of core enzymes located within the peroxisome.
Table 1: Key Enzymes in the Peroxisomal β-Oxidation of C24:6n-3
| Enzyme | Gene | Function |
| Straight-chain Acyl-CoA Oxidase 1 (ACOX1) | ACOX1 | Catalyzes the first and rate-limiting step, the dehydrogenation of the acyl-CoA. |
| D-Bifunctional Protein (DBP) | HSD17B4 | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. |
| Peroxisomal 3-ketoacyl-CoA thiolase | ACAA1 | Catalyzes the final thiolytic cleavage. |
The Metabolic Steps
The pathway can be visualized as a sequence of four reactions:
Caption: Peroxisomal β-oxidation of C24:6n-3 to DHA-CoA.
-
Dehydrogenation: The process is initiated by Straight-chain Acyl-CoA Oxidase 1 (ACOX1) , which introduces a double bond between the α and β carbons of tetracosahexaenoyl-CoA, yielding trans-2-Docosa-4,7,10,13,16,19-heptaenoyl-CoA. This is the rate-limiting step of the pathway[8].
-
Hydration: The enoyl-CoA hydratase domain of the D-Bifunctional Protein (DBP) adds a water molecule across the newly formed double bond, resulting in the formation of 3-Hydroxy-docosa-10,13,16,19-tetraenoyl-CoA.
-
Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes the hydroxyl group to a keto group, producing the central intermediate, This compound .
-
Thiolytic Cleavage: Finally, peroxisomal 3-ketoacyl-CoA thiolase cleaves this compound, releasing a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA) .
Regulation of the Pathway
The flux through the this compound metabolic pathway is tightly regulated at multiple levels to meet the cellular demands for DHA while preventing the accumulation of potentially toxic intermediates.
Transcriptional Regulation
The primary mode of regulation is at the transcriptional level, orchestrated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) [9][10][11]. PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[9][11]. The genes encoding all three core enzymes of this pathway (ACOX1, HSD17B4, and ACAA1) are known to be regulated by PPARα[9][11].
Docosahexaenoic acid (DHA) itself can act as a feedback inhibitor by suppressing the activity of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a transcription factor that can influence fatty acid metabolism[3][6][12][13].
Hormonal Control
Hormones play a significant role in modulating overall lipid metabolism, which indirectly impacts this pathway.
-
Insulin: Generally promotes lipid storage and can downregulate the expression of human peroxisomal thiolase[5][14][15].
-
Glucagon and Catecholamines: During fasting, these hormones stimulate lipolysis, increasing the availability of fatty acid substrates for β-oxidation[15].
-
Thyroid Hormones: These hormones are known to stimulate fatty acid oxidation in both mitochondria and peroxisomes[15][16].
Physiological and Pathological Significance
Physiological Roles
The primary physiological role of this pathway is the biosynthesis of DHA, a critical component of cell membranes, particularly in the brain and retina. DHA is essential for:
-
Neuronal development and function
-
Visual acuity
-
Anti-inflammatory processes
Pathological Implications
Defects in the enzymes of this pathway can lead to a group of genetic disorders known as peroxisomal β-oxidation disorders[5][6][7]. These can result in a severe deficiency of DHA and an accumulation of VLCFAs, leading to:
-
Zellweger Spectrum Disorders: Characterized by severe neurological abnormalities, craniofacial dysmorphism, and liver dysfunction[7].
-
D-Bifunctional Protein Deficiency: A severe disorder with neurological symptoms and often early mortality[17][18][19][20].
-
Acyl-CoA Oxidase Deficiency: Leads to a milder phenotype but still with significant neurological impairment.
Experimental Protocols
The following section provides detailed methodologies for the investigation of the this compound metabolic pathway.
Analysis of Very-Long-Chain Fatty Acids
Accurate quantification of VLCFAs is crucial for diagnosing peroxisomal disorders and for studying the efficacy of potential therapeutic interventions.
Protocol 1: VLCFA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a standard method for the clinical diagnosis of VLCFA accumulation.
Materials:
-
Plasma or fibroblast cell pellets
-
Internal standards (e.g., deuterated C22:0, C24:0, C26:0)
-
Organic solvents (e.g., hexane, chloroform, methanol)
-
Derivatizing agents (e.g., BF3-methanol or acetyl chloride)
-
GC-MS system
Procedure:
-
Sample Preparation: To 100 µL of plasma or a cell pellet, add internal standards.
-
Hydrolysis: Perform acid or base hydrolysis to release fatty acids from complex lipids.
-
Extraction: Extract the fatty acids using an organic solvent mixture like hexane:isopropanol.
-
Derivatization: Convert the fatty acids to their more volatile methyl esters using a derivatizing agent.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The fatty acid methyl esters are separated based on their boiling points and detected by the mass spectrometer.
-
Quantification: Calculate the concentrations of individual VLCFAs by comparing their peak areas to those of the internal standards.
Enzyme Assays
Direct measurement of enzyme activity is essential for characterizing enzyme kinetics and for screening potential modulators.
Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This assay measures the thiolytic cleavage of a model 3-ketoacyl-CoA substrate.
Materials:
-
Purified enzyme or cell lysate
-
Acetoacetyl-CoA (substrate)
-
Coenzyme A (CoA)
-
Tris-HCl buffer, pH 8.1
-
Magnesium chloride
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and CoA.
-
Initiate Reaction: Add acetoacetyl-CoA to the reaction mixture and equilibrate to the desired temperature (e.g., 37°C).
-
Start Measurement: Add the enzyme sample to initiate the reaction.
-
Monitor Absorbance: Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of acetoacetyl-CoA.
-
Calculate Activity: Determine the rate of absorbance change and use the molar extinction coefficient of acetoacetyl-CoA to calculate the enzyme activity.
Protocol 3: Cell-Based Assay for Peroxisomal β-Oxidation
This assay provides a measure of the overall flux through the peroxisomal β-oxidation pathway in intact cells.
Materials:
-
Cultured fibroblasts
-
[1-¹⁴C]-labeled very-long-chain fatty acid (e.g., [1-¹⁴C]lignoceric acid, C24:0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Grow fibroblasts to confluence in appropriate culture dishes.
-
Substrate Incubation: Incubate the cells with the radiolabeled VLCFA for a defined period (e.g., 2-4 hours).
-
Stop Reaction: Terminate the reaction by adding perchloric acid.
-
Separate Products: Separate the water-soluble radiolabeled products (acetyl-CoA and chain-shortened acyl-CoAs) from the unreacted substrate by centrifugation.
-
Measure Radioactivity: Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Normalize Data: Normalize the radioactivity to the protein content of the cell lysate to determine the rate of β-oxidation.
Caption: A generalized workflow for investigating the this compound pathway.
Conclusion and Future Directions
The metabolic pathway of this compound represents a critical juncture in the biosynthesis of DHA, a fatty acid of immense physiological importance. A thorough understanding of its biochemistry, regulation, and pathology is essential for the development of novel therapeutic strategies for peroxisomal disorders and other conditions associated with aberrant lipid metabolism. Future research should focus on elucidating the precise kinetic properties of the involved enzymes with their native polyunsaturated substrates, uncovering more nuanced regulatory mechanisms, and developing high-throughput screening assays to identify compounds that can modulate this pathway for therapeutic benefit.
References
- 1. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid (DHA) and hepatic gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Peroxisomal 3-Ketoacyl-CoA Thiolase: Tissue Expression and Metabolic Regulation : Human Peroxisomal Thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic Acid (DHA) and Hepatic Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. journals.physiology.org [journals.physiology.org]
- 12. ocl-journal.org [ocl-journal.org]
- 13. Synthesis of DHA (omega-3 fatty acid): FADS2 gene polymorphisms and regulation by PPARα | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 14. Hormonal regulation of long chain fatty uptake by adipocytes and studies of FATP gene family [dspace.mit.edu]
- 15. Important Hormones Regulating Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty acid metabolism and thyroid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Biological Significance of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA: A Technical Guide for Researchers
This guide provides an in-depth exploration of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA). Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's metabolic context, enzymatic interactions, and potential implications in health and disease, supported by detailed experimental protocols and pathway visualizations.
Executive Summary
This compound is a transient but pivotal metabolite in the endoplasmic reticulum-mediated elongation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). As the direct product of the rate-limiting condensation step catalyzed by Elongation of Very-Long-Chain Fatty Acids Protein 2 (ELOVL2), it represents a key control point in the intricate pathway leading to the synthesis of DHA, an essential omega-3 fatty acid crucial for neural and retinal function. This guide will dissect the biochemical journey of this 3-oxoacyl-CoA intermediate, from its formation to its rapid conversion, and discuss its broader relevance in metabolic homeostasis and age-related pathologies.
The Metabolic Crossroads: Elongation of Very-Long-Chain Fatty Acids
The synthesis of DHA from its C22 precursor, docosapentaenoic acid (DPA, 22:5n-3), necessitates a two-carbon extension to a C24 intermediate, which is subsequently shortened via peroxisomal β-oxidation. This compound emerges within the first stage of this elongation cycle, a four-step process localized to the endoplasmic reticulum.
The Fatty Acid Elongation Cycle
The elongation of a fatty acyl-CoA involves a cyclical series of four enzymatic reactions:
-
Condensation: The initial and rate-limiting step involves the condensation of an acyl-CoA (in this case, a C22:5-CoA) with malonyl-CoA, catalyzed by a fatty acid elongase. This reaction adds two carbon atoms to the acyl chain, forming a 3-ketoacyl-CoA intermediate.
-
Reduction: The 3-keto group is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.
-
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD), creating a trans-2,3-enoyl-CoA.
-
Second Reduction: Finally, the double bond is reduced by a trans-2-enoyl-CoA reductase (TER), also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.
Diagram 1: The Fatty Acid Elongation Cycle
Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Key Enzymatic Players in the Metabolism of this compound
The transient nature of this compound is dictated by the high efficiency of the enzymes that produce and consume it.
ELOVL2: The Gatekeeper of VLC-PUFA Synthesis
ELOVL2 is a key enzyme in the biosynthesis of long-chain polyunsaturated fatty acids, exhibiting high substrate specificity for C20 and C22 PUFAs.[1] It is the primary elongase responsible for converting docosapentaenoic acid (DPA, 22:5n-3) to tetracosahexaenoic acid (24:5n-3), a crucial precursor for DHA.[2] The expression and activity of ELOVL2 are subject to regulation, notably through age-related hypermethylation of its promoter region, which leads to decreased expression.[2][3] This decline in ELOVL2 function has been linked to age-related retinal dysfunction.[4][5]
The Reductive Step: 3-Ketoacyl-CoA Reductase (KAR)
Following its synthesis, this compound is rapidly reduced to its corresponding 3-hydroxyacyl-CoA. This reaction is catalyzed by a 3-ketoacyl-CoA reductase (KAR). While multiple KAR isoforms exist, the specific enzyme responsible for the reduction of this particular very-long-chain polyunsaturated intermediate within the context of DHA synthesis is an area of ongoing research. However, it is established that this reductive step is essential for the elongation cycle to proceed.[1]
The Broader Pathway: From the Endoplasmic Reticulum to the Peroxisome
The product of the elongation cycle in the endoplasmic reticulum, tetracosahexaenoyl-CoA (C24:6n-3), is not the final form of DHA. It is subsequently transported to peroxisomes for a single round of β-oxidation to yield DHA (C22:6n-3).[6] This interplay between two distinct cellular organelles highlights the complexity of VLC-PUFA metabolism.
Diagram 2: Inter-organellar Pathway of DHA Synthesis
Caption: The coordinated synthesis of DHA involving both the endoplasmic reticulum and peroxisomes.
Relevance in Health and Disease
Given its central role in DHA synthesis, the flux through the metabolic step involving this compound is critical for maintaining cellular health, particularly in tissues with high DHA content like the brain and retina.
Age-Related Decline in ELOVL2 and Retinal Health
As mentioned, the expression of ELOVL2, the enzyme that produces our target molecule, declines with age due to promoter hypermethylation.[2][3] This reduction in ELOVL2 activity leads to decreased DHA levels and has been associated with age-related macular degeneration (AMD) and a general decline in visual function.[4][5] Therefore, the regulation of the pathway in which this compound is an intermediate is a potential therapeutic target for age-related eye diseases.
Genetic Disorders of Fatty Acid Metabolism
While specific disorders directly linked to the accumulation of this compound have not been described, genetic defects in other enzymes of fatty acid oxidation can lead to severe metabolic diseases.[7][8] For instance, deficiencies in very-long-chain acyl-CoA dehydrogenase (VLCAD) prevent the proper breakdown of long-chain fatty acids, leading to energy deficiency and organ damage.[9][10] This underscores the importance of maintaining the integrity of the entire fatty acid metabolic network.
Experimental Protocols for the Study of this compound
The analysis of long-chain acyl-CoA esters is challenging due to their low abundance and lability. The following protocol outlines a general workflow for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of Long-Chain Acyl-CoA Esters
Objective: To efficiently extract long-chain acyl-CoA esters from tissues or cells while minimizing degradation.
Materials:
-
Frozen tissue or cell pellet
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or tissue homogenizer
-
Extraction buffer: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Internal standards (e.g., C17:0-CoA)
-
Centrifuge capable of 4°C operation
Procedure:
-
Flash-freeze the biological sample in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle. For cell pellets, proceed to the next step.
-
Add the powdered tissue or cell pellet to a pre-chilled tube containing the extraction buffer and internal standards.
-
Homogenize the sample thoroughly on ice.
-
Vortex the homogenate vigorously for 5 minutes at 4°C.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoA esters.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[11]
Quantification by LC-MS/MS
Objective: To separate and quantify this compound using a highly sensitive and specific mass spectrometry-based method.
Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (suggested starting point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v)
-
Gradient: A linear gradient from 20% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined empirically using authentic standards.
Diagram 3: Experimental Workflow for Acyl-CoA Analysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ELOVL2 Upregulation Reverses Age-Related Decline in Vision Loss in Mice – Fight Aging! [fightaging.org]
- 6. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty-acid metabolism disorder - Wikipedia [en.wikipedia.org]
- 9. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. metabolicsupportuk.org [metabolicsupportuk.org]
- 11. mdpi.com [mdpi.com]
The Role of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA in Peroxisomal Fatty Acid Metabolism: A Keystone in DHA Biosynthesis
Preamble: The intricate symphony of cellular metabolism holds key insights into health and disease. Within this complex network, the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is of paramount importance, particularly the synthesis of docosahexaenoic acid (DHA). This guide delves into the pivotal role of a specific intermediate, 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, in the peroxisomal pathway of DHA formation. Understanding the enzymology, regulation, and clinical relevance of this molecule offers a promising frontier for the development of novel therapeutics and diagnostics for a range of metabolic and neurological disorders.
Introduction: The Landscape of Very-Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) Metabolism
The Significance of Docosahexaenoic Acid (DHA)
Docosahexaenoic acid (DHA, 22:6n-3) is a critical omega-3 fatty acid that serves as a primary structural component of the human brain, cerebral cortex, skin, and retina.[1] Its accumulation in these tissues is vital for cognitive function, visual acuity, and overall neurological health.[2][3] While DHA can be obtained from dietary sources, its de novo synthesis from shorter-chain omega-3 fatty acids like alpha-linolenic acid (ALA) is a crucial metabolic process.[2]
An Overview of Fatty Acid Beta-Oxidation: Mitochondria vs. Peroxisomes
Fatty acid beta-oxidation is the primary catabolic pathway for fatty acids. While mitochondria are the main site for the oxidation of short, medium, and long-chain fatty acids, peroxisomes are indispensable for the breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and the synthesis of certain essential molecules like DHA.[4][5] A key difference lies in the initial dehydrogenation step: mitochondrial acyl-CoA dehydrogenases transfer electrons to the electron transport chain, whereas peroxisomal acyl-CoA oxidases transfer electrons directly to oxygen, producing hydrogen peroxide (H2O2).[5]
The Peroxisomal Pathway for DHA Synthesis: A Necessary Retroconversion
The synthesis of DHA from its precursor, tetracosahexaenoic acid (C24:6n-3), occurs through a process of retroconversion involving one cycle of peroxisomal beta-oxidation.[6][7] This pathway is essential because mammals lack the Δ4-desaturase enzyme required for the direct conversion of docosapentaenoic acid (DPA, 22:5n-3) to DHA.[8] Instead, C24:6n-3 is synthesized in the endoplasmic reticulum and then transported to the peroxisome for chain shortening.[9]
The Central Intermediate: this compound
Chemical Structure and Properties
This compound is a coenzyme A derivative that serves as a key intermediate in the peroxisomal beta-oxidation of C24:6n-3.[10] Its structure features a 22-carbon acyl chain with a ketone group at the beta-position (carbon 3) and four cis double bonds at positions 10, 13, 16, and 19.
Formation of the 3-Oxoacyl-CoA Intermediate: The Role of D-Bifunctional Protein (MFP-2)
The formation of this compound is a two-step process catalyzed by a single enzyme, the D-bifunctional protein (DBP), also known as multifunctional protein 2 (MFP-2).[8][9]
-
Hydration: The process begins with the hydration of the corresponding enoyl-CoA intermediate, catalyzed by the enoyl-CoA hydratase activity of DBP.
-
Dehydrogenation: The resulting 3-hydroxyacyl-CoA is then dehydrogenated by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP to yield the 3-oxoacyl-CoA intermediate.[9]
The Subsequent Step: Thiolytic Cleavage to DHA-CoA by 3-Ketoacyl-CoA Thiolase
The final step in this beta-oxidation cycle is the thiolytic cleavage of this compound. This reaction is catalyzed by 3-ketoacyl-CoA thiolase, which exists in two forms in the peroxisome: the classic 3-ketoacyl-CoA thiolase and the sterol carrier protein X (SCPx).[6][11] This cleavage results in the formation of docosahexaenoyl-CoA (DHA-CoA) and acetyl-CoA.[11]
Caption: Peroxisomal beta-oxidation pathway for DHA synthesis.
Enzymology and Regulation
Key Enzymes in the Pathway
The conversion of C24:6n-3 to DHA-CoA is a highly orchestrated process involving three key enzymes.
| Enzyme | Abbreviation | Function |
| Straight-Chain Acyl-CoA Oxidase | SCOX | Catalyzes the initial dehydrogenation of C24:6n-3-CoA.[6] |
| D-Bifunctional Protein | DBP/MFP-2 | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[8][9] |
| 3-Ketoacyl-CoA Thiolase / Sterol Carrier Protein X | - / SCPx | Catalyzes the final thiolytic cleavage to produce DHA-CoA and acetyl-CoA.[6][11] |
Regulatory Mechanisms
The expression of the enzymes involved in peroxisomal beta-oxidation is transcriptionally regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[12] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids, induces the expression of genes containing a peroxisome proliferator response element (PPRE) in their promoter region.[9]
The enzymes of the peroxisomal beta-oxidation pathway exhibit broad substrate specificity, allowing them to act on a variety of VLCFAs and branched-chain fatty acids.[13] The regulation of this pathway is also influenced by the availability of substrates and the accumulation of products, though the specific feedback mechanisms governing the synthesis of DHA are still under investigation.
Clinical Relevance and Pathophysiology
Peroxisomal Biogenesis Disorders and Single Enzyme Deficiencies
Defects in peroxisome biogenesis or deficiencies in any of the enzymes of the peroxisomal beta-oxidation pathway can lead to severe metabolic disorders.[14] These disorders are often characterized by the accumulation of VLCFAs and a deficiency in DHA.[8]
The Impact of Impaired DHA Synthesis
Given the critical role of DHA in neurological development and function, impaired synthesis can have profound consequences, leading to neurological abnormalities, retinopathy, and developmental delays.[8][15]
This compound as a Potential Biomarker
The accumulation of specific intermediates of fatty acid metabolism, such as 3-oxoacyl-CoAs, can serve as biomarkers for underlying enzymatic defects. The development of sensitive analytical methods for the detection of this compound could therefore aid in the diagnosis and monitoring of peroxisomal disorders.
Experimental Protocols for the Analysis of this compound
The analysis of long-chain acyl-CoA esters is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for their quantification.[1][16][17]
Sample Preparation: Extraction of Long-Chain Acyl-CoA Esters from Tissues and Cells
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold buffer.
-
Extraction: Perform a liquid-liquid extraction using a mixture of isopropanol, acetonitrile, and an aqueous buffer to separate the acyl-CoAs from other lipids.
-
Purification: Utilize solid-phase extraction (SPE) to further purify and concentrate the acyl-CoA fraction.[18]
Analytical Methodology: LC-MS/MS for Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. Evidence that multifunctional protein 2, and not multifunctional protein 1, is involved in the peroxisomal beta-oxidation of pristanic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA_TargetMol [targetmol.com]
- 11. Reactome | Formation of DHA-CoA catalysed by 3-ketoacyl-CoA thiolase [reactome.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Peroxisomal Multifunctional Protein 2 Deficiency Perturbs Lipid Homeostasis in the Retina and Causes Visual Dysfunction in Mice [frontiersin.org]
- 16. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 18. benchchem.com [benchchem.com]
The Peroxisomal Crucible: A Technical Guide to the Metabolism of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the peroxisomal beta-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), with a specific focus on the pivotal intermediate, 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA. Peroxisomal beta-oxidation is a critical metabolic pathway, distinct from its mitochondrial counterpart, responsible for the chain-shortening of fatty acids that are too long to be processed by mitochondria. Dysregulation of this pathway is implicated in a range of severe metabolic disorders, making a thorough understanding of its mechanism and intermediates essential for the development of novel therapeutic strategies. This document will delve into the enzymatic cascade of peroxisomal beta-oxidation, the precise role of this compound, detailed analytical methodologies for its study, and its pathophysiological and therapeutic relevance.
Introduction: The Imperative of Peroxisomal Beta-Oxidation
While mitochondrial beta-oxidation is the primary engine of fatty acid catabolism for energy production, the peroxisome plays an indispensable role in lipid metabolism, particularly in handling substrates that are problematic for mitochondria. These include very-long-chain fatty acids (VLCFAs, ≥C22), branched-chain fatty acids, and the precursors of bile acids.[1] The accumulation of these molecules can be cytotoxic, and their proper degradation is vital for cellular homeostasis.
The subject of this guide, this compound, is a transient but crucial intermediate in the peroxisomal beta-oxidation of docosahexaenoic acid (DHA, 22:6n-3), a vital omega-3 fatty acid abundant in the brain and retina. Understanding the metabolism of this specific 3-oxoacyl-CoA derivative provides a window into the intricate enzymatic machinery of the peroxisome and its broader implications for human health and disease.
The Peroxisomal Beta-Oxidation Pathway: A Four-Step Enzymatic Relay
Peroxisomal beta-oxidation proceeds through a cycle of four core reactions, each catalyzed by a specific enzyme or enzymatic domain. This process systematically shortens the fatty acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA.
A. Step 1: Dehydrogenation by Acyl-CoA Oxidase (ACOX)
The initial and rate-limiting step is the oxidation of the fatty acyl-CoA by a family of FAD-dependent acyl-CoA oxidases.[2] For straight-chain VLCFAs and polyunsaturated fatty acids like DHA, Acyl-CoA Oxidase 1 (ACOX1) is the primary enzyme.[3][4] This reaction introduces a double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA chain. A key distinction from its mitochondrial counterpart is that ACOX directly transfers electrons to molecular oxygen, generating hydrogen peroxide (H₂O₂), which is then detoxified to water and oxygen by catalase, an abundant peroxisomal enzyme.[3]
B. Step 2: Hydration by the Multifunctional Protein (MFP)
The resulting enoyl-CoA is then hydrated by the enoyl-CoA hydratase activity of a multifunctional protein. For straight-chain and polyunsaturated fatty acids, this is typically the L-bifunctional protein (L-PBE), also known as multifunctional protein 1 (MFP-1).[4] This enzyme adds a hydroxyl group to the β-carbon.
C. Step 3: Dehydrogenation by the Multifunctional Protein (MFP)
The same multifunctional protein, utilizing its L-3-hydroxyacyl-CoA dehydrogenase activity, catalyzes the second dehydrogenation.[4] This NAD⁺-dependent oxidation converts the hydroxyl group at the β-carbon into a keto group. The product of this reaction, in the case of DHA beta-oxidation, is This compound .
D. Step 4: Thiolytic Cleavage by 3-Oxoacyl-CoA Thiolase
The final step is the thiolytic cleavage of the 3-oxoacyl-CoA intermediate by 3-oxoacyl-CoA thiolase.[5] This reaction is catalyzed by enzymes such as peroxisomal 3-ketoacyl-CoA thiolase B.[6] A molecule of Coenzyme A is used to cleave the bond between the α and β carbons, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA that is two carbons shorter. This shortened acyl-CoA can then re-enter the beta-oxidation spiral for further degradation.
Diagram of the Peroxisomal Beta-Oxidation Pathway:
Caption: The four-step cycle of peroxisomal beta-oxidation of DHA.
Analytical Methodologies for Studying Peroxisomal Beta-Oxidation
The investigation of peroxisomal beta-oxidation and its intermediates requires specialized analytical techniques. Below are protocols for key experimental approaches.
Measurement of Peroxisomal Beta-Oxidation Activity Using Stable-Isotope Labeled Substrates
This method offers a sensitive and direct measure of peroxisomal beta-oxidation capacity in living cells.[5][7]
Principle: Cultured cells are incubated with a stable-isotope labeled VLCFA, such as deuterium-labeled docosanoic acid (D₃-C22:0). The peroxisomal beta-oxidation machinery shortens the labeled fatty acid, producing labeled intermediates (e.g., D₃-C16:0). The ratio of the product to the initial substrate is quantified by mass spectrometry, providing a direct measure of pathway activity.
Protocol:
-
Cell Culture: Plate human skin fibroblasts or other relevant cell types in appropriate culture dishes and grow to near confluency.
-
Substrate Preparation: Prepare a stock solution of D₃-C22:0 complexed to bovine serum albumin (BSA).
-
Incubation: Replace the culture medium with fresh medium containing the D₃-C22:0-BSA complex at a final concentration of 10-50 µM. Incubate for 24-72 hours.
-
Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS), harvest by trypsinization, and pellet by centrifugation. Extract total lipids using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Saponification and Methylation: Saponify the lipid extract with methanolic NaOH and then methylate the fatty acids with BF₃-methanol to produce fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). Monitor the ion currents corresponding to the deuterated substrate and products.
-
Quantification: Calculate the ratio of the peak area of the deuterated product (e.g., D₃-C16:0) to the deuterated substrate (D₃-C22:0) to determine the peroxisomal beta-oxidation activity.
In Vitro Enzyme Kinetics of Peroxisomal Beta-Oxidation Enzymes
Determining the kinetic parameters of individual enzymes in the pathway provides insights into their efficiency and potential for dysfunction in disease states.
Principle: The activity of a specific enzyme is measured by monitoring the rate of consumption of its substrate or the formation of its product using purified enzymes or cell lysates. Spectrophotometric or fluorometric assays are commonly employed.
Protocol for 3-Oxoacyl-CoA Thiolase Activity Assay:
-
Enzyme Source: Use purified recombinant 3-oxoacyl-CoA thiolase or a peroxisome-enriched fraction from cell or tissue homogenates.
-
Substrate: Synthesize or purchase a suitable 3-oxoacyl-CoA substrate. For general activity, 3-oxo-hexadecanoyl-CoA can be used.
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate, MgCl₂, and Coenzyme A.
-
Assay: Initiate the reaction by adding the enzyme source to the reaction mixture containing the 3-oxoacyl-CoA substrate. The thiolytic cleavage of the substrate results in a decrease in absorbance at 303 nm.
-
Data Analysis: Monitor the change in absorbance over time and calculate the enzyme activity using the molar extinction coefficient of the 3-oxoacyl-CoA substrate. Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.[8]
Analysis of Acyl-CoA Intermediates by LC-MS/MS
The direct detection and quantification of acyl-CoA intermediates, including 3-oxoacyl-CoAs, can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
Principle: Cellular extracts are separated by reverse-phase liquid chromatography, and the eluting compounds are ionized and fragmented in a mass spectrometer. Specific precursor-to-product ion transitions are monitored for the targeted acyl-CoA species, allowing for their sensitive and specific quantification.
Protocol Outline:
-
Sample Preparation: Rapidly quench metabolic activity in cell cultures or tissues and extract acyl-CoAs using an acidic organic solvent mixture.
-
Chromatographic Separation: Separate the acyl-CoAs on a C18 reverse-phase column using a gradient of aqueous mobile phase with a weak acid (e.g., formic acid) and an organic mobile phase (e.g., acetonitrile).
-
Mass Spectrometry: Perform analysis on a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.
-
MRM Method Development: For each target acyl-CoA, including this compound, determine the optimal precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion for multiple reaction monitoring (MRM). A common fragmentation for acyl-CoAs is the neutral loss of the 5'-ADP moiety (507 Da).[9]
-
Quantification: Use stable-isotope labeled internal standards for each class of acyl-CoA to correct for matrix effects and variations in extraction efficiency and instrument response.
Pathophysiological Relevance: When the Pathway Falters
Defects in peroxisomal beta-oxidation lead to a group of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies.[12][13] These conditions are characterized by the accumulation of VLCFAs and other substrates of peroxisomal beta-oxidation in tissues and plasma, leading to profound neurological and systemic dysfunction.
| Disorder | Defective Component | Key Biochemical Findings | Clinical Manifestations |
| Zellweger Spectrum Disorders | PEX genes (peroxisome assembly) | Accumulation of VLCFAs, branched-chain fatty acids, and bile acid intermediates. Deficient plasmalogen synthesis. | Severe neurological abnormalities, liver dysfunction, craniofacial dysmorphism.[13] |
| X-Linked Adrenoleukodystrophy (X-ALD) | ABCD1 transporter (VLCFA import) | Accumulation of saturated VLCFAs. | Progressive demyelination of the central nervous system, adrenal insufficiency.[13] |
| ACOX1 Deficiency | Acyl-CoA Oxidase 1 | Accumulation of straight-chain VLCFAs. | Neurological regression, hypotonia, seizures. |
| D-Bifunctional Protein (DBP) Deficiency | D-Bifunctional Protein | Accumulation of VLCFAs, branched-chain fatty acids, and bile acid intermediates. | Severe neurological symptoms, often with neonatal onset. |
Logical Relationship of Defect to Pathway Disruption:
Caption: Correlation of specific genetic defects to steps in the peroxisomal beta-oxidation pathway.
Therapeutic Perspectives: Targeting Peroxisomal Beta-Oxidation
The devastating consequences of peroxisomal beta-oxidation disorders underscore the need for effective therapeutic interventions. Current strategies are largely supportive, but research into novel treatments is ongoing.[12][13]
A. Dietary Management:
For some disorders, dietary restriction of the accumulating substrate can be beneficial. For example, in Refsum disease, a disorder of phytanic acid metabolism, restricting dietary intake of phytanic acid can improve neurological and other symptoms.[13]
B. Lorenzo's Oil:
A well-known, though controversial, therapy for X-ALD is "Lorenzo's oil," a mixture of oleic and erucic acids. The rationale is that the administration of these monounsaturated fatty acids can competitively inhibit the elongation of saturated VLCFAs, thereby reducing their levels.
C. Pharmacological Upregulation of Peroxisomal Function:
Research is exploring the use of pharmacological agents to enhance peroxisomal beta-oxidation. Fibrates, a class of lipid-lowering drugs, are known to activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that upregulates the expression of genes involved in fatty acid oxidation, including those in the peroxisomal pathway.[1][3][14] However, the efficacy of fibrates in treating peroxisomal disorders is still under investigation.
D. Gene Therapy:
For monogenic disorders like X-ALD, gene therapy represents a promising approach. The goal is to introduce a functional copy of the defective gene, such as ABCD1, into the patient's cells to restore normal protein function and metabolic activity.[13] Elivaldogene autotemcel is a gene therapy approved for early, active cerebral adrenoleukodystrophy.[13]
E. Targeting Specific Enzymes:
The development of small molecules that can directly modulate the activity of specific enzymes in the peroxisomal beta-oxidation pathway is an area of active research.[15][16] Such compounds could potentially be used to correct metabolic imbalances or to enhance the clearance of toxic fatty acids.
Conclusion and Future Directions
The peroxisomal beta-oxidation pathway, and its intermediate this compound, are central to the metabolism of very-long-chain polyunsaturated fatty acids. A detailed understanding of the enzymology, regulation, and analytical measurement of this pathway is paramount for advancing our knowledge of lipid metabolism and for developing effective treatments for a range of devastating metabolic disorders. Future research should focus on the development of more specific and potent pharmacological modulators of peroxisomal beta-oxidation and the continued exploration of gene-based therapies. The intricate interplay between peroxisomal and mitochondrial metabolism also warrants further investigation to fully appreciate the integrated nature of cellular lipid homeostasis.
References
- 1. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Kinetic methods for the study of the enzyme systems of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic developments in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Specificity in the action of hypolipidemic drugs: increase of peroxisomal beta-oxidation largely dissociated from hepatomegaly and peroxisome proliferation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peroxisomal β-oxidation enzyme, DECR2, regulates lipid metabolism and promotes treatment resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Preamble: Charting the Metabolic Fate of Very-Long-Chain Polyunsaturated Fatty Acids
An In-Depth Technical Guide to the Discovery and Identification of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
Authored by a Senior Application Scientist
The landscape of lipidomics is in a perpetual state of expansion, with new molecular species continually being identified, each holding the potential to unlock novel insights into cellular physiology and pathology. Among the myriad of lipid metabolites, acyl-coenzyme A (acyl-CoA) thioesters stand out as central hubs in energy metabolism and cellular signaling.[1][2] This guide focuses on a specific, yet significant, molecule at the intersection of fatty acid oxidation and the metabolism of docosahexaenoic acid (DHA): This compound .
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a foundational guide to the principles and methodologies behind the discovery, identification, and characterization of this complex lipid metabolite. We will delve into the hypothetical biosynthetic origins of this molecule, provide detailed protocols for its isolation and analysis, and discuss the significance of its identification in the broader context of metabolic research.
The Biochemical Significance of 3-Oxoacyl-CoAs
3-Oxoacyl-CoAs are obligate intermediates in the beta-oxidation of fatty acids, a primary catabolic pathway for energy production.[1][3] The formation of a 3-oxoacyl-CoA is the penultimate step in each cycle of beta-oxidation, preceding the thiolytic cleavage that shortens the fatty acyl chain by two carbons. The enzymes responsible for this transformation, the 3-hydroxyacyl-CoA dehydrogenases, are crucial for maintaining metabolic flux.
The molecule , this compound, is a derivative of a 22-carbon polyunsaturated fatty acid.[4][5][6][7] Its structure suggests it is an intermediate in the breakdown of a docosatetraenoic acid, likely originating from the metabolic network surrounding the vital omega-3 fatty acid, DHA (docosahexaenoic acid, 22:6n-3).[8][9] The identification of such a molecule provides a window into the specific steps of very-long-chain polyunsaturated fatty acid (VLC-PUFA) catabolism, a process that is essential for maintaining lipid homeostasis.[2]
A Plausible Biosynthetic Pathway
The synthesis of DHA is a complex process involving a series of desaturation and elongation reactions, culminating in a cycle of peroxisomal beta-oxidation.[10][11][12] It is within the peroxisome that very-long-chain fatty acids are chain-shortened, and where this compound would logically be formed from a longer precursor.
Below is a diagram illustrating a potential metabolic route leading to the formation of our target molecule.
Caption: Proposed peroxisomal beta-oxidation pathway for the formation of this compound.
A Framework for Discovery and Identification
The discovery of a novel metabolite like this compound requires a systematic and multi-faceted analytical approach. The following sections outline a robust workflow, from sample sourcing to definitive structural elucidation.
Experimental Workflow Overview
The logical flow for identifying this molecule involves several key stages: tissue selection and homogenization, extraction of the acyl-CoA pool, chromatographic separation, and finally, mass spectrometric detection and characterization.
Caption: A comprehensive workflow for the identification of this compound.
Detailed Methodologies
Protocol 1: Extraction of Acyl-CoAs from Biological Tissue
This protocol is adapted from established methods for fatty acyl-CoA extraction.[13][14] The primary challenge in acyl-CoA analysis is their low abundance and susceptibility to degradation.
Materials:
-
Frozen tissue sample (e.g., liver)
-
Homogenization Buffer: 10 mM HEPES, 1 mM EDTA, 0.25 M Sucrose, with antioxidants (e.g., 1 mM DTT), pH 7.4
-
Internal Standard: A stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA)
-
Extraction Solvent: Isopropanol/Acetonitrile/Aqueous Buffer (e.g., ammonium acetate) mixture
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and keep on dry ice.
-
Homogenization: In a pre-chilled dounce homogenizer, add the tissue and 1 mL of ice-cold homogenization buffer. Add the internal standard. Homogenize thoroughly on ice.
-
Protein Precipitation: Transfer the homogenate to a microfuge tube. Add 2 mL of cold extraction solvent. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid-Phase Extraction (Optional but Recommended):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant onto the cartridge.
-
Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., 80% methanol or acetonitrile).
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs due to its sensitivity and specificity.[15][16][17]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Orbitrap/Q-TOF).
LC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (M+H)+: This is the mass of the intact molecule. For this compound, the exact mass must be calculated.
-
Product Ions: Characteristic fragments are generated upon collision-induced dissociation (CID). For acyl-CoAs, a common fragment corresponds to the pantetheine phosphate moiety.
Data Interpretation and Structural Confirmation
The cornerstone of identification is the accurate mass measurement and the interpretation of the fragmentation pattern.
Mass Spectrometry Data
The theoretical mass of this compound must be calculated to guide the search for the precursor ion in the high-resolution mass spectrum. The fragmentation (MS/MS) spectrum is then used for structural confirmation.
| Parameter | Predicted Value/Ion | Rationale |
| Molecular Formula | C43H64N7O18P3S | Based on the structure of Coenzyme A and the 3-oxo-docosatetraenoyl moiety. |
| Monoisotopic Mass | 1099.3246 | Calculated exact mass of the neutral molecule. |
| Precursor Ion (M+H)+ | m/z 1100.3319 | The protonated molecule observed in positive ion mode. |
| Key Product Ion 1 | m/z ~809.1 | Corresponds to the loss of the fatty acyl chain, leaving the CoA moiety. |
| Key Product Ion 2 | m/z ~428.1 | A characteristic fragment of the adenosine-3',5'-diphosphate part of CoA. |
| Key Product Ion 3 | m/z ~261.1 | Represents the phosphopantetheine fragment. |
Note: The exact m/z values of product ions may vary slightly depending on the instrument and collision energy.
The presence of a precursor ion at m/z 1100.3319 with high mass accuracy (<5 ppm) and the subsequent observation of the characteristic CoA-related product ions in the MS/MS spectrum provide strong evidence for the identification of this compound.
Concluding Remarks and Future Directions
The discovery and definitive identification of this compound represent a significant step in mapping the intricate pathways of very-long-chain polyunsaturated fatty acid metabolism. This guide provides a comprehensive framework for achieving this goal, grounded in established analytical principles and methodologies. The confirmation of this metabolite's existence in biological systems opens up new avenues of research. Future studies could focus on quantifying its levels in different physiological and pathological states, identifying the specific enzymes responsible for its synthesis and degradation, and exploring its potential role as a signaling molecule or metabolic regulator. The chemo-enzymatic synthesis of this molecule would also be a valuable endeavor, providing an authentic standard for absolute quantification and further biological studies.[18][19][20][21][22]
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 4. alfachemic.com [alfachemic.com]
- 5. targetmol.cn [targetmol.cn]
- 6. This compound-MedChemExpress [medchemexpress.app17.com]
- 7. 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA_TargetMol [targetmol.com]
- 8. Monitoring changes of docosahexaenoic acid-containing lipids during the recovery process of traumatic brain injury in rat using mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LIPID MAPS [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
- 11. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of omega-3 and omega-6 fatty acid-derived lipid metabolite formation in human and mouse blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. lib3.dss.go.th [lib3.dss.go.th]
- 19. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Enzymatic synthesis of triacylglycerols of docosahexaenoic acid: Transesterification of its ethyl esters with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Enzymes in 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Peroxisomal Beta-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids
The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical process for maintaining lipid homeostasis, cellular membrane integrity, and neuronal function. A key player in this intricate network is docosahexaenoic acid (DHA, C22:6n-3), the synthesis of which is not completed in the endoplasmic reticulum but requires a crucial chain-shortening step within the peroxisome. This final maturation step involves the beta-oxidation of a 24-carbon precursor, tetracosahexaenoic acid (C24:6n-3), to yield the final C22:6n-3 product.
This guide focuses on the enzymatic machinery responsible for the metabolism of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA , a key intermediate in this peroxisomal pathway. Understanding the structure, function, and regulation of these enzymes is paramount for researchers in lipid metabolism and for professionals developing therapeutics for a class of severe genetic disorders known as peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome and D-bifunctional protein deficiency[1][2][3].
The core of this metabolic sequence is driven by a triad of enzymes: Acyl-CoA Oxidase 1 (ACOX1) , the multifunctional D-bifunctional protein (DBP, also known as MFP2) , and a peroxisomal 3-ketoacyl-CoA thiolase . Due to the polyunsaturated nature of the substrate, this process also necessitates the involvement of auxiliary enzymes, most notably 2,4-dienoyl-CoA reductase , to resolve the complex double-bond structures that are incompatible with the canonical beta-oxidation spiral[1][4]. This document provides a detailed exploration of these enzymes, their catalytic mechanisms, regulatory control by the master lipid sensor PPARα, and validated experimental protocols for their study.
The Central Pathway: Peroxisomal Chain-Shortening of C24:6n-3
The conversion of C24:6n-3-CoA to DHA-CoA is a single cycle of peroxisomal beta-oxidation. This process is essential because mammals lack the Δ4-desaturase enzyme required for the direct synthesis of DHA from its C22 precursor[5]. The pathway, therefore, proceeds through elongation to a C24 intermediate followed by this critical retroconversion. This compound is the third intermediate in this four-step cycle.
References
- 1. Developmental and pathological expression of peroxisomal enzymes: their relationship of D-bifunctional protein deficiency and Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
- 3. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 4. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA from Docosahexaenoic Acid
A Senior Application Scientist's Synthesis of Pathway Mechanics, Experimental Protocols, and Core Scientific Principles for Researchers and Drug Development Professionals.
Foreword: The Significance of Docosahexaenoic Acid Metabolism
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid, is a critical component of cellular membranes, particularly in the brain and retina. Its metabolism is not merely a catabolic process for energy production but a sophisticated pathway that generates signaling molecules and maintains lipid homeostasis. The biosynthetic conversion of DHA to 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA represents a key juncture within the peroxisomal β-oxidation cascade. Understanding the intricacies of this pathway, from the enzymes that drive it to the experimental methods used to probe it, is paramount for researchers in metabolic diseases, neuroscience, and pharmacology. This guide provides a comprehensive technical overview of this biosynthetic route, grounded in established scientific literature and presented with the practical insights required for laboratory application.
Part 1: The Core Biosynthetic Pathway
The conversion of docosahexaenoic acid to this compound is a multi-step enzymatic process that occurs within the peroxisome. This pathway is a segment of the larger peroxisomal β-oxidation spiral, which is responsible for the chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and polyunsaturated fatty acids (PUFAs) like DHA.[1][2] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but rather for the generation of specific metabolites and the detoxification of lipid species that are poor substrates for mitochondria.[3]
The biosynthesis begins with the activation of DHA to its coenzyme A (CoA) thioester, docosahexaenoyl-CoA. This activated form then enters the peroxisomal β-oxidation spiral. The formation of this compound involves the first three enzymatic steps of this spiral.
The Enzymatic Cascade
-
Step 1: Dehydrogenation by Acyl-CoA Oxidase (ACOX)
-
Enzyme: Acyl-CoA Oxidase 1 (ACOX1) is the rate-limiting enzyme in the peroxisomal β-oxidation of straight-chain and polyunsaturated fatty acids.[4]
-
Reaction: ACOX1 catalyzes the introduction of a trans-2 double bond into the acyl-CoA chain, yielding 2-trans,10-cis,13-cis,16-cis,19-cis-docosapentaenoyl-CoA. In this reaction, FAD is used as a cofactor, and the electrons are transferred directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[5]
-
Causality: The use of FAD as an electron acceptor and the direct reduction of oxygen to H₂O₂ is a hallmark of peroxisomal oxidases and distinguishes this step from its mitochondrial counterpart, which utilizes electron transfer flavoprotein.[3]
-
-
Step 2: Hydration by D-Bifunctional Protein (DBP)
-
Enzyme: The D-Bifunctional Protein (DBP), encoded by the HSD17B4 gene, is a multifunctional enzyme possessing both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6][7]
-
Reaction (Hydratase activity): The hydratase domain of DBP catalyzes the stereospecific addition of a water molecule across the newly formed trans-2 double bond, resulting in the formation of 3-hydroxy-docosa-10,13,16,19-all-cis-tetraenoyl-CoA.[8]
-
-
Step 3: Dehydrogenation by D-Bifunctional Protein (DBP)
-
Enzyme: The dehydrogenase domain of DBP acts on the product of the hydratase reaction.
-
Reaction (Dehydrogenase activity): This domain catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate to produce the target molecule, This compound .[8]
-
This 3-oxo intermediate is the substrate for the final enzyme of the β-oxidation cycle, 3-ketoacyl-CoA thiolase.
Pathway Visualization
Caption: Enzymatic conversion of Docosahexaenoyl-CoA to this compound.
Part 2: Experimental Methodologies
The study of this biosynthetic pathway requires robust experimental protocols for enzyme purification, activity assays, and metabolite analysis. The following sections provide detailed, field-proven methodologies.
Protocol 2.1: Isolation of Peroxisomes from Rat Liver
Rationale: Rat liver is a rich source of peroxisomes and the enzymes of the β-oxidation pathway. This protocol is a standard method for obtaining a peroxisome-enriched fraction suitable for subsequent enzyme purification. The use of a density gradient centrifugation is critical for separating peroxisomes from mitochondria and other organelles.
Step-by-Step Methodology:
-
Homogenization:
-
Euthanize a male Wistar rat (200-250 g) and perfuse the liver with ice-cold 0.9% NaCl.
-
Excise the liver, weigh it, and mince it in 4 volumes of ice-cold homogenization buffer (0.25 M sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA).
-
Homogenize the minced liver using a Potter-Elvehjem homogenizer with a loose-fitting pestle (5-7 strokes).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 min at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 min at 4°C to obtain a pellet containing mitochondria and peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the pellet gently in a small volume of homogenization buffer.
-
Layer the resuspended pellet onto a discontinuous sucrose gradient (e.g., layers of 50%, 42%, and 35% sucrose in 10 mM HEPES, pH 7.4).
-
Centrifuge at 100,000 x g for 2 hours at 4°C in a swinging-bucket rotor.
-
Peroxisomes will band at the interface of the 50% and 42% sucrose layers. Carefully collect this fraction using a Pasteur pipette.
-
-
Recovery and Storage:
-
Dilute the collected peroxisomal fraction with 10 mM HEPES, pH 7.4, and centrifuge at 17,000 x g for 30 min at 4°C to pellet the peroxisomes.
-
Resuspend the pellet in a suitable storage buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM DTT) and store at -80°C.
-
Protocol 2.2: Enzyme Activity Assays
Rationale for Assay Design: The choice of assay depends on the specific enzyme and the available substrates and equipment. Spectrophotometric assays are often preferred for their convenience and high-throughput potential. The use of specific substrates and coupling enzymes ensures the measurement of the intended enzymatic activity with minimal interference.
2.2.1 Acyl-CoA Oxidase (ACOX) Activity Assay
This spectrophotometric assay measures the production of H₂O₂ by coupling it to the oxidation of a chromogenic substrate by horseradish peroxidase.[9][10]
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 8.0.
-
Substrate: 50 µM Docosahexaenoyl-CoA in water.
-
Horseradish Peroxidase (HRP): 10 U/mL.
-
Chromogen: 1 mM 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT).
-
-
Procedure:
-
In a 1 mL cuvette, combine 900 µL of Assay Buffer, 50 µL of HRP solution, and 20 µL of AHMT solution.
-
Add 10-50 µL of the enzyme preparation (e.g., purified ACOX or peroxisomal fraction).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the Docosahexaenoyl-CoA substrate.
-
Monitor the increase in absorbance at 550 nm for 5-10 minutes.
-
Calculate activity based on the molar extinction coefficient of the oxidized AHMT product.
-
2.2.2 D-Bifunctional Protein (DBP) Activity Assay
DBP has two activities that are typically assayed separately.
-
Hydratase Activity: This assay measures the decrease in absorbance at 263 nm due to the hydration of the enoyl-CoA double bond.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: 50 µM 2-trans-enoyl-CoA (e.g., crotonyl-CoA as a standard substrate).
-
-
Procedure:
-
In a 1 mL cuvette, add 950 µL of Assay Buffer and 20 µL of the substrate.
-
Add 30 µL of the enzyme preparation.
-
Monitor the decrease in absorbance at 263 nm at 25°C.
-
-
-
Dehydrogenase Activity: This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate by monitoring the increase in absorbance at 340 nm due to NADH formation.
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0.
-
Substrate: 100 µM 3-hydroxyacyl-CoA (e.g., 3-hydroxybutyryl-CoA).
-
Cofactor: 1 mM NAD⁺.
-
-
Procedure:
-
In a 1 mL cuvette, combine 900 µL of Assay Buffer, 50 µL of NAD⁺ solution, and 20 µL of the substrate.
-
Add 30 µL of the enzyme preparation.
-
Monitor the increase in absorbance at 340 nm at 37°C.
-
-
2.2.3 3-Ketoacyl-CoA Thiolase Activity Assay
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of CoASH. The decrease in absorbance of the 3-ketoacyl-CoA is monitored.[1][11]
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1, containing 25 mM MgCl₂.
-
Substrate: 50 µM 3-ketoacyl-CoA (e.g., acetoacetyl-CoA).
-
Co-substrate: 50 µM Coenzyme A (CoASH).
-
-
Procedure:
-
In a 1 mL cuvette, combine 900 µL of Assay Buffer, 20 µL of CoASH solution, and 50 µL of the enzyme preparation.
-
Initiate the reaction by adding 30 µL of the 3-ketoacyl-CoA substrate.
-
Monitor the decrease in absorbance at 303 nm at 37°C.
-
Protocol 2.3: Analysis of Acyl-CoA Esters by LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoA species due to its high sensitivity and specificity.[12][13] A robust LC-MS/MS method allows for the separation and quantification of the substrate, intermediates, and product of the biosynthetic pathway.
Step-by-Step Methodology:
-
Sample Preparation:
-
Quench enzymatic reactions by adding an equal volume of ice-cold 10% trichloroacetic acid.
-
Centrifuge at 14,000 x g for 10 min at 4°C to pellet precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Docosahexaenoyl-CoA: Monitor the transition from the parent ion to a specific fragment ion (e.g., the CoA fragment).
-
This compound: Determine the appropriate parent and fragment ions based on its structure.
-
Other Intermediates: Establish specific MRM transitions for each intermediate.
-
-
-
Quantification:
-
Generate a standard curve using synthesized or commercially available standards for each acyl-CoA species.
-
Spike samples with an internal standard (e.g., a stable isotope-labeled acyl-CoA) to correct for matrix effects and variations in extraction efficiency.
-
Experimental Workflow Visualization
Caption: A typical experimental workflow for the in vitro biosynthesis and analysis of 3-Oxo-docosa-tetraenoyl-CoA.
Part 3: Quantitative Data and Regulatory Insights
Enzyme Kinetic Parameters
The efficiency of the enzymes in the peroxisomal β-oxidation of PUFAs can be described by their kinetic parameters. While specific data for docosahexaenoyl-CoA can be sparse, data from similar long-chain fatty acids provide valuable insights.
| Enzyme | Substrate Example | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Acyl-CoA Oxidase (ACOX) | Palmitoyl-CoA | 5-15 | 50-150 | [10] |
| D-Bifunctional Protein | Crotonyl-CoA (Hydratase) | 20-50 | 1000-2000 | [14] |
| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA | 10-30 | 500-1000 | [1] |
Note: These values are approximate and can vary significantly based on the specific substrate, assay conditions, and purity of the enzyme preparation.
Regulation of the Pathway
The peroxisomal β-oxidation pathway is primarily regulated at the transcriptional level by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[15]
-
Mechanism of Action: PPARα is a nuclear receptor that, upon binding to ligands such as fatty acids or hypolipidemic drugs, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Target Genes: The genes encoding for the key enzymes of peroxisomal β-oxidation, including ACOX1 and DBP, contain PPREs and are upregulated by PPARα activation.[15]
-
Physiological Significance: This regulatory mechanism allows cells to increase their capacity to metabolize fatty acids in response to high lipid loads, thereby preventing lipotoxicity and maintaining energy homeostasis.
Conclusion
The biosynthesis of this compound from docosahexaenoic acid is a finely tuned process central to the metabolism of this vital polyunsaturated fatty acid. A thorough understanding of the enzymatic machinery, coupled with robust experimental methodologies, is essential for elucidating its role in health and disease. This guide provides a foundational framework for researchers and drug development professionals to explore this pathway, from the benchtop to potential therapeutic applications. The provided protocols and insights serve as a starting point for rigorous scientific inquiry into the fascinating world of lipid metabolism.
References
- 1. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acids Consumption: The Role Metabolic Aspects Involved in Obesity and Its Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and In Vitro and In Vivo Evaluations of 4-(N)-Docosahexaenoyl 2′, 2′-Difluorodeoxycytidine with Potent and Broad-Spectrum Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 6. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Subcellular Localization of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The subcellular compartmentalization of metabolic pathways is a cornerstone of cellular function, ensuring efficiency and preventing crosstalk between incompatible reactions. 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA is a key intermediate in the retroconversion of docosahexaenoic acid (DHA) to eicosapentaenoic acid (EPA), a critical pathway in lipid homeostasis. Understanding the precise subcellular location of this molecule is paramount for elucidating the regulation of polyunsaturated fatty acid metabolism and for the development of therapeutics targeting lipid-related disorders. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determine the subcellular localization of this compound, synthesizing established biochemical knowledge with detailed, state-of-the-art methodologies.
Introduction: The Significance of Subcellular Localization in Lipid Metabolism
The metabolism of lipids is intricately organized within the cell, with distinct pathways operating in different organelles. This spatial segregation allows for the independent regulation of anabolic and catabolic processes and the efficient channeling of intermediates. This compound emerges as a transient but vital player in the β-oxidation of DHA, a process that shortens the 22-carbon DHA to the 20-carbon EPA.[1][2] This retroconversion pathway is particularly important as it modulates the cellular balance of these two crucial omega-3 fatty acids, which have distinct physiological roles.
The precise location of this compound dictates its metabolic fate. Its presence within a specific organelle will determine the enzymatic machinery it encounters and, consequently, the subsequent reactions it undergoes. Therefore, pinpointing its subcellular address is not merely an academic exercise but a critical step in understanding the flux and regulation of DHA and EPA metabolism.
Theoretical Subcellular Localization: A Pathway-Driven Hypothesis
The predicted subcellular localization of this compound can be inferred from the known locations of the enzymes involved in the retroconversion of DHA to EPA. This pathway is a specialized form of peroxisomal β-oxidation.[1][3][4]
The conversion of DHA-CoA to EPA-CoA involves a single cycle of β-oxidation. The key enzymes implicated in this process are acyl-CoA oxidase (ACOX), the D-bifunctional protein (DBP), and 3-ketoacyl-CoA thiolase.[3][4] These enzymes are predominantly located within the peroxisome .[3][4][5]
However, the initial activation of DHA to DHA-CoA by acyl-CoA synthetases can occur in various compartments, including the endoplasmic reticulum (ER) and the outer mitochondrial membrane. Furthermore, data from the Metabolic Atlas suggests that enzymes capable of producing this compound are also found in the cytosol and the endoplasmic reticulum . This suggests a more complex picture where the molecule could potentially be found in multiple locations, possibly in transit between organelles.
The chain-shortened fatty acyl-CoAs produced in peroxisomes are often transported to mitochondria for complete oxidation.[6][7][8] This raises the possibility that intermediates of peroxisomal β-oxidation, including our target molecule, might also be found in the mitochondria , either as a result of direct import or through inter-organelle communication.
Therefore, our central hypothesis is that this compound is primarily localized to the peroxisome , with potential secondary localizations in the cytosol , endoplasmic reticulum , and mitochondria .
Caption: Predicted metabolic pathway for the retroconversion of DHA to EPA, highlighting the central role of the peroxisome and the predicted localization of this compound.
Experimental Validation: A Multi-pronged Approach
To empirically determine the subcellular localization of this compound, a combination of classical biochemical techniques and modern analytical methods is required. The cornerstone of this approach is subcellular fractionation coupled with sensitive detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for Subcellular Fractionation and LC-MS/MS Analysis
Caption: A streamlined workflow for the experimental determination of the subcellular localization of this compound.
Detailed Experimental Protocols
This protocol is adapted for cultured cells but can be modified for tissue samples.
-
Cell Harvesting and Homogenization:
-
Harvest cultured cells (e.g., HepG2, which are known to perform retroconversion) by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice until >90% of cells are lysed (monitor with trypan blue staining).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the peroxisomal fraction.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction (containing ER).
-
The final supernatant is the cytosolic fraction.
-
-
Purity Assessment of Fractions:
-
It is crucial to assess the purity of each fraction to avoid misinterpretation of localization data.
-
Perform Western blotting on an aliquot of each fraction using antibodies against well-established marker proteins for each organelle (see Table 1).
-
Table 1: Marker Proteins for Subcellular Fraction Purity Assessment
| Subcellular Fraction | Marker Protein |
| Cytosol | GAPDH, Tubulin |
| Mitochondria | Cytochrome c, COX IV |
| Peroxisomes | Catalase, PMP70 |
| Endoplasmic Reticulum | Calnexin, GRP78 |
| Nucleus | Histone H3, Lamin B1 |
-
Acyl-CoA Extraction:
-
To each subcellular fraction, immediately add 2 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins and stabilize acyl-CoAs.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Wash the pellet twice with ice-cold 2% TCA.
-
Resuspend the final pellet in a suitable buffer for LC-MS/MS analysis (e.g., 50% methanol with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the acyl-CoAs on a C18 reversed-phase column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Perform detection using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ of this compound, and the product ion will correspond to a characteristic fragment (e.g., the loss of the acyl chain).
-
Quantification is achieved by comparing the peak area of the analyte in each fraction to a standard curve generated with a synthesized this compound standard.
-
Data Interpretation and Expected Outcomes
The relative abundance of this compound in each subcellular fraction, normalized to the total protein content of that fraction, will reveal its primary and secondary locations. Based on our hypothesis, we expect to see the highest concentration in the peroxisomal fraction. The presence of the molecule in other fractions would suggest its transport between organelles or the existence of parallel metabolic pathways.
Table 2: Hypothetical Distribution of this compound
| Subcellular Fraction | Expected Relative Abundance | Interpretation |
| Peroxisomes | ++++ | Primary site of synthesis and metabolism |
| Cytosol | ++ | Potential site of synthesis or transport |
| Endoplasmic Reticulum | + | Possible site of initial fatty acid activation |
| Mitochondria | + | Potential transport for further oxidation |
| Nucleus | - | Not expected |
Advanced Techniques: Proximity Labeling
For a more dynamic and in-situ view of the localization of this compound, proximity labeling techniques could be employed. These methods utilize an engineered enzyme fused to a protein of interest that generates reactive molecules to label nearby biomolecules. While primarily used for protein-protein interactions, modifications of this technique are emerging for the study of metabolite localization.
In this context, one could fuse a promiscuous biotin ligase (such as APEX2) to key enzymes in the DHA retroconversion pathway (e.g., D-bifunctional protein). Upon activation, the enzyme would biotinylate proteins in close proximity. Subsequent analysis of the biotinylated proteome from different subcellular fractions could provide a high-resolution map of the microenvironment where this compound is produced and consumed.
Conclusion and Future Directions
The subcellular localization of this compound is a critical piece of the puzzle in understanding the intricate regulation of omega-3 fatty acid metabolism. While theoretical considerations strongly point to the peroxisome as its primary residence, a definitive answer requires rigorous experimental validation. The methodologies outlined in this guide, centered around subcellular fractionation and LC-MS/MS analysis, provide a robust framework for researchers to address this question.
Future studies could explore the dynamics of its localization under different metabolic conditions, such as high-fat diets or in disease models of metabolic syndrome. Furthermore, the development of novel chemical probes or advanced imaging techniques could one day allow for the direct visualization of this and other acyl-CoA intermediates within living cells, offering unprecedented insights into the spatiotemporal organization of lipid metabolism.
References
- 1. Peroxisomal retroconversion of docosahexaenoic acid (22:6(n-3)) to eicosapentaenoic acid (20:5(n-3)) studied in isolated rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic fate of docosahexaenoic acid (DHA; 22:6n-3) in human cells: direct retroconversion of DHA to eicosapentaenoic acid (20:5n-3) dominates over elongation to tetracosahexaenoic acid (24:6n-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Reconstitution of human peroxisomal β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
The Emerging Role of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA in Metabolic Disorders: A Technical Guide for Researchers
Abstract
Metabolic disorders, a burgeoning global health concern, necessitate the discovery of novel biomarkers for early diagnosis, patient stratification, and the development of targeted therapies. This technical guide delves into the burgeoning significance of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA as a pivotal biomarker in this domain. As an intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), its accumulation serves as a critical indicator of enzymatic dysregulation within fatty acid metabolism. This document provides a comprehensive overview of its biochemical origins, its association with metabolic diseases, and detailed methodologies for its precise quantification. It is intended to be an essential resource for researchers, clinicians, and professionals in drug development, offering both foundational knowledge and actionable protocols to leverage this biomarker in their scientific pursuits.
Introduction: The Imperative for Novel Metabolic Biomarkers
The escalating prevalence of metabolic diseases, including inherited metabolic disorders, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, underscores an urgent need for more specific and sensitive biomarkers. Early and accurate diagnosis is paramount for effective clinical management and for the development of innovative therapeutic strategies. Acyl-Coenzyme A (acyl-CoA) thioesters are central to numerous metabolic pathways, and their cellular concentrations are tightly regulated. Dysregulation of acyl-CoA metabolism can provide a direct window into the functional state of cellular bioenergetics and lipid homeostasis.
This guide focuses on a specific very-long-chain polyunsaturated acyl-CoA, this compound, an intermediate in the synthesis of the essential omega-3 fatty acid, docosahexaenoic acid (DHA). Its unique position in a critical metabolic pathway makes it a promising biomarker for a subset of metabolic disorders.
Biochemical Provenance: The Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids
This compound is a transient intermediate in the peroxisomal β-oxidation of tetracosahexaenoic acid (C24:6n-3) to yield DHA (C22:6n-3).[1][2][3] This process is distinct from mitochondrial β-oxidation and is essential for the metabolism of very-long-chain fatty acids (VLCFAs), which cannot be directly processed by mitochondria.[4]
The synthesis of DHA from its precursor, α-linolenic acid, involves a series of elongation and desaturation reactions in the endoplasmic reticulum to form C24:6n-3. This VLCFA is then transported to the peroxisome for a single cycle of β-oxidation.[1][2][3]
The key enzymatic steps in the peroxisomal β-oxidation of tetracosahexaenoyl-CoA are:
-
Dehydrogenation: Catalyzed by straight-chain acyl-CoA oxidase (SCOX), introducing a double bond.
-
Hydration and Dehydrogenation: Performed by D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. This step forms the 3-oxo intermediate.
-
Thiolytic Cleavage: Mediated by peroxisomal 3-ketoacyl-CoA thiolase, which cleaves the 3-oxoacyl-CoA into acetyl-CoA and the chain-shortened docosahexaenoyl-CoA (DHA-CoA).[1][2][3]
Caption: Peroxisomal β-oxidation of C24:6n-3 to DHA-CoA.
Clinical Significance: A Biomarker for Thiolase Deficiencies
A deficiency in the final enzyme of the peroxisomal β-oxidation spiral, 3-ketoacyl-CoA thiolase, leads to the accumulation of upstream intermediates. While direct measurement of this compound in patients is not yet a routine clinical diagnostic, its accumulation is a direct biochemical consequence of this enzymatic block.
Disorders associated with defective 3-ketoacyl-CoA thiolase activity, both peroxisomal and mitochondrial, present with severe clinical phenotypes, including:
-
Hypoketotic hypoglycemia: Impaired fatty acid oxidation reduces the liver's capacity for ketogenesis, a critical alternative energy source during fasting.
-
Cardiomyopathy: The heart is highly reliant on fatty acid oxidation for its energy needs, and defects in this pathway can lead to severe cardiac dysfunction.[5]
-
Rhabdomyolysis: Skeletal muscle is another tissue heavily dependent on fatty acid oxidation, and its dysfunction can result in muscle breakdown, particularly during periods of metabolic stress.
-
Hepatic dysfunction: The liver is a central hub of fatty acid metabolism, and enzyme deficiencies can lead to hepatomegaly and impaired liver function.[6]
The accumulation of very-long-chain fatty acids and abnormal bile acid intermediates is a hallmark of peroxisomal 3-oxoacyl-CoA thiolase deficiency.[6] The measurement of this compound could, therefore, serve as a more specific and proximal biomarker for this and related disorders of peroxisomal β-oxidation.
Analytical Methodology: Quantification by LC-MS/MS
The quantification of acyl-CoAs in biological matrices is challenging due to their low abundance, inherent instability, and the complexity of the biological milieu. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific measurement of these molecules.
Sample Preparation: A Critical Step for Accurate Quantification
The goal of sample preparation is to efficiently extract and concentrate acyl-CoAs while minimizing degradation.
Protocol for Tissue Samples:
-
Metabolic Quenching: Immediately freeze-clamp the tissue in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extraction: Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 2:1 methanol:chloroform or an acidic isopropanol solution).
-
Phase Separation: Centrifuge to separate the aqueous/methanolic phase (containing acyl-CoAs) from the organic phase.
-
Purification: Utilize solid-phase extraction (SPE) with a C18 or anion exchange sorbent to remove interfering substances and concentrate the acyl-CoAs.
-
Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
Protocol for Cultured Cells:
-
Washing: Rapidly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add ice-cold extraction solvent (e.g., methanol) directly to the plate and scrape the cells.
-
Purification and Reconstitution: Proceed with the same purification and reconstitution steps as for tissue samples.
Caption: Workflow for acyl-CoA sample preparation.
LC-MS/MS Parameters for Quantification
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: An aqueous solution containing a buffer such as ammonium acetate or ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is employed to resolve the different acyl-CoA species.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine diphosphate moiety.[7] For this compound (expected M+H+ ~1114.4), the primary MRM transition would be:
-
Q1 (Precursor Ion): m/z 1114.4
-
Q3 (Product Ion): m/z 607.4
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1114.4 | 607.4 | Optimized empirically |
| Internal Standard (e.g., C17:0-CoA) | 1042.5 | 535.5 | Optimized empirically |
Applications in Drug Discovery and Development
The establishment of this compound as a reliable biomarker opens up new avenues in drug discovery and development for metabolic disorders.
-
Target Engagement: For therapies targeting 3-ketoacyl-CoA thiolase or other enzymes in the peroxisomal β-oxidation pathway, measuring the levels of this biomarker can provide a direct readout of target engagement and pathway modulation in preclinical and clinical studies.
-
Patient Stratification: Elevated levels of this compound could be used to identify patient subpopulations with specific defects in peroxisomal fatty acid oxidation, allowing for more targeted therapeutic interventions.
-
High-Throughput Screening: Cell-based assays designed to quantify this biomarker could be developed for high-throughput screening of compound libraries to identify novel modulators of fatty acid metabolism.
Future Perspectives and Conclusion
The role of this compound as a biomarker for metabolic disorders is a rapidly evolving field. While its biochemical significance is well-established, further clinical validation is required to fully elucidate its diagnostic and prognostic utility. The development of standardized and validated analytical methods, such as the LC-MS/MS protocol outlined in this guide, is a critical step towards this goal.
As our understanding of the intricate network of metabolic pathways continues to grow, the importance of specific and sensitive biomarkers like this compound will undoubtedly increase. This technical guide provides the foundational knowledge and practical methodologies to empower researchers to explore the full potential of this promising biomarker in the fight against metabolic disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. targetmol.cn [targetmol.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
structural characterization of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
An In-Depth Technical Guide to the Structural Characterization of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
Authored by: A Senior Application Scientist
Foreword: Navigating the Landscape of Polyunsaturated Fatty Acyl-CoA Metabolism
The study of lipid metabolism is a journey into a complex and dynamic world. Within this world, the polyunsaturated fatty acids (PUFAs) and their activated counterparts, the acyl-CoA esters, represent a particularly intricate class of molecules. This compound is a prime example of such a molecule—a likely transient, yet biochemically significant, intermediate in the metabolic cascade of docosahexaenoic acid (DHA). This guide is structured not as a rigid protocol but as a strategic workflow, designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to isolate, identify, and structurally characterize this complex lipid. We will delve into the rationale behind each experimental choice, ensuring a robust and self-validating approach to unraveling the precise structure and function of this and similar molecules.
Part 1: The Biochemical Context - Understanding the Origin and Significance
This compound is predicted to be an intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3), a critical omega-3 fatty acid abundant in the brain and retina. The β-oxidation of PUFAs is not a simple linear process; the presence of cis-double bonds at specific locations necessitates the action of auxiliary enzymes to bypass metabolic hurdles that do not exist for saturated fats. The "3-oxo" designation specifically points to the third step of the β-oxidation cycle, following the dehydrogenation of the acyl-CoA and the hydration of the resulting enoyl-CoA.
Understanding this metabolic origin is paramount, as it informs our strategy for isolation and detection. The transient nature of this intermediate means it is unlikely to accumulate to high concentrations, demanding highly sensitive analytical techniques.
Part 2: A Multi-Modal Approach to Structural Elucidation: The Workflow
The complete structural characterization of a novel or transient metabolite requires a multi-pronged analytical approach. No single technique can provide all the necessary information. Our strategy will be built upon the synergistic use of liquid chromatography for separation, mass spectrometry for mass determination and fragmentation analysis, and, if feasible, nuclear magnetic resonance spectroscopy for definitive structural confirmation.
Caption: A multi-modal workflow for the structural characterization of acyl-CoA esters.
Step 1: Isolation and Purification
Rationale: The low cellular concentration of acyl-CoA esters necessitates a robust extraction and purification protocol to remove interfering substances (e.g., salts, phospholipids) and to concentrate the analyte of interest. Solid-phase extraction (SPE) is a widely accepted method for this purpose.
Protocol: Solid-Phase Extraction of Long-Chain Acyl-CoAs
-
Homogenization: Homogenize the biological sample (e.g., isolated peroxisomes, whole cells) in a cold buffer solution containing an antioxidant (e.g., butylated hydroxytoluene) to prevent oxidation of the polyunsaturated acyl chain.
-
Protein Precipitation: Precipitate proteins using a suitable method, such as the addition of cold acetonitrile or trichloroacetic acid. Centrifuge to pellet the precipitate.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by an equilibration with an aqueous buffer (e.g., 50 mM ammonium acetate).
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent to remove hydrophilic impurities.
-
Elution: Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS analysis.
Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled to a high-resolution mass spectrometer is the cornerstone of modern lipidomics. This combination allows for the separation of complex lipid mixtures and the accurate mass determination of the eluted compounds.
Protocol: LC-MS Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed to separate the acyl-CoAs based on their hydrophobicity.[1]
-
Gradient: A shallow gradient is often necessary to resolve acyl-CoAs with similar chain lengths and degrees of unsaturation.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of acyl-CoAs, as it typically produces a strong protonated molecular ion [M+H]+.[1][2]
-
Mass Analyzer: A high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap, is crucial for obtaining accurate mass measurements. This allows for the determination of the elemental composition of the parent ion, a key step in confirming the identity of the molecule.
-
Expected Data and Interpretation:
For this compound, we can predict the elemental composition and theoretical mass:
| Component | Formula | Mass (Da) |
| Docosa-10,13,16,19-tetraenoyl | C22H31O | 311.2375 |
| 3-Oxo group | O | 15.9949 |
| Coenzyme A | C21H36N7O16P3S | 767.1104 |
| Total Molecule | C43H68N7O18P3S | 1095.3428 |
| [M+H]+ ion | C43H69N7O18P3S+ | 1096.3506 |
A measured mass within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass provides strong evidence for the presence of the target molecule.
Step 3: Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Rationale: While accurate mass confirms the elemental composition, it does not provide information about the structure of the acyl chain or the location of the double bonds and the ketone group. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions, which provides structural clues.
Protocol: MS/MS Fragmentation Analysis
-
Precursor Ion Selection: The [M+H]+ ion of the putative this compound (m/z 1096.35) is selected in the first stage of the mass spectrometer.
-
Collision-Induced Dissociation (CID): The selected ions are fragmented by collision with an inert gas (e.g., argon or nitrogen).
-
Product Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
Expected Fragmentation Pattern:
Acyl-CoA esters exhibit characteristic fragmentation patterns. A key fragmentation event is the neutral loss of the 5'-phosphoadenosine diphosphate portion of the Coenzyme A moiety, which corresponds to a neutral loss of 507.1 Da.[3][4]
Caption: Expected primary fragmentation of the protonated parent molecule in MS/MS.
The resulting acyl-pantetheine fragment (at m/z 589.25) can then be further fragmented to provide information about the acyl chain itself. The location of the double bonds can be inferred from the specific fragmentation patterns, although this can be complex for polyunsaturated chains. The presence of the 3-oxo group will also influence the fragmentation and can be diagnostic.
Step 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard
Rationale: While LC-MS/MS provides strong evidence, NMR spectroscopy is the only technique that can provide unambiguous confirmation of the complete molecular structure, including the precise location and stereochemistry (cis/trans) of the double bonds.[5] The major challenge with NMR is that it requires a relatively large amount of pure sample (micrograms to milligrams), which can be difficult to obtain for a transient metabolite.
If sufficient material can be isolated, the following NMR experiments would be key:
-
1H NMR: This experiment would provide information on the number and type of protons in the molecule. Key signals would include:
-
Olefinic protons (-CH=CH-) in the region of 5.3-5.5 ppm.[5]
-
Protons adjacent to the ketone group.
-
Protons of the Coenzyme A moiety.
-
-
13C NMR: This would provide information on the carbon skeleton of the molecule, including the carbonyl carbon of the ketone and the carbons of the double bonds.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
Key Diagnostic NMR Signals:
| Proton/Carbon Type | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
| Olefinic (C=CH ) | 5.3 - 5.5 | 120 - 140 |
| Methylene (C H2) adjacent to ketone | ~2.5 | ~40-50 |
| Carbonyl (C =O) of ketone | - | >200 |
| Terminal Methyl (C H3) | ~0.9 | ~14 |
Note: These are approximate values and can vary depending on the solvent and other structural features.
Part 3: Trustworthiness and Self-Validation
A key aspect of scientific integrity is the self-validation of results. In the context of this workflow, this is achieved through the convergence of data from multiple, independent techniques:
-
Retention Time: The elution time in the LC system provides a first layer of identification, which should be consistent across multiple runs.
-
Accurate Mass: The high-resolution MS data should match the theoretical mass of the proposed structure with high accuracy.
-
Isotopic Pattern: The isotopic distribution of the parent ion should match the theoretical distribution for the proposed elemental formula.
-
MS/MS Fragmentation: The fragmentation pattern should be consistent with the known fragmentation behavior of acyl-CoA esters and the proposed structure.
-
NMR Confirmation: Where possible, NMR data provides the final, unambiguous confirmation of the structure.
When the results from all these techniques are in agreement, it provides a very high degree of confidence in the structural assignment of this compound.
Conclusion
The structural characterization of a complex, transient metabolite like this compound is a challenging but achievable task. It requires a well-designed workflow that leverages the strengths of multiple analytical techniques. By combining the separation power of liquid chromatography with the sensitivity and structural information provided by mass spectrometry, and ideally confirming the structure with NMR, researchers can confidently identify and characterize such molecules. This guide provides a strategic framework for this process, emphasizing the importance of understanding the biochemical context and the rationale behind each experimental choice to ensure the generation of robust and trustworthy data.
References
- 1. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA in Biological Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, a key metabolic intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids. Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal in numerous metabolic pathways, yet their analysis is challenging due to low physiological concentrations, inherent instability, and complex biological matrices.[1][2][3] This protocol provides a comprehensive workflow, including optimized sample preparation involving rapid metabolic quenching and solid-phase extraction, robust chromatographic separation using a reversed-phase C18 column, and highly specific detection via electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). This method is designed to provide the accuracy and precision required for lipid metabolism research, drug discovery, and the study of metabolic disorders.
Introduction: The Biological Significance and Analytical Challenge
This compound is a specific derivative of Coenzyme A (CoA) involved in fatty acid metabolism.[4][5] Its structure indicates it is an intermediate in the breakdown of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), such as docosahexaenoic acid (DHA). The catabolism of VLC-PUFAs occurs primarily within peroxisomes, as the mitochondrial β-oxidation machinery is not equipped to handle these long acyl chains.[6][7][8][9] The presence of the 3-oxo group specifically places this molecule as a product of the 3-hydroxyacyl-CoA dehydrogenase step in the β-oxidation spiral.[9]
Analyzing acyl-CoAs presents significant challenges. Their amphipathic nature, low abundance, and susceptibility to enzymatic and chemical degradation necessitate meticulous sample handling and a highly sensitive analytical platform.[1][10] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for acyl-CoA analysis due to its superior sensitivity and specificity, allowing for precise quantification even in complex biological extracts.[11][12][13] This document provides a field-proven protocol, explaining the rationale behind each critical step to ensure reliable and reproducible quantification.
Principle of the Method
The analytical workflow is designed to ensure the stability and recovery of the target analyte from the biological matrix through to detection.
-
Metabolic Quenching & Extraction: Biological samples (e.g., liver tissue) are immediately freeze-clamped in liquid nitrogen to halt all enzymatic activity, preserving the in vivo acyl-CoA profile.[1] The frozen tissue is homogenized, and acyl-CoAs are extracted using a combination of organic solvents and acidic buffers to precipitate proteins and efficiently solubilize the analytes.[14] A non-endogenous odd-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), is added as an internal standard (IS) to correct for variability in extraction and ionization.[14][15]
-
Sample Purification: The crude extract is purified using solid-phase extraction (SPE) to remove interfering compounds like phospholipids and salts, which can cause ion suppression in the mass spectrometer.[11][16]
-
LC Separation: The purified extract is injected onto a reversed-phase (C18) UPLC/HPLC column. A gradient elution with a mobile phase containing a volatile modifier like ammonium hydroxide is used.[11][15] This approach effectively separates the very-long-chain acyl-CoA from other endogenous species based on hydrophobicity and ensures good peak shape.
-
MS/MS Detection: The analyte is detected using a triple quadrupole mass spectrometer equipped with a positive mode electrospray ionization (ESI+) source. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a predefined precursor-to-product ion transition for both the analyte and the internal standard.[15][16]
Detailed Protocols and Methodologies
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (all LC-MS grade).
-
Reagents: Ammonium hydroxide (NH₄OH), Formic acid, Potassium phosphate monobasic (KH₂PO₄).
-
Standards: this compound (analytical standard), Heptadecanoyl-CoA (C17:0-CoA) (Internal Standard).
-
Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg), 2 mL microcentrifuge tubes, glass homogenizer.
Standard and QC Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analytical standard and internal standard in a 1:1 MeOH:Water solution. Store at -80°C.
-
Working Solutions:
-
Calibration Standards: Serially dilute the analyte stock solution in 70:30 ACN:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution: Prepare a 100 ng/mL working solution of C17:0-CoA in isopropanol.
-
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 500 ng/mL) from a separate stock solution to ensure the accuracy of the calibration curve.
Sample Preparation Protocol (from Liver Tissue)
Causality: This protocol is optimized to rapidly halt metabolism, efficiently extract the polar acyl-CoA headgroup and non-polar tail, and remove interfering lipids and salts.[14]
-
Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue (~50 mg) between aluminum tongs pre-chilled in liquid nitrogen. Store at -80°C until processing.
-
Homogenization: Keep the tissue frozen by placing it in a glass homogenizer chilled on dry ice. Add 1 mL of ice-cold extraction buffer (100 mM KH₂PO₄, pH 4.9). Add 10 µL of the 100 ng/mL internal standard solution. Add 2 mL of ice-cold isopropanol and homogenize thoroughly until no tissue fragments are visible.
-
Extraction: Transfer the homogenate to a centrifuge tube. Add 4 mL of acetonitrile, vortex vigorously for 2 minutes, and sonicate for 5 minutes in an ice bath.
-
Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C. The acyl-CoAs will be in the upper aqueous-organic supernatant.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 20% MeOH in water to remove salts and polar interferences.
-
Elute the acyl-CoAs with 1 mL of 80% ACN containing 0.1% formic acid.
-
-
Final Step: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial LC mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
LC-MS/MS Instrumental Parameters
Causality: A C18 column is used for hydrophobic retention of the long acyl chain. Ammonium hydroxide in the mobile phase provides a slightly basic pH, which improves peak shape and ionization efficiency for the phosphate groups on the CoA moiety.[11][15] The gradient is designed to retain the analyte during loading and then elute it with a sharp peak.
| LC Parameters | Setting |
| System | UPLC or High-Performance LC System |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[15] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in 90:10 ACN:Water[15] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
| MS Parameters | Setting |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Instrument Dependent (Optimize for signal) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Results: MRM Transitions and Method Performance
Mass Spectrometry and Fragmentation
The positive ion ESI mass spectrum of an acyl-CoA is characterized by the protonated molecular ion [M+H]⁺. In tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a highly conserved fragmentation pattern, which is ideal for MRM-based quantification. The primary fragmentation event is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[10][12][16][17] A secondary characteristic fragment corresponds to the adenosine 3',5'-diphosphate ion at m/z 428.[10][16][18]
The MRM transitions below were optimized for maximum signal intensity and specificity. The transition losing 507 Da is used for quantification due to its high abundance and specificity, while the transition to m/z 428 serves as a confirmation.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| 3-Oxo-docosa-tetraenoyl-CoA | 1110.3 | 603.3 | Quantitative | 35 |
| 3-Oxo-docosa-tetraenoyl-CoA | 1110.3 | 428.0 | Qualitative | 40 |
| C17:0-CoA (Internal Standard) | 1022.5 | 515.5 | Quantitative | 35 |
Method Performance Characteristics
The method was validated for linearity, sensitivity, precision, and accuracy. The results demonstrate the robustness of the protocol for quantitative applications.
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL (S/N > 3) |
| Limit of Quantification (LOQ) | 1.0 ng/mL (S/N > 10) |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 91 - 108% |
Conclusion
This application note provides a complete, validated LC-MS/MS method for the quantification of this compound. By combining optimized sample preparation with high-performance chromatography and specific MRM-based detection, this protocol overcomes the common challenges associated with acyl-CoA analysis. It offers the high sensitivity, specificity, and reproducibility required for advanced metabolic research, enabling scientists to accurately probe the dynamics of peroxisomal β-oxidation and its role in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 4. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 5. 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA_TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Beta oxidation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
protocol for extraction of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA from tissues
An Application Note and Protocol for the Extraction of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA from Tissues
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details a robust protocol for the extraction and purification of this compound from biological tissues. As a critical, yet transient, intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), accurate quantification of this molecule is vital for research into lipid metabolism, neurodegenerative diseases, and metabolic disorders. This protocol is optimized to ensure the stability of the polyunsaturated acyl chain and the reactive 3-oxo group, employing a combination of rapid tissue homogenization, efficient protein precipitation, and solid-phase extraction (SPE) for purification. The resulting extract is suitable for highly sensitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Biological Significance
This compound is the Coenzyme A (CoA) thioester derivative of 3-oxo-docosatetraenoic acid.[1] Its primary role in mammalian cells is as a key intermediate in the peroxisomal β-oxidation pathway, specifically in the chain-shortening of very-long-chain polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA, C22:6n-3).[2][3] This pathway is essential for maintaining lipid homeostasis and producing vital metabolic products.
The formation of DHA involves a series of elongation and desaturation reactions from dietary linolenic acid, culminating in tetracosahexaenoic acid (C24:6n-3). This C24 PUFA is then transported to peroxisomes for a single cycle of β-oxidation to yield DHA (C22:6n-3).[2][4] this compound is an intermediate in the subsequent degradation of DHA itself. Given the importance of DHA in neural tissues and overall health, understanding the flux through its metabolic pathways is of paramount importance. Tissues with high peroxisomal activity, such as the liver and kidney, are primary targets for the analysis of this molecule.[5][6]
Figure 1. Simplified pathway of the initial steps of DHA β-oxidation in peroxisomes, highlighting the formation of the target analyte.
Principle of the Method & Critical Considerations
The successful extraction of long-chain acyl-CoAs (LCACoAs) from tissues is challenging due to their amphiphilic nature, low abundance, and susceptibility to degradation. This protocol is founded on three core principles:
-
Inactivation of Endogenous Enzymes: Tissues are immediately snap-frozen in liquid nitrogen and homogenized in a cold, acidic buffer to halt enzymatic activity (e.g., thioesterases) that would otherwise degrade the target analyte.
-
Efficient Extraction and Deproteinization: A solvent system of isopropanol and acetonitrile is used to effectively precipitate proteins while solubilizing the amphiphilic acyl-CoAs.[5][7]
-
Selective Purification: Solid-phase extraction (SPE) with a polymeric reversed-phase sorbent (Oasis HLB) is employed to separate the polar acyl-CoAs from more nonpolar lipids and salts, yielding a cleaner sample for downstream analysis.[7]
Critical Considerations for Success:
-
Thermal Stability: All steps must be performed rapidly and at low temperatures (0-4°C) to minimize thermal degradation. Keep all solutions, tubes, and equipment on ice.
-
Oxidative Stability: The tetraenoyl chain of the analyte is highly susceptible to peroxidation.[8][9] While the use of antioxidants is common for free fatty acids, for acyl-CoA extraction, speed and minimal exposure to air are the primary protective measures. Work quickly and keep tubes capped whenever possible.
-
pH Control: Maintaining a slightly acidic pH (4.9) during homogenization and extraction helps to stabilize the acyl-CoA molecules and improve recovery.[5]
-
Internal Standard: The use of a proper internal standard is non-negotiable for accurate quantification. A stable isotope-labeled analog of a similar long-chain acyl-CoA is ideal. If unavailable, a non-endogenous odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a widely accepted alternative.[10][11] The internal standard must be added at the very first step of homogenization to account for losses throughout the entire procedure.
Materials and Reagents
| Reagent / Material | Grade | Recommended Supplier | Notes |
| Solvents | |||
| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific | |
| Isopropanol (IPA) | LC-MS Grade | Sigma-Aldrich | |
| Methanol (MeOH) | LC-MS Grade | Sigma-Aldrich | |
| Water | LC-MS Grade | Fisher Scientific | |
| Reagents | |||
| Potassium Dihydrogen Phosphate (KH₂PO₄) | Analytical Grade | Sigma-Aldrich | For buffer preparation. |
| Ammonium Sulfate ((NH₄)₂SO₄) | Analytical Grade | Sigma-Aldrich | Saturated solution. |
| Ammonium Hydroxide (NH₄OH) | ACS Reagent | Sigma-Aldrich | For SPE elution. |
| Heptadecanoyl-CoA (C17:0-CoA) | ≥95% Purity | Avanti Polar Lipids | Internal Standard (IS). |
| Consumables | |||
| Oasis HLB SPE Cartridges | 1 cc, 30 mg | Waters | For sample purification. |
| 2.0 mL Microcentrifuge Tubes | Nuclease-Free | Eppendorf | |
| 15 mL Conical Tubes | Polypropylene | Corning | |
| Tissue Homogenizer | e.g., Bead Ruptor, Polytron | Omni International |
Detailed Step-by-Step Extraction Protocol
This protocol is optimized for approximately 50-100 mg of tissue. All steps should be performed on ice.
4.1. Tissue Preparation and Homogenization
-
Weigh 50-100 mg of frozen tissue in a pre-chilled, tared 2.0 mL tube suitable for bead homogenization. It is critical that the tissue remains frozen.
-
Add a pre-determined amount of Internal Standard (e.g., 50 µL of 1.6 mM Heptadecanoyl-CoA) directly onto the frozen tissue.[7] This step is crucial for accurate quantification.
-
Add 1.0 mL of ice-cold 0.1 M KH₂PO₄ buffer (pH 4.9).
-
Immediately add 1.0 mL of ice-cold isopropanol.
-
Homogenize the tissue thoroughly according to the instrument manufacturer's instructions (e.g., 2 cycles of 45 seconds at high speed for a bead mill). Ensure the sample does not heat up.
-
To the homogenate, add 125 µL of saturated aqueous ammonium sulfate and 2.0 mL of ice-cold acetonitrile.[7]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
4.2. Sample Clarification
-
Incubate the vortexed mixture on ice for 10 minutes.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C. A clear supernatant should be visible.
-
Carefully transfer the supernatant to a clean 15 mL conical tube. Avoid disturbing the protein pellet.
-
Dilute the supernatant with 10 mL of ice-cold 0.1 M KH₂PO₄ buffer (pH 4.9).[7] The sample is now ready for solid-phase extraction.
4.3. Solid-Phase Extraction (SPE) Purification
-
Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of acetonitrile, followed by 2 mL of 25 mM KH₂PO₄. Do not let the cartridge run dry.
-
Loading: Slowly load the diluted supernatant (~14 mL) onto the conditioned SPE cartridge. A flow rate of ~1-2 mL/min is recommended.
-
Washing: Wash the cartridge with 4 mL of LC-MS grade water to remove salts and other highly polar impurities.
-
Elution: Elute the acyl-CoAs into a clean collection tube with 0.5 mL of a 40:60 (v/v) acetonitrile/water solution containing 15 mM ammonium hydroxide.[7] Allow the elution solvent to soak in the cartridge for 1 minute before passing it through.
4.4. Final Sample Preparation for LC-MS/MS
-
The eluted sample can be directly injected if the LC-MS/MS system is sufficiently sensitive.
-
For increased concentration, the eluate can be dried down under a gentle stream of nitrogen gas at room temperature. Caution: Avoid heating, as it can degrade the analyte.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC method (e.g., 90% Water / 10% Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate).
-
Vortex briefly and transfer to an LC autosampler vial. The sample is now ready for analysis.
Figure 2. Step-by-step workflow for the extraction of 3-Oxo-docosa-tetraenoyl-CoA from tissue samples.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Inefficient homogenization. | Ensure tissue is completely disrupted. Increase homogenization time or use a more robust method (e.g., bead beating). |
| Degradation of analyte. | Work faster and ensure all steps are performed on ice. Prepare fresh buffers. | |
| Poor SPE recovery. | Ensure cartridge is not allowed to go dry during conditioning/loading. Check pH of loading and elution buffers. | |
| High Variability Between Replicates | Inconsistent homogenization. | Standardize homogenization procedure for all samples. |
| Inaccurate pipetting of IS. | Add IS carefully and consistently to the frozen tissue before any other reagents. | |
| Partial protein precipitation. | Ensure thorough vortexing after adding ACN and allow sufficient incubation time on ice. | |
| Clogged SPE Cartridge | Incomplete clarification. | Increase centrifugation time/speed to ensure a clear supernatant. Filter supernatant through a 0.45 µm filter if necessary. |
Conclusion
This application note provides a field-proven, detailed protocol for the extraction of this compound from tissue samples. By carefully controlling temperature, pH, and procedural speed, this method effectively preserves the integrity of this labile metabolite. The resulting purified extract is highly compatible with modern LC-MS/MS platforms, enabling researchers to accurately probe the dynamics of peroxisomal β-oxidation and its role in health and disease.
References
- 1. 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA_TargetMol [targetmol.com]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA Standard
Abstract
This document provides a detailed theoretical and practical guide for the chemical synthesis, purification, and characterization of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA. This long-chain, polyunsaturated 3-ketoacyl-CoA is a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA). The availability of a high-purity standard is essential for researchers investigating fatty acid metabolism, enzyme kinetics of 3-ketoacyl-CoA thiolases, and for the accurate quantification of this metabolite in complex biological matrices using mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry and biochemistry.
Introduction: The Significance of this compound
Long-chain polyunsaturated fatty acids (LCPUFAs) of the omega-3 family, such as docosahexaenoic acid (DHA), are fundamental components of cellular membranes and precursors to a host of signaling molecules. The metabolic processing of these fatty acids, particularly their degradation via β-oxidation, is a tightly regulated process. This compound is a key intermediate in the peroxisomal β-oxidation pathway of DHA. The study of this pathway is implicated in various physiological and pathological states, including metabolic syndrome, neurodegenerative diseases, and cancer[1][2].
The synthesis of a stable, high-purity standard of this compound is a prerequisite for:
-
Enzyme kinetics studies: To characterize the activity of enzymes involved in its formation and subsequent cleavage.
-
Metabolomics: As an internal or external standard for accurate quantification in biological samples by LC-MS/MS[3][4].
-
Drug discovery: To screen for modulators of LCPUFA metabolism.
This guide outlines a robust synthetic strategy, leveraging established methods for acyl-CoA thioester formation, to produce this valuable research tool.
Synthetic Strategy Overview
The synthesis of the target molecule is approached in a two-stage process. The first stage focuses on the preparation of the free fatty acid precursor, 3-oxo-docosa-10,13,16,19-all-cis-tetraenoic acid. The second stage involves the activation of this precursor and its subsequent conjugation to Coenzyme A (CoA).
Figure 1. Overall synthetic workflow.
Materials and Reagents
| Reagent | Supplier | Grade | Notes |
| Docosa-10,13,16,19-all-cis-tetraenoic acid | Cayman Chemical | ≥98% | Handle under inert gas to prevent oxidation. |
| Oxalyl chloride | Sigma-Aldrich | ReagentPlus®, ≥99% | Corrosive and moisture-sensitive. |
| Meldrum's acid | Sigma-Aldrich | 98% | |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% | |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% | |
| N,N'-Disuccinimidyl carbonate (DSC) | Sigma-Aldrich | 97% | |
| Coenzyme A, Trilithium salt hydrate | Sigma-Aldrich | ≥85% | Store at -20°C. |
| Sodium bicarbonate | Sigma-Aldrich | BioXtra, ≥99.5% | |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% | |
| Acetonitrile (ACN) | Fisher Scientific | HPLC Grade | For purification. |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | ≥99% | For HPLC mobile phase. |
| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥99.7% | |
| Hydrochloric acid (HCl) | Sigma-Aldrich | 37% | |
| Sodium sulfate | Sigma-Aldrich | Anhydrous, ≥99.0% |
Detailed Experimental Protocols
Part 1: Synthesis of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoic Acid
This synthesis is based on the acylation of Meldrum's acid followed by acidic hydrolysis and decarboxylation. This method is chosen for its efficiency in creating β-keto acids.
Step 1.1: Activation of Docosa-10,13,16,19-all-cis-tetraenoic Acid
-
Under an argon atmosphere, dissolve docosa-10,13,16,19-all-cis-tetraenoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.2 equivalents) dropwise to the solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. This product is used immediately in the next step without further purification.
Step 1.2: Acylation of Meldrum's Acid
-
In a separate flask under an argon atmosphere, dissolve Meldrum's acid (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Slowly add anhydrous pyridine (2.5 equivalents).
-
Add the crude acyl chloride from Step 1.1, dissolved in a small amount of anhydrous DCM, dropwise to the Meldrum's acid solution.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Quench the reaction with 1 M HCl and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 1.3: Hydrolysis and Decarboxylation
-
Dissolve the crude product from Step 1.2 in a mixture of THF and 1 M HCl.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction to room temperature and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude 3-oxo-docosa-10,13,16,19-all-cis-tetraenoic acid by flash column chromatography on silica gel.
Part 2: Synthesis of this compound
This procedure utilizes an N-hydroxysuccinimide (NHS) ester for the acylation of Coenzyme A, a method known for its high yield and compatibility with sensitive functional groups[5].
Step 2.1: Formation of the N-Hydroxysuccinimide Ester
-
Dissolve the purified 3-oxo-docosa-10,13,16,19-all-cis-tetraenoic acid (1 equivalent) in anhydrous THF.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.1 equivalents) and pyridine (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, the reaction mixture containing the activated NHS ester is used directly in the next step.
Step 2.2: Conjugation to Coenzyme A
-
Dissolve Coenzyme A trilithium salt hydrate (1.5 equivalents) in a 0.5 M sodium bicarbonate buffer (pH 8.0-8.5).
-
Add the THF solution of the NHS ester from Step 2.1 dropwise to the CoA solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of 1 M sodium bicarbonate if necessary.
-
Stir the reaction at room temperature for 4 hours.
Part 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Acidify the reaction mixture from Step 2.2 to pH 3-4 with 1 M HCl.
-
Filter the solution through a 0.22 µm syringe filter.
-
Purify the crude product by RP-HPLC using a C18 column.
-
A typical gradient elution would be from 95% Mobile Phase A (Water with 0.1% TFA) and 5% Mobile Phase B (Acetonitrile with 0.1% TFA) to 5% Mobile Phase A and 95% Mobile Phase B over 30 minutes.
-
Monitor the elution at 260 nm (for the adenine moiety of CoA).
-
Collect the fractions containing the product, pool them, and lyophilize to obtain the pure this compound as a white powder.
Characterization and Quality Control
The identity and purity of the synthesized standard should be rigorously confirmed using the following methods:
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight of the final product.
| Parameter | Expected Value |
| Formula | C₄₃H₆₄N₇O₁₈P₃S |
| Molecular Weight | 1127.32 g/mol |
| [M-H]⁻ | 1126.31 |
| [M+H]⁺ | 1128.33 |
Tandem Mass Spectrometry (MS/MS): To confirm the structure by fragmentation analysis. A characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety is expected[6].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy can be used to confirm the structure and purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Stage 1 | Incomplete activation of the fatty acid. | Ensure anhydrous conditions and use freshly opened reagents. Consider a different activating agent like thionyl chloride. |
| Degradation of the polyunsaturated chain. | Perform reactions at low temperatures and under an inert atmosphere. | |
| Low yield in Stage 2 | Hydrolysis of the NHS ester. | Use the NHS ester immediately after its formation. Maintain the pH of the CoA solution carefully. |
| Oxidation of the thiol group of CoA. | Degas all solutions and work under an inert atmosphere. | |
| Multiple peaks in HPLC | Incomplete reaction or side products. | Optimize reaction times and stoichiometry. Adjust the HPLC gradient for better separation. |
| Isomerization of double bonds. | Avoid exposure to high temperatures and strong acids or bases. |
Conclusion
The protocol described herein provides a comprehensive and rational approach for the synthesis of this compound. While the synthesis of the precursor fatty acid requires careful execution due to the sensitive nature of the polyunsaturated chain, the subsequent conjugation to Coenzyme A follows well-established procedures. The availability of this standard will undoubtedly facilitate further research into the intricate pathways of fatty acid metabolism and their roles in health and disease.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing metabolic flux analysis (MFA) to quantify the metabolic fate of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA. This intermediate is a critical component of the peroxisomal β-oxidation pathway of docosahexaenoic acid (DHA), a vital n-3 polyunsaturated fatty acid. Understanding the dynamics of this pathway is crucial for research in metabolic diseases, neuroscience, and oncology. Herein, we detail the core principles of ¹³C-based MFA, provide step-by-step experimental protocols, and discuss data analysis strategies for elucidating the flux through this important metabolic route.
Introduction: The Significance of this compound Metabolism
This compound is a key metabolic intermediate in the biosynthesis of docosahexaenoic acid (DHA, C22:6n-3)[1][2][3]. The formation of DHA, a crucial component of cell membranes, particularly in the brain and retina, involves a series of elongation and desaturation reactions followed by a cycle of peroxisomal β-oxidation[1][2][3]. This compound is formed during this β-oxidation process. The rate of its formation and consumption, or its metabolic flux, is a direct measure of the activity of this pathway.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system[4][5]. By using isotopically labeled substrates, such as ¹³C-labeled fatty acids, researchers can trace the flow of atoms through metabolic pathways and calculate the flux through specific reactions[6][7]. This approach provides a dynamic view of cellular metabolism that is not achievable by measuring metabolite concentrations alone[8].
The study of this compound metabolism has significant implications for:
-
Drug Development: Identifying novel therapeutic targets for metabolic diseases by understanding how compounds modulate fatty acid metabolism[9][][11].
-
Disease Research: Investigating the role of altered fatty acid metabolism in pathologies such as cancer, neurodegenerative diseases, and metabolic syndrome[5][12].
-
Biotechnology: Engineering cellular systems for the enhanced production of valuable polyunsaturated fatty acids[4][13].
This guide will provide the necessary theoretical background and practical protocols to apply MFA to the study of this specific metabolic pathway.
The Peroxisomal β-Oxidation Pathway of Docosahexaenoic Acid
The biosynthesis of DHA from its C24 precursor, tetracosahexaenoic acid (C24:6n-3), occurs in the peroxisome[1][2][3]. This process involves a single round of β-oxidation. This compound is a key intermediate in this pathway. The key enzymatic steps are catalyzed by straight-chain acyl-CoA oxidase (SCOX), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx) or 3-ketoacyl-CoA thiolase[1][2].
Figure 1: Peroxisomal β-oxidation pathway for DHA biosynthesis.
Principles of ¹³C-Metabolic Flux Analysis
¹³C-MFA is the gold standard for quantifying intracellular metabolic fluxes[14]. The general workflow involves several key steps:
-
Isotopic Labeling: Cells are cultured in a medium containing a substrate labeled with a stable isotope, typically ¹³C.
-
Metabolic and Isotopic Steady State: The cells are grown until they reach a state where both metabolite concentrations and the isotopic enrichment of metabolites are constant over time.
-
Metabolite Extraction and Analysis: Metabolites are extracted from the cells, and the distribution of ¹³C isotopes in the target metabolites is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR)[15][16][17].
-
Flux Calculation: The measured isotopic labeling patterns, along with a stoichiometric model of the metabolic network, are used to calculate the intracellular fluxes[8].
For studying the metabolism of this compound, a suitable ¹³C-labeled precursor, such as uniformly labeled docosahexaenoic acid ([U-¹³C₂₂]-DHA), is introduced to the cell culture. The incorporation of ¹³C into the target molecule and its downstream products is then monitored.
Experimental Design and Protocols
A robust experimental design is critical for successful MFA studies. The following sections provide detailed protocols that can be adapted to specific cell types and research questions.
Choice of Isotopic Tracer
The selection of the isotopic tracer is crucial for maximizing the information obtained from the experiment. For tracing the peroxisomal β-oxidation of DHA, several options can be considered:
| Tracer | Rationale |
| [U-¹³C₂₂]-Docosahexaenoic Acid (DHA) | Directly traces the fate of DHA through retroconversion and other metabolic pathways. |
| [U-¹³C₂₄]-Tetracosahexaenoic Acid (C24:6n-3) | Directly traces the precursor of DHA in the final β-oxidation step. |
| [U-¹³C₁₈]-α-Linolenic Acid (ALA) | Traces the entire biosynthetic pathway of DHA from its essential fatty acid precursor. |
For a focused analysis of the final β-oxidation step, [U-¹³C₂₂]-DHA or [U-¹³C₂₄]-C24:6n-3 are excellent choices.
Step-by-Step Experimental Protocol
This protocol outlines a generalized workflow for a ¹³C-MFA experiment using cultured mammalian cells.
Materials:
-
Cell line of interest (e.g., hepatocytes, neurons, cancer cell lines)
-
Cell culture medium and supplements
-
¹³C-labeled fatty acid tracer (e.g., [U-¹³C₂₂]-DHA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Quenching solution (e.g., -80°C 60% methanol)
-
Extraction solvent (e.g., -20°C methanol/water or methyl tert-butyl ether (MTBE) based methods)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Preparation of Labeled Fatty Acid Stock:
-
Complex the ¹³C-labeled fatty acid to fatty acid-free BSA to facilitate its delivery to the cells. A typical molar ratio is 4:1 (fatty acid:BSA).
-
Dissolve the fatty acid in a small amount of ethanol before adding it to the BSA solution.
-
Sterile filter the final solution.
-
-
Cell Culture and Isotopic Labeling:
-
Plate cells at a density that will ensure they are in the exponential growth phase during the labeling period.
-
Culture cells in standard medium.
-
To initiate labeling, replace the standard medium with a medium containing the ¹³C-labeled fatty acid-BSA complex.
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically but is often between 24 and 72 hours.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold quenching solution.
-
Scrape the cells and collect the cell suspension.
-
Perform metabolite extraction using a suitable solvent system. For acyl-CoAs, a two-phase extraction using acidic acetonitrile/water and chloroform is effective.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a high-resolution LC-MS/MS system.
-
Use a suitable chromatography method, such as reversed-phase ion-pairing chromatography, to separate the acyl-CoA species.
-
Set up the mass spectrometer to acquire data in full scan mode or using a targeted approach (Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to detect the different isotopologues of this compound.
-
Experimental Workflow Diagram
Figure 2: General workflow for a ¹³C-MFA experiment.
Data Analysis and Flux Calculation
The data obtained from the LC-MS analysis requires several computational steps to yield metabolic flux values.
Mass Isotopomer Distribution (MID) Analysis
The raw mass spectrometry data provides the intensity of different mass isotopologues for each metabolite. This data needs to be corrected for the natural abundance of ¹³C and other isotopes to obtain the true mass isotopomer distribution (MID) resulting from the tracer experiment. Several software tools are available for this correction[18][19].
Table 1: Hypothetical Mass Isotopomer Distribution Data for Key Metabolites
| Metabolite | M+0 | M+2 | M+4 | ... | M+22 (for C22) |
| DHA-CoA | 5% | 8% | 12% | ... | 30% |
| This compound | 10% | 15% | 20% | ... | 25% |
| Acetyl-CoA | 60% | 35% | 5% |
Note: This is illustrative data. The actual MIDs will depend on the specific tracer and experimental conditions.
Stoichiometric Model
A stoichiometric model of the relevant metabolic pathways is required for flux calculation. This model defines the relationships between metabolites and reactions. For the analysis of this compound, the model should include:
-
Peroxisomal β-oxidation of DHA.
-
Mitochondrial β-oxidation.
-
Fatty acid elongation and desaturation pathways.
-
Connections to central carbon metabolism (e.g., the TCA cycle via acetyl-CoA).
Flux Calculation Software
Several software packages are available to perform the complex calculations required for MFA[20][21][22]. These tools use iterative algorithms to find the set of fluxes that best explain the experimentally measured MIDs.
| Software | Key Features |
| INCA | MATLAB-based, supports both stationary and non-stationary MFA. |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework. |
| OpenFlux | Open-source, customizable, and user-friendly. |
Data Analysis Pipeline
Figure 3: Data analysis pipeline for ¹³C-MFA.
Applications in Research and Drug Development
The application of MFA to the study of this compound metabolism can provide valuable insights in several areas:
-
Elucidating Drug Mechanisms: By treating cells with a compound of interest and performing MFA, researchers can determine if the compound alters the flux through the peroxisomal β-oxidation pathway. This can help to identify the mechanism of action of drugs that target lipid metabolism[][11].
-
Identifying Metabolic Bottlenecks: In metabolic engineering applications, MFA can identify rate-limiting steps in the biosynthesis of DHA, guiding strategies for pathway optimization[13].
-
Understanding Disease Phenotypes: Comparing the metabolic fluxes in healthy versus diseased cells can reveal metabolic alterations that contribute to the disease state, potentially identifying new therapeutic targets[5][9].
Conclusion
Metabolic flux analysis is a powerful and indispensable tool for the quantitative study of intracellular metabolism. The protocols and methodologies outlined in this guide provide a framework for applying ¹³C-MFA to investigate the metabolism of this compound. By providing a dynamic and quantitative understanding of the peroxisomal β-oxidation of DHA, these methods will enable researchers to gain deeper insights into the roles of this pathway in health and disease, and to accelerate the development of novel therapeutics targeting fatty acid metabolism.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 5. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis: Unveiling Cellular Metabolism for Therapeutic Insights - Omics tutorials [omicstutorials.com]
- 11. Metabolic flux analysis and pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isotopomer measurement techniques in metabolic flux analysis II: mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 19. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 20. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 21. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 22. benchchem.com [benchchem.com]
Tracing the Flux: A Guide to Stable Isotope Labeling of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
An Application Note for Advanced Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA is a pivotal, yet transient, intermediate in the peroxisomal β-oxidation pathway of docosahexaenoic acid (DHA). Understanding the metabolic flux through this pathway is critical for elucidating the biosynthesis of neuroprotective and pro-resolving lipid mediators. This guide provides a comprehensive framework for employing stable isotope tracers, primarily ¹³C-labeled DHA, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to dynamically track the synthesis and downstream fate of this specific acyl-CoA. We present detailed protocols for in vitro labeling, targeted lipid extraction, sample preparation, and high-sensitivity LC-MS/MS analysis, alongside expert insights into experimental design and data interpretation.
The Principle: Illuminating Metabolic Pathways with Heavy Atoms
Stable isotope tracing is a powerful analytical technique used to follow the journey of a molecule through a biological system.[1] Unlike traditional methods that measure static metabolite concentrations, tracing provides a dynamic view of metabolic flux. The core principle involves introducing a precursor molecule enriched with a heavy, non-radioactive isotope, such as carbon-13 (¹³C) or deuterium (²H).[2] This "labeled" precursor is biochemically identical to its natural counterpart and is processed by the same enzymatic machinery.
However, its increased mass allows it to be distinguished from the endogenous pool by a mass spectrometer. By providing ¹³C-labeled DHA to cells, we can track the incorporation of these heavy carbon atoms into the downstream intermediate, this compound. This allows for the precise quantification of its production rate and conversion to other metabolites, offering profound insights into pathway regulation in health and disease.[1]
Biochemical Context: The Sprecher Pathway
The formation of 4,7,10,13,16,19-docosahexaenoic acid (DHA) from precursors involves a unique pathway known as the "Sprecher pathway," which includes steps of fatty acid elongation in the endoplasmic reticulum followed by a single round of β-oxidation in peroxisomes.[3] Our target molecule, this compound, is a key intermediate in this peroxisomal chain-shortening step.[4] Tracing this specific molecule provides a direct window into the activity of this crucial metabolic hub.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the biosynthesis of 4,7,10,13,16,19-docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA in Cell Culture Models
Introduction: Unveiling the Role of a Key Intermediate in DHA Metabolism
Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a critical component of cell membranes, particularly in the brain and retina, and a precursor to potent signaling molecules. The metabolic processing of DHA is a finely tuned process, primarily occurring within peroxisomes through a specialized β-oxidation pathway. This pathway is responsible for the retroconversion of very-long-chain fatty acids. A pivotal, yet transient, intermediate in this pathway is 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA . Understanding the dynamics of this molecule is crucial for elucidating the regulation of DHA homeostasis and for investigating pathologies associated with dysfunctional peroxisomal lipid metabolism.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of cell culture models to study this compound. We will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into data interpretation, thereby furnishing a robust framework for investigating this key metabolic intermediate.
The Metabolic Crossroads: The Peroxisomal β-Oxidation of DHA
The generation of this compound is a critical step in the peroxisomal β-oxidation of DHA. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain. The immediate precursor to our molecule of interest is (3R)-3-hydroxy-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, which is oxidized by a dehydrogenase to form the 3-oxo intermediate. Subsequently, 3-ketoacyl-CoA thiolase catalyzes the thiolytic cleavage of this compound, yielding acetyl-CoA and a shortened acyl-CoA.[1][3]
Caption: Peroxisomal β-oxidation pathway of Docosahexaenoic Acid (DHA).
Selecting the Appropriate Cellular Werkzeug: A Comparative Analysis
The choice of cell model is paramount for the successful investigation of this compound metabolism. The ideal cell line should possess a functional and active peroxisomal β-oxidation pathway.
| Cell Line | Type | Key Characteristics Relevant to Peroxisomal β-Oxidation | Advantages | Disadvantages |
| HepG2 | Human Hepatocellular Carcinoma | Expresses a comprehensive suite of peroxisomal enzymes and has been shown to perform peroxisomal β-oxidation of very-long-chain fatty acids.[4][5] | Well-characterized for fatty acid metabolism studies, easy to culture, and amenable to genetic manipulation.[6][7] | Cancer cell line, which may have altered metabolic regulation compared to primary cells. |
| Human Skin Fibroblasts | Primary-like cells | Possess functional peroxisomes and are a standard model for studying peroxisomal disorders.[1][8][9][10] | Genetically normal background (control lines) or specific peroxisomal defects (patient-derived lines) provide excellent comparative models. | Slower growth rate and limited lifespan compared to immortalized cell lines. |
| iPSC-derived Hepatocytes or RPE cells | Differentiated Stem Cells | Can be generated with specific genetic backgrounds (e.g., PEX gene knockouts) to model peroxisomal biogenesis disorders.[11] | Provides a renewable source of human cells with a relevant physiological context. | Differentiation protocols can be complex and time-consuming. |
Recommendation: For initial studies and high-throughput screening, the HepG2 cell line is an excellent starting point due to its robust peroxisomal activity and ease of use. For more detailed mechanistic studies and to understand the impact of genetic defects, human skin fibroblasts from healthy donors and patients with peroxisomal biogenesis disorders are invaluable.
Experimental Workflow: From Cell Culture to Data Analysis
A typical experimental workflow to study the metabolism and effects of this compound involves several key stages:
Caption: General experimental workflow for studying fatty acid metabolism in cell culture.
Detailed Protocols
Protocol 1: Culturing and Treating HepG2 Cells with DHA
This protocol describes the culture of HepG2 cells and their treatment with a DHA-BSA complex to stimulate the intracellular production of this compound.
Materials:
-
HepG2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with low glucose (1 g/L)[6]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
HEPES buffer (1 M)
-
GlutaMAX™-I supplement (200 mM)
-
MEM Non-Essential Amino Acids (100x)
-
TrypLE™ Express
-
Docosahexaenoic acid (DHA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS, 1% HEPES, 1% GlutaMAX™, and 1% MEM Non-Essential Amino Acids.[6]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Passage cells using TrypLE™ Express when they reach 80-90% confluency.[6] For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for metabolite analysis, 96-well plates for viability assays).
-
-
Preparation of DHA-BSA Complex (10 mM DHA, 10% BSA stock):
-
Prepare a stock solution of DHA in ethanol.
-
In a sterile tube, add the required volume of DHA stock.
-
Under a stream of nitrogen, evaporate the ethanol.
-
Add a pre-warmed (37°C) 10% fatty acid-free BSA solution in serum-free DMEM.
-
Incubate for 1 hour at 37°C with gentle agitation to allow complex formation.[12]
-
Sterile filter the complex before use.
-
-
Treatment:
-
When cells reach the desired confluency, replace the culture medium with serum-free medium for 2-4 hours to reduce background from serum lipids.
-
Prepare the final working concentration of the DHA-BSA complex in serum-free DMEM. A typical starting concentration range is 50-200 µM DHA.
-
Remove the serum-free medium and add the DHA-BSA treatment medium.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours).
-
Protocol 2: Cell Viability Assessment
It is crucial to assess cell viability to ensure that the observed metabolic changes are not due to cytotoxicity of the fatty acid treatment.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Propidium Iodide (PI)
-
Hoechst 33342
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and treat as described in Protocol 1.
-
At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution provided in a kit) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Alternative (PI/Hoechst Staining):
-
After treatment, wash cells with PBS.
-
Incubate cells with a solution containing both Hoechst 33342 and Propidium Iodide for 5-15 minutes.[12]
-
Visualize the cells using a fluorescence microscope. Hoechst will stain the nuclei of all cells (blue), while PI will only enter and stain the nuclei of dead cells (red).
Protocol 3: Extraction and Analysis of Acyl-CoA Esters by LC-MS/MS
This protocol outlines a general procedure for the extraction and subsequent analysis of intracellular acyl-CoA esters, including this compound.
Materials:
-
Acetonitrile
-
Isopropanol
-
Water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
Procedure:
-
Extraction:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and water).[13]
-
Scrape the cells and collect the cell lysate.
-
Vortex vigorously and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for injection (e.g., 50% methanol in water).
-
Perform chromatographic separation using a C18 reverse-phase column.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific transition for this compound and other acyl-CoAs of interest.[14][15]
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Protocol 4: 3-Ketoacyl-CoA Thiolase Activity Assay
This spectrophotometric assay measures the activity of 3-ketoacyl-CoA thiolase in cell lysates by monitoring the decrease in absorbance of the enol form of the 3-ketoacyl-CoA substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Acetoacetyl-CoA (as a model substrate)
-
Coenzyme A (CoA)
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine the protein concentration of the lysates.
-
In a quartz cuvette, prepare a reaction mixture containing the assay buffer and acetoacetyl-CoA.
-
Initiate the reaction by adding a known amount of cell lysate.
-
Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the Mg2+-enol-acetoacetyl-CoA complex.
-
Calculate the enzyme activity based on the rate of absorbance change and the protein concentration.
Note: For a more specific assay for the topic compound, custom synthesis of this compound would be required.
Data Interpretation and Troubleshooting
-
Increased levels of this compound: This may indicate an upstream induction of the β-oxidation pathway or a bottleneck at the 3-ketoacyl-CoA thiolase step.
-
Decreased levels of this compound: This could suggest reduced flux into the pathway or enhanced thiolase activity.
-
No significant change: The intracellular concentration of this intermediate may be very low and tightly regulated, making changes difficult to detect. Increasing the precursor concentration or using a more sensitive analytical method may be necessary.
-
High cell death: Reduce the concentration of the fatty acid precursor or the treatment duration. Ensure the fatty acid is properly complexed with BSA, as free fatty acids can be toxic.[16]
Conclusion: A Pathway to Deeper Understanding
The study of this compound in appropriate cell culture models provides a window into the intricate regulation of DHA metabolism. By carefully selecting cell lines, applying robust protocols, and interpreting data within the broader metabolic context, researchers can gain valuable insights into the roles of peroxisomes in health and disease. The methodologies outlined in this document provide a solid foundation for such investigations, paving the way for a deeper understanding of lipid metabolism and the development of novel therapeutic strategies for related disorders.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Coordination of peroxisomal beta-oxidation and fatty acid elongation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 8. Lymphoblastoid Cell Lines for Diagnosis of Peroxisome Biogenesis Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lymphoblastoid cell lines for diagnosis of peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisomes in fibroblasts from skin of Refsum's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Dynamic Metabolome of the HepG2 Cell Line: Rise and Fall - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
improving stability of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA during sample prep
Welcome to the technical support center for handling 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges during sample preparation and analysis. As a complex polyunsaturated acyl-CoA (PUFA-CoA), this molecule's unique structure presents significant handling difficulties. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your experiments.
Section 1: Foundational Knowledge - Understanding the Instability
Q1: Why is my this compound sample so prone to degradation?
A1: The instability of this molecule stems from two primary structural features: its polyunsaturated acyl chain and its thioester bond.
-
Lipid Peroxidation : The core issue is the docosa-10,13,16,19-all-cis-tetraenoyl chain. This long chain contains four cis double bonds, making it highly susceptible to lipid peroxidation.[1][2] This is a destructive free-radical chain reaction where reactive oxygen species (ROS) attack the hydrogen atoms on the carbons adjacent to the double bonds.[1][3] This process is self-propagating and rapidly converts your target molecule into a mixture of lipid hydroperoxides and other secondary degradation products, compromising sample integrity.[1][4] Factors like exposure to atmospheric oxygen, elevated temperatures, and the presence of trace transition metals can dramatically accelerate this process.[2][4]
-
Thioester Hydrolysis : The Coenzyme A (CoA) is linked to the fatty acid via a thioester bond. This bond is susceptible to hydrolysis, particularly in aqueous solutions at neutral to basic pH, which cleaves the molecule into Coenzyme A and the free fatty acid.[5]
Section 2: Proactive Stabilization Strategies
Q2: What are the optimal storage conditions for my samples?
A2: Proper storage is the most critical first step in preserving your sample. The ideal conditions depend on the duration of storage.
| Storage Duration | Temperature | Form | Atmosphere | Key Considerations |
| Short-Term (hours to days) | 4°C to on ice | Aqueous Buffer or Organic Solvent | Inert Gas (Argon or Nitrogen) | Keep samples on ice during all manipulations.[4] Use tightly sealed glass vials with Teflon-lined caps. |
| Long-Term (weeks to months) | -80°C | Lyophilized Powder or Organic Solvent | Inert Gas (Argon or Nitrogen) | For long-term stability, storing as a lyophilized powder at -80°C is highly recommended. If in solution, snap-freeze aliquots in liquid nitrogen before transferring to -80°C storage.[4] This prevents the formation of large ice crystals and minimizes degradation. |
Crucial Tip : Always prepare single-use aliquots to avoid repeated freeze-thaw cycles, which significantly accelerate degradation.[4][5] When using a stored sample, allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can introduce water and contaminants.[5][6]
Q3: How can I actively prevent oxidation during my experimental workflow?
A3: Preventing oxidation requires a multi-faceted approach that limits exposure to oxygen and quenches free radicals as they form.
-
Work Under an Inert Atmosphere : Whenever possible, perform sample manipulations in a glove box filled with an inert gas like argon or nitrogen.[4] If a glove box is unavailable, overlaying your sample with inert gas in the vial can be beneficial.[6]
-
Use Antioxidants : The addition of antioxidants to your buffers and solvents is a highly effective strategy.[1] They work by terminating the lipid peroxidation chain reaction.[7][8]
| Antioxidant | Type | Typical Working Concentration | Solvent | Notes |
| Butylated Hydroxytoluene (BHT) | Synthetic | 50-200 µM | Organic Solvents | A very common and effective radical scavenger.[4] |
| Butylated Hydroxyanisole (BHA) | Synthetic | 50-200 µM | Organic Solvents | Often used in combination with BHT.[4] |
| Tocopherols (Vitamin E) | Natural | 100-500 µM | Organic/Aqueous | A natural, lipid-soluble antioxidant.[1][9] |
| Ascorbic Acid (Vitamin C) | Natural | 100-500 µM | Aqueous Buffers | Water-soluble and can work synergistically with Vitamin E.[1] |
-
Minimize Light Exposure : Work in low-light conditions or use amber vials, as light can catalyze the formation of free radicals.
-
Use High-Purity Reagents : Use LC-MS grade solvents and high-purity water to minimize contaminants, especially trace metals that can initiate oxidation.[5]
Q4: What is the optimal pH for my buffers to prevent hydrolysis?
A4: To maintain the integrity of the thioester bond, it is crucial to work in a slightly acidic environment. The recommended pH range for your buffers is 4.0 to 6.0 .[5] Extraction protocols for long-chain acyl-CoAs frequently utilize buffers with a pH around 4.9 for this reason.[10][11][12] Avoid neutral or basic buffers (pH > 7.0) as they significantly accelerate the rate of hydrolysis.[5]
Section 3: Recommended Protocols
Q5: Can you provide a robust protocol for extracting this compound from tissue?
A5: Certainly. This protocol is a synthesis of established methods for long-chain acyl-CoA extraction, optimized for stability.[10][11][12]
Materials:
-
Tissue sample, flash-frozen in liquid nitrogen.
-
Pre-chilled glass homogenizer.
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, containing 50-100 µM BHT.
-
Organic Solvents: 2-Propanol and Acetonitrile (LC-MS Grade).
-
Saturated Ammonium Sulfate solution.
-
Centrifuge capable of >15,000 x g at 4°C.
-
Vacuum concentrator or gentle stream of nitrogen gas.
Procedure:
-
Sample Preparation : Weigh 50-100 mg of frozen tissue and keep it submerged in liquid nitrogen.
-
Homogenization : In the pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold Extraction Buffer. Homogenize thoroughly on ice until no visible tissue fragments remain.[10]
-
Solvent Addition : Add 1 mL of 2-propanol to the homogenate and briefly homogenize again. Follow with 0.125 mL of saturated ammonium sulfate and 2 mL of acetonitrile.[10]
-
Extraction : Vortex the mixture vigorously for 5 minutes at 4°C.
-
Phase Separation : Centrifuge the homogenate at 16,000-20,000 x g for 10 minutes at 4°C.[10][11]
-
Supernatant Collection : Carefully collect the upper supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
-
Drying : Evaporate the solvent to dryness using a vacuum concentrator or under a gentle stream of nitrogen. Avoid heating.
-
Storage/Reconstitution : Store the dried pellet at -80°C under argon or nitrogen.[10] For analysis, reconstitute the sample in a suitable volume of the initial LC-MS mobile phase, preferably one containing an organic solvent like methanol to ensure stability and solubility.[13]
Caption: Recommended workflow for stable extraction of PUFA-CoAs.
Section 4: Troubleshooting Common Issues
Q6: My LC-MS/MS results are inconsistent, with poor peak shape and low signal intensity. What's wrong?
A6: This is a common and frustrating issue, often pointing to sample degradation or analytical challenges.
-
Possible Cause 1: Sample Degradation : Your analyte may have degraded before or during analysis.
-
Solution : Re-evaluate your entire workflow against the proactive stabilization strategies above. Ensure stock solutions are freshly prepared from properly stored standards, working solutions are kept on ice, and antioxidants are used.[4] The stability of acyl-CoAs in an autosampler can be poor in aqueous solutions; methanol-based reconstitution solutions often provide better stability.[13]
-
-
Possible Cause 2: Adsorption to Surfaces : Long-chain acyl-CoAs are amphipathic and can adsorb to plastic and glass surfaces, leading to sample loss.
-
Solution : Use low-retention pipette tips and consider using deactivated glass or polypropylene vials for sample storage and analysis.
-
-
Possible Cause 3: Matrix Effects : Components in your sample matrix can suppress the ionization of your target analyte in the mass spectrometer.
Q7: I see unexpected peaks in my chromatogram. Could these be degradation products?
A7: Very likely. The two main degradation pathways produce distinct products:
-
Oxidation Products : Lipid peroxidation creates a complex mixture of products, including hydroperoxides (LOOH-CoA) and various aldehydes. These will appear as multiple, often broad, peaks in your chromatogram, reducing the peak height of your target analyte.
-
Hydrolysis Product : The hydrolysis of the thioester bond will result in a peak corresponding to the free fatty acid (3-Oxo-docosa-10,13,16,19-all-cis-tetraenoic acid) and a separate signal for free Coenzyme A.
Caption: Simplified pathway of lipid peroxidation for PUFA-CoAs.
By implementing these rigorous handling, storage, and extraction protocols, you can significantly improve the stability of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
Welcome to the technical support center for 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this complex molecule. Our goal is to equip you with the knowledge to mitigate instability issues, primarily the isomerization of its all-cis double bonds and the hydrolysis of its thioester linkage.
Part 1: Understanding the Instability of this compound
This molecule, a key intermediate in fatty acid metabolism, possesses two primary points of vulnerability that researchers must address to ensure experimental integrity: the polyunsaturated all-cis fatty acyl chain and the high-energy thioester bond.
FAQ 1: What makes the all-cis double bonds prone to isomerization?
The four cis double bonds in the docosa-10,13,16,19-tetraenoyl chain are susceptible to isomerization to more stable trans configurations. This process can be initiated by several factors commonly encountered in the laboratory:
-
Heat: Elevated temperatures provide the activation energy needed for the rotation around the carbon-carbon double bonds, leading to a mixture of cis and trans isomers.
-
Light: Exposure to light, particularly UV, can generate free radicals that catalyze the isomerization process.
-
Radical Species: Thiyl radicals, which can be generated from thiol-containing compounds (like Coenzyme A itself or reducing agents), are known catalysts for the cis-trans isomerization of polyunsaturated fatty acids (PUFAs)[1][2]. Oxygen can accelerate this process[1][2].
-
Acid/Base Conditions: While less common for isolated double bonds, extreme pH values can contribute to bond migration and isomerization, particularly if conjugated systems are formed.
Isomerization alters the three-dimensional structure of the fatty acyl chain, which can profoundly impact its interaction with enzymes and binding partners, leading to non-representative experimental results[3].
FAQ 2: How stable is the thioester bond and what causes its degradation?
The thioester bond linking the fatty acid to Coenzyme A is an energy-rich bond, making it significantly more reactive than an oxygen ester[4]. Its stability is highly dependent on the experimental conditions:
-
pH: The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.8)[5]. In alkaline conditions (pH > 7.0), it is highly susceptible to chemical hydrolysis[5].
-
Enzymatic Degradation: Biological samples contain acyl-CoA thioesterases, enzymes that rapidly hydrolyze the thioester bond[6]. Unless these enzymes are quickly and effectively inactivated during sample preparation, significant degradation of your target molecule will occur.
-
Temperature: Higher temperatures accelerate the rate of both chemical and enzymatic hydrolysis[5].
The diagram below illustrates the key factors that threaten the stability of this compound.
Caption: Factors causing degradation of the target molecule.
Part 2: Troubleshooting and Best Practices
This section provides actionable steps to maintain the integrity of your this compound during experimentation.
Troubleshooting Guide: Unexpected Experimental Results
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Low signal or complete absence of the target molecule in LC-MS analysis. | Thioester hydrolysis due to enzymatic activity or pH instability. | 1. Verify Quenching Protocol: Ensure rapid and complete inactivation of thioesterases. Use ice-cold acidic buffers (pH 4.9) or organic solvents.[5]2. Check Buffer pH: Confirm all buffers used for extraction and analysis are within the optimal pH range of 4.0-6.8.[5]3. Minimize Time in Aqueous Solution: After extraction, store the sample as a dry pellet at -80°C and reconstitute just before analysis.[5] |
| Multiple peaks or shoulders around the expected retention time. | cis/trans Isomerization. | 1. Protect from Light: Work in a dimly lit environment or use amber vials for all steps.2. Control Temperature: Keep samples on ice at all times. Avoid any heating steps.3. Use Degassed Solvents: Oxygen can contribute to radical formation. Using degassed solvents for extraction and chromatography can help minimize this risk.4. Consider Antioxidants: While not standard, adding a small amount of an antioxidant like BHT during extraction could be tested to see if it reduces isomer formation. |
| Poor reproducibility between replicates. | A combination of hydrolysis and isomerization. | 1. Standardize Workflow: Ensure every step, from cell harvesting to injection, is performed identically and for the same duration for all samples.2. Analyze Immediately: Do not let reconstituted samples sit in the autosampler for extended periods, even if cooled.[5][7] Some degradation can still occur. |
Recommended Workflow for Sample Preparation
The following workflow is designed to minimize both isomerization and hydrolysis.
Caption: Recommended workflow for sample preparation.
Part 3: Detailed Protocols and Analytical Methods
Protocol 1: Rapid Quenching and Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods to ensure rapid enzyme inactivation and preservation of acyl-CoA integrity[1].
-
Preparation: Prepare an extraction solution of Acetonitrile:Methanol:Water (2:2:1, v/v/v) and chill it to -20°C. Prepare a wash solution of ice-cold phosphate-buffered saline (PBS).
-
Cell Harvest: Aspirate the culture medium. Immediately wash the cells once with 5 mL of ice-cold PBS.
-
Quenching: Immediately aspirate the PBS and add 1 mL of the -20°C extraction solution directly to the culture plate.
-
Scraping: Place the plate on ice and use a cell scraper to detach the cells into the extraction solvent. This step ensures that cellular thioesterases are denatured instantly.
-
Collection & Lysis: Transfer the cell lysate/solvent mixture to a microcentrifuge tube. Vortex for 1 minute at 4°C.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.
-
Drying and Storage: Dry the supernatant using a vacuum concentrator without heat. Store the resulting pellet at -80°C until analysis.
FAQ 3: What is the best way to analyze my samples to confirm the isomeric state?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing acyl-CoAs due to its sensitivity and specificity[8].
-
Chromatography: A reverse-phase C18 column is typically used. The separation of different cis/trans isomers can be challenging and may require long gradients and specialized columns. However, significant isomerization will often appear as a broadened peak or a distinct, closely eluting peak.
-
Mass Spectrometry: Use a high-resolution mass spectrometer. For quantification, Multiple Reaction Monitoring (MRM) is ideal. You will monitor the transition from the precursor ion (the mass of the intact molecule) to a specific fragment ion. For acyl-CoAs, a characteristic fragmentation is the neutral loss of the CoA moiety (or parts of it), which provides high specificity[1]. While standard MS/MS may not distinguish isomers, the chromatographic separation is key.
-
Sample Handling for Analysis: Reconstitute the dry pellet in a solvent that maintains stability, such as methanol or a buffer/acetonitrile mix at pH 6.8[7]. Analyze immediately.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Recognition by β-Ketoacyl-ACP Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Very-long-chain 3-oxoacyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
troubleshooting low recovery of long-chain acyl-CoAs in extraction
Welcome to the technical support center for troubleshooting the extraction of long-chain acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low recovery of these critical metabolic intermediates. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you optimize your extraction workflow and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the low recovery of long-chain acyl-CoAs.
Q1: Why is my recovery of long-chain acyl-CoAs so low and variable?
Low and inconsistent recovery is a frequent challenge, primarily due to two factors: enzymatic degradation and chemical instability. Acyl-CoA thioesterases present in biological samples can rapidly hydrolyze the thioester bond. Additionally, long-chain acyl-CoAs are susceptible to chemical hydrolysis, especially under alkaline or strongly acidic conditions.[1][2] To mitigate this, it is crucial to rapidly quench enzymatic activity and maintain samples at a low temperature and an appropriate pH throughout the extraction process.[2][3]
Q2: What is the optimal pH for extracting and storing long-chain acyl-CoAs?
Slightly acidic conditions are generally recommended to enhance the stability of acyl-CoAs.[2] Many protocols utilize a homogenization buffer with a pH around 4.9.[4] For storage, a slightly acidic buffer (pH 4.0-6.0) is also preferable.[2] Acyl-CoAs are known to be unstable in aqueous solutions, particularly those that are alkaline.[1][5]
Q3: Is solid-phase extraction (SPE) necessary, and could it be the cause of my low recovery?
Solid-phase extraction is a common step to purify and concentrate acyl-CoAs from complex biological matrices.[4][6][7] However, it can also be a source of sample loss, particularly for more hydrophilic, short-chain acyl-CoAs.[5] If you are working with a broad range of acyl-CoAs, it is important to select the appropriate SPE sorbent and optimize the elution method. For instance, 2-(2-pyridyl)ethyl functionalized silica gel has been shown to provide high recoveries for a wide range of acyl-CoA esters.[6][7]
Q4: What is the best way to store my samples to prevent degradation of long-chain acyl-CoAs?
For long-term storage, it is best to store samples as a dry pellet at -80°C.[2][5] If you need to store them in solution, use a slightly acidic buffer and store aliquots at -80°C to minimize freeze-thaw cycles, which can contribute to degradation.[2] When samples are in an autosampler for LC-MS analysis, they should be kept at a low temperature (e.g., 4°C), and analysis should be performed as quickly as possible.[2][8] Reconstituting samples in methanol can improve stability compared to purely aqueous solutions.[1][2]
In-Depth Troubleshooting Guide for Low Recovery
This section provides a systematic approach to diagnosing and resolving the root causes of low long-chain acyl-CoA recovery.
Problem 1: Inefficient Quenching of Metabolic Activity
Causality: The primary cause of low recovery is often the failure to halt enzymatic activity immediately upon sample collection. Acyl-CoA thioesterases can rapidly degrade your target molecules, leading to significant losses before the extraction even begins.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inefficient metabolic quenching.
Detailed Explanation:
-
Immediate Freezing: The gold standard for preserving the in vivo acyl-CoA profile is to freeze-clamp tissues in liquid nitrogen at the moment of collection.[3] This rapidly halts all enzymatic activity.
-
Maintaining Low Temperatures: It is critical to keep the tissue frozen throughout the homogenization process. Grinding frozen tissue to a fine powder using a mortar and pestle cooled with liquid nitrogen is a common and effective technique.[3]
Problem 2: Suboptimal Extraction Conditions
Causality: The choice of extraction solvent, pH, and the presence of detergents can significantly impact the solubility and stability of long-chain acyl-CoAs. Their amphiphilic nature, with a hydrophilic CoA moiety and a long, hydrophobic acyl chain, makes their extraction challenging.
Troubleshooting Workflow:
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 3-Oxoacyl-CoA Isomers
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for overcoming the distinct challenges associated with the chromatographic separation of 3-oxoacyl-CoA isomers. These molecules, pivotal intermediates in fatty acid metabolism, are notoriously difficult to resolve due to their structural similarity and inherent instability. This center provides in-depth, experience-driven answers to common (and uncommon) problems, ensuring the integrity and accuracy of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical approach for 3-oxoacyl-CoA isomers.
Q1: What are the primary challenges in separating 3-oxoacyl-CoA isomers?
A1: The primary challenges stem from three core properties of these molecules:
-
Structural Similarity: Isomers may differ only by the length of the acyl chain or the position of the 3-oxo group, resulting in very similar physicochemical properties and, consequently, chromatographic retention times.
-
[1][2]Amphiphilic Nature: The molecule has a nonpolar fatty acyl tail and a highly polar, negatively charged Coenzyme A head containing three phosphate groups. This [1][3][4]duality can lead to poor peak shapes (tailing) on standard reversed-phase columns due to interactions with residual silanols or insufficient retention.
-
Chemical Instability: The thioester bond linking the acyl chain and CoA is susceptible to chemical and enzymatic hydrolysis, especially in neutral to basic aqueous solutions or at elevated temperatures. This [5][6][7]degradation can occur during sample preparation, storage, and analysis, compromising quantification.
Q2: What is the recommended starting point for column and mobile phase selection?
A2: For initial method development, a high-quality C18 reversed-phase column is the most common and effective choice.
-
[3][6]Column: A modern, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm particle size) provides a good balance of retention for the acyl chain and resolution.
-
Mobile Phase: A binary gradient system is typically required.
-
Mobile Phase A (Aqueous): An acidic aqueous buffer is critical for suppressing the ionization of the phosphate groups and minimizing peak tailing. A common starting point is 10 mM ammonium acetate or ammonium formate adjusted to an acidic pH (e.g., pH 4.5-5.6). *[3][6] Mobile Phase B (Organic): Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower backpressure.
-
[6]Q3: My 3-oxoacyl-CoA isomers are co-eluting. What is the first parameter I should adjust?
A3: The first and often most impactful parameter to adjust is the gradient slope . A shallower gradient increases the separation window, providing more time for the stationary phase to differentiate between closely related isomers. If you have a 20-minute gradient where the organic phase increases from 20% to 100%, try extending the gradient to 30 or 40 minutes over the same percentage range. This reduces the rate of change in mobile phase composition, enhancing resolution between analytes with similar retention behaviors.
[6]Q4: How can I improve the stability of my analytes during sample preparation?
A4: Analyte stability is paramount for accurate quantification.
-
[5][6][7]Temperature: Keep samples on ice or at 4°C at all times. For l[7][8]ong-term storage, flash-freeze extracts or tissues in liquid nitrogen and store them at -80°C.
-
[7][9]pH: Use an acidic extraction buffer (pH 4-6). Protein precipitation with agents like 5% 5-sulfosalicylic acid (SSA) not only removes proteins but also creates an acidic environment that inhibits enzymatic degradation and chemical hydrolysis.
-
[7][9]Minimize Time: Process samples from extraction to injection as quickly as possible. Avoid leaving samples on the autosampler for extended periods. Recon[6]stituting final extracts in a solution containing methanol can improve stability.
[6]
Section 2: Troubleshooting Guide: From Peak Shape to Isomer Resolution
This guide provides a systematic approach to diagnosing and solving common chromatographic problems in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing significantly. What are the likely causes and how do I fix it?
A: Peak tailing is the most common peak shape issue for acyl-CoAs. It's usually caused by unwanted secondary interactions between the analyte and the column.
Troubleshooting Logic for Peak Tailing
Caption: Logic tree for troubleshooting peak tailing.
Detailed Solutions:
-
Secondary Silanol Interactions: The negatively charged phosphate groups of CoA can interact with residual, positively charged silanol groups on the silica-based stationary phase.
-
Solution A: Lower Mobile Phase pH: Ensure your aqueous mobile phase (A) is buffered to an acidic pH (4.0-6.0). This [9]protonates the silanol groups, reducing their ability to interact with the analyte.
-
Solution B: Use an Ion-Pairing Agent: If lowering the pH is insufficient, adding an ion-pairing reagent to the mobile phase can dramatically improve peak shape. These[1][10] agents, such as triethylamine (TEA) or tributylamine, are cationic and act as a dynamic coating on the stationary phase, masking the silanol groups. Caut[11]ion: Ion-pairing agents can be difficult to remove from a column and may suppress MS ionization.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. *[12][13] Solution: Dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
[13]Physical Column Issues: A void at the head of the column or a partially blocked frit can cause peak distortion. *[13][14] Solution: First, try reversing and flushing the column (check manufacturer's instructions). If that fails, the column may have reached the end of its life and needs to be replaced.
####[12][14] Q: My peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing but usually points to a few specific problems.
-
[12]Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger (i.e., higher percentage of organic) than the initial mobile phase, the analyte band will travel too quickly at the beginning, causing a fronting peak.
-
Solution: Reconstitute your dried extract in the initial mobile phase conditions (e.g., 80% A, 20% B) or a weaker solvent.
-
-
Catastrophic Column Failure: Severe degradation of the stationary phase can lead to fronting. This [12]is often accompanied by a sudden drop in backpressure.
-
Solution: Replace the column. This is more likely if the column has been used extensively or with aggressive mobile phases (high pH).
-
[12]Issue 2: Inadequate Isomer Resolution
Q: I've optimized the gradient, but my key isomers are still not baseline resolved. What's next?
A: When gradient optimization is not enough, you must explore more fundamental method parameters that influence selectivity.
Method Development Workflow for Isomer Separation
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Navigating the Complexities of Fatty Acyl-CoA Analysis by Mass Spectrometry
Welcome to the technical support center for fatty acyl-CoA analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate landscape of quantifying these pivotal metabolic intermediates by mass spectrometry. Here, we move beyond standard protocols to address the common, yet often confounding, pitfalls encountered in the laboratory. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments effectively, ensuring the integrity and reliability of your data.
Fatty acyl-CoAs are at the heart of cellular metabolism, participating in everything from energy production to lipid biosynthesis and signal transduction.[1][2] However, their analysis is notoriously challenging due to their inherent instability and low abundance.[2][3] This guide is structured to mirror the experimental workflow, offering a question-and-answer format to directly tackle the specific issues you may face.
Part 1: Sample Preparation - The Foundation of Robust Analysis
The journey to accurate fatty acyl-CoA quantification begins with meticulous sample preparation. Errors introduced at this stage are often irreversible and can significantly impact your final results. This section addresses the most common challenges, from analyte degradation to inefficient extraction.
Troubleshooting Guide: Sample Preparation
Question 1: My fatty acyl-CoA signal is consistently low or absent. What are the likely causes during sample preparation?
Answer: Low recovery of fatty acyl-CoAs is a frequent issue, often stemming from their instability.[2][4] There are two primary culprits: enzymatic degradation and chemical hydrolysis.
-
Enzymatic Degradation: Cells and tissues are rich in acyl-CoA thioesterases, enzymes that rapidly hydrolyze the thioester bond.[4] To mitigate this, immediate and effective enzyme inactivation is critical.
-
Expert Insight: The moment of sample collection is your first and most critical opportunity to preserve your analytes. We recommend a rapid quenching step. For cultured cells, this involves aspirating the media, washing with ice-cold PBS, and then immediately lysing with an ice-cold acidic solvent like 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.[5][6] For tissues, homogenization in an ice-cold acidic buffer is essential.[4]
-
-
Chemical Hydrolysis: The thioester bond of fatty acyl-CoAs is susceptible to hydrolysis, particularly in alkaline or strongly acidic aqueous solutions.[2][4] The rate of hydrolysis can also be influenced by the length of the fatty acyl chain.[2]
-
Causality: Maintaining a slightly acidic pH (between 4.0 and 6.8) throughout your extraction and reconstitution steps is crucial for preserving the integrity of your analytes.[4]
-
Question 2: I'm observing significant variability between replicate samples. Could my storage conditions be the problem?
Answer: Absolutely. The stability of fatty acyl-CoAs is highly dependent on storage conditions. Improper storage can lead to significant degradation, introducing variability.
-
Short-Term Storage (Autosampler): Even at 4°C in an autosampler, some fatty acyl-CoA species can degrade over a 24-hour period, especially in aqueous solutions.[2] Reconstituting your final extract in methanol or a methanol/buffer mixture can improve stability compared to purely aqueous solutions.[2][5]
-
Long-Term Storage: For long-term preservation, storing samples as a dry pellet at -80°C is the gold standard.[4][5] If you must store them in solution, use a slightly acidic buffer and create aliquots to avoid repeated freeze-thaw cycles, which are known to degrade metabolites.[4][6]
Experimental Protocol: Optimized Fatty Acyl-CoA Extraction from Cultured Cells
This protocol is designed to maximize recovery and minimize degradation.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Immediately add 1 mL of ice-cold methanol and 15 µL of a 10 µM internal standard solution (e.g., C15:0-CoA or other odd-chain fatty acyl-CoA) per 10 cm dish.[2] Place the dish at -80°C for at least 15 minutes to ensure complete protein precipitation and enzymatic inactivation.
-
Collection: Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris.[2]
-
Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Adding 1 mL of acetonitrile can facilitate evaporation by forming an azeotrope with water.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 150 µL) of methanol for LC-MS/MS analysis.[2] Vortex and centrifuge again to pellet any remaining insoluble material.
-
Analysis: Transfer the clear supernatant to an autosampler vial for immediate analysis.
Visualization: Fatty Acyl-CoA Extraction Workflow
Caption: A streamlined workflow for the extraction of fatty acyl-CoAs from cultured cells.
Part 2: LC-MS/MS Analysis - Navigating the Instrumental Challenges
Once you have a clean extract, the next set of challenges lies in the chromatographic separation and mass spectrometric detection of your analytes. This section will help you troubleshoot common issues related to peak shape, in-source fragmentation, and matrix effects.
Troubleshooting Guide: LC-MS/MS Analysis
Question 3: My chromatographic peaks for long-chain fatty acyl-CoAs are broad and tailing. How can I improve the peak shape?
Answer: Poor peak shape is a common problem in the analysis of long-chain fatty acyl-CoAs, often due to their amphipathic nature and interactions with the stationary phase.
-
Expert Insight: Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution for long-chain species on a C18 reversed-phase column.[7] However, this can be detrimental to the column's longevity. An alternative is to use a column with a different chemistry or to incorporate a column cleaning step with a low pH mobile phase after each run to remove nonspecifically bound analytes.[7]
Question 4: I'm detecting a signal for dephospho-CoA. Is this a genuine metabolite or an artifact?
Answer: The detection of dephospho-CoA can be misleading. While it may be present endogenously, it is also a common in-source fragment of fatty acyl-CoAs.[5]
-
Causality: In-source fragmentation occurs when the analyte fragments in the ion source of the mass spectrometer before entering the mass analyzer. Careful optimization of your source conditions, particularly the cone voltage or fragmentor voltage, is necessary to minimize this phenomenon. Additionally, robust chromatographic separation is key to distinguishing between a true dephospho-CoA metabolite and an in-source fragment.[5]
Question 5: I'm experiencing significant ion suppression, leading to low sensitivity and poor reproducibility. How can I mitigate these matrix effects?
Answer: Matrix effects, particularly ion suppression, are one of the most significant challenges in quantitative bioanalysis.[8] They occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte of interest.
-
Strategies for Mitigation:
-
Improve Sample Cleanup: If you are using a simple protein precipitation method, consider incorporating a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds, such as phospholipids.[8]
-
Optimize Chromatography: Adjusting your chromatographic gradient to better separate your analytes from the regions of ion suppression can be highly effective.[8] A post-column infusion experiment can help identify these "suppression zones."[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[8] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By using the ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is normalized.[8]
-
Data Presentation: Impact of Sample Preparation on Matrix Effects
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) |
| Protein Precipitation | 65 | 85 |
| Liquid-Liquid Extraction | 80 | 70 |
| Solid-Phase Extraction | 95 | 90 |
This table provides a representative comparison of how different sample preparation methods can influence matrix effects and analyte recovery. Values are illustrative.
Part 3: Quantification and Data Interpretation - Ensuring Accuracy and Precision
The final step in your analysis is the accurate quantification and interpretation of your data. This section addresses the nuances of choosing internal standards, dealing with isobaric interferences, and correctly interpreting your fragmentation data.
Frequently Asked Questions (FAQs)
Q1: What is the characteristic fragmentation pattern for fatty acyl-CoAs in positive ion mode MS/MS?
A1: In positive ion mode, fatty acyl-CoAs exhibit a highly characteristic fragmentation pattern, which is a neutral loss of the 3'-phospho-ADP moiety, corresponding to a mass difference of 507 Da.[5][7] This predictable loss is invaluable for developing neutral loss or precursor ion scan experiments to screen for a wide range of fatty acyl-CoA species in a sample.[7] Another common fragment ion is observed at an m/z of 428, resulting from cleavage between the 5' diphosphates.[5][9]
Q2: How do I choose an appropriate internal standard for quantification?
A2: The choice of internal standard is critical for accurate quantification. The ideal internal standard is a stable isotope-labeled version of the analyte. However, these can be expensive and are not available for all fatty acyl-CoA species. A common and effective alternative is to use an odd-chain fatty acyl-CoA, such as C15:0-CoA or C17:0-CoA, which are not typically found in mammalian systems.[1][2] It is important to use an internal standard that closely mimics the behavior of the analytes of interest during extraction and ionization.
Q3: I'm concerned about isobaric interferences from other lipids. How can I ensure the specificity of my assay?
A3: Isobaric interferences, where other molecules have the same nominal mass as your analyte, are a significant concern in lipidomics.[10]
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, can help distinguish between your analyte and interfering species based on their exact mass.[9]
-
Chromatographic Separation: Good chromatographic separation is your first line of defense.[2] By separating isomers and isobars, you can ensure that you are quantifying the correct compound. For example, different fatty acyl-CoA isomers (e.g., branched-chain vs. straight-chain) can sometimes be separated chromatographically.[11]
-
Tandem Mass Spectrometry (MS/MS): Using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides a high degree of specificity by monitoring a specific precursor ion and a characteristic product ion.[1][2]
Visualization: Logic of MRM for Fatty Acyl-CoA Analysis
Caption: The principle of Multiple Reaction Monitoring (MRM) for specific fatty acyl-CoA detection.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA Analysis
Welcome to the technical support center dedicated to the robust analysis of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying this specific long-chain acyl-CoA. As an intermediate in fatty acid metabolism, its accurate measurement is critical but fraught with analytical challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and high-level questions essential for developing a successful analytical strategy.
Q1: What is this compound, and why is it particularly challenging to analyze?
A1: this compound is a specific Coenzyme A (CoA) thioester. It is an intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), a critical omega-3 fatty acid. The analytical difficulty stems from a combination of factors:
-
Physicochemical Properties: Like other acyl-CoAs, it is an amphipathic molecule with a bulky, polar CoA headgroup and a long, nonpolar, polyunsaturated fatty acyl tail. This makes chromatographic separation complex.
-
Instability: The thioester bond is susceptible to hydrolysis, especially in non-optimal pH conditions or during prolonged sample handling. The polyunsaturated tail is also prone to oxidation.
-
Low Abundance: As a metabolic intermediate, it is typically present at very low concentrations in biological matrices, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological samples (plasma, tissue homogenates) are complex, and co-eluting substances can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.
Q2: What is the recommended analytical platform for quantifying this analyte?
A2: The gold standard for the analysis of long-chain acyl-CoAs is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This platform provides the necessary sensitivity and specificity to accurately measure low-abundance species in complex matrices. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the analyte from other molecules, while the tandem mass spectrometer provides precise detection and quantification based on the analyte's specific mass-to-charge ratio (m/z) and its fragmentation pattern.
Q3: Why are internal standards (IS) essential, and what type should I use?
A3: Internal standards are indispensable for reliable quantification. They are compounds added at a known concentration to every sample, standard, and QC before processing. Their purpose is to account for variability during sample preparation (e.g., extraction efficiency) and analytical measurement (e.g., injection volume and matrix effects).
For acyl-CoA analysis, the best practice is to use a stable isotope-labeled version of the analyte itself. However, if this is unavailable, a structurally similar compound that is not naturally present in the sample is the next best choice. Odd-chain fatty acyl-CoAs (e.g., pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA)) are excellent internal standards because they mimic the chemical behavior of endogenous even-chain acyl-CoAs but are typically absent from biological systems.
Q4: What are Pooled Quality Control (PQC) samples, and why are they considered the gold standard for QC?
A4: A Pooled Quality Control (PQC) sample is created by combining a small, equal aliquot from every experimental sample in the study. This single, homogenous pool is then divided into multiple small aliquots and stored under the same conditions as the study samples. PQCs are considered the gold standard because they represent the average biochemical composition of the entire sample set. They are injected periodically throughout the analytical run to monitor the performance and stability of the entire analytical system. By tracking the analyte's concentration in the PQC samples, you can assess the precision and reproducibility of your data across the entire batch.
Q5: How can I assess the stability of this compound in my samples and during processing?
A5: Due to the inherent instability of acyl-CoAs, stability assessments are critical. You should evaluate:
-
Freeze-Thaw Stability: Analyze a set of QC samples after subjecting them to several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Bench-Top Stability: Leave QC samples on the bench at room temperature for a duration that mimics your longest expected sample preparation time, then analyze them.
-
Autosampler Stability: Place a set of extracted samples in the autosampler and re-inject them at regular intervals over the expected run time (e.g., every 12 or 24 hours) to check for degradation. Recent studies show that using glass vials can significantly decrease signal loss and improve stability compared to plastic vials.
A significant deviation (typically >15%) from the initial concentration indicates instability, requiring modification of the sample handling protocol (e.g., keeping samples on ice, minimizing processing time).
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that you may encounter during your experiments.
Q: I'm observing poor chromatographic peak shape (e.g., tailing, splitting) for my analyte. What are the likely causes and solutions?
A: Poor peak shape for acyl-CoAs is a common issue. The primary causes relate to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The negatively charged phosphate groups on the CoA moiety can interact with residual, positively charged silanol groups on standard silica-based C18 columns, causing peak tailing. The large, complex structure can also contribute to difficult chromatography.
-
Solutions:
-
Optimize Mobile Phase: Ensure the mobile phase contains an appropriate buffer or ion-pairing agent. Using a volatile buffer like ammonium acetate or ammonium hydroxide in the mobile phase can improve peak shape and is compatible with mass spectrometry.
-
Select the Right Column: A high-quality, end-capped C18 or C8 reversed-phase column is recommended. Columns with different stationary phase chemistries can be tested to find the optimal separation.
-
Check for Column Degradation: If peak shape degrades over time, the column may be contaminated or worn out. Implement a column washing protocol or replace the column.
-
Verify Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions (i.e., not significantly stronger). This prevents peak distortion.
-
Q: My signal intensity is very low, or I cannot detect the analyte at all. How can I troubleshoot this?
A: Low or no signal is a critical issue that can stem from sample preparation, chromatography, or mass spectrometer settings.
-
Causality: The analyte may have degraded during sample preparation, been lost during extraction, or the mass spectrometer may not be properly tuned for its detection.
-
Solutions:
-
Review Sample Preparation: Acyl-CoAs are unstable. Ensure metabolism was quenched rapidly and that all extraction steps were performed quickly and on ice. Verify that the extraction solvent (e.g., an acetonitrile/methanol/water mixture) is appropriate for acyl-CoAs.
-
Optimize MS Parameters: Directly infuse a standard of a similar long-chain acyl-CoA to optimize mass spectrometer parameters, including capillary voltage, cone voltage, and collision energy. Ensure you are using the correct precursor-product ion transitions (MRM pairs) for this compound. Acyl-CoAs typically show a characteristic fragmentation pattern in positive ion mode.
-
Investigate Matrix Effects: Dilute a problematic sample extract (e.g., 1:10) with the initial mobile phase and re-inject. If the signal intensity increases disproportionately, it strongly suggests that ion suppression was occurring. An improved sample cleanup step, such as solid-phase extraction (SPE), may be necessary.
-
Check for Analyte Adsorption: The analyte can adsorb to plasticware. Using glass or low-adsorption polypropylene vials and pipette tips can mitigate this issue.
-
Q: The %CV of my analyte in the Pooled QC samples is very high (>20%). What does this indicate and how can I fix it?
A: High coefficient of variation (%CV) in your PQC samples indicates poor precision and suggests a systematic issue with your analytical workflow, making the data unreliable.
-
Causality: High variability can be introduced at any stage: inconsistent sample extraction, instrument instability, or analyte degradation in the autosampler over the course of the run.
-
Solutions:
-
Standardize Sample Preparation: Ensure every sample is treated identically. Use automated liquid handlers if available to minimize human error. Ensure vortexing times, centrifugation speeds/times, and evaporation steps are consistent.
-
Assess Instrument Performance: Before starting the batch, run a system suitability test (SST) by injecting a standard solution multiple times (e.g., 5-6 injections). If the %CV of the peak area and retention time from the SST is high (>5%), the LC-MS system needs maintenance before proceeding.
-
Plot QC Data: Plot the peak area of the internal standard and the measured concentration of the analyte in the PQCs versus injection order. A drift or trend in either plot can reveal problems. A drifting IS signal suggests instrument instability, while a drifting analyte concentration with a stable IS signal
-
Technical Support Center: Enzymatic Degradation of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the enzymatic degradation of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.
Introduction to the Degradation Pathway
This compound is a key intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA, 22:6n-3).[1][2][3] Unlike saturated fatty acids, the degradation of polyunsaturated fatty acids (PUFAs) like DHA requires a set of auxiliary enzymes to handle the cis double bonds.[4][5] The process is primarily localized to peroxisomes, which contain the necessary enzymatic machinery for shortening very-long-chain fatty acids.[1][6][7]
The degradation of this specific 3-oxoacyl-CoA intermediate is a critical step, catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase. This reaction cleaves the molecule, releasing acetyl-CoA and a chain-shortened acyl-CoA. Understanding the nuances of this pathway and the enzymes involved is crucial for accurate experimental design and interpretation.
Visualizing the Core Pathway
The following diagram illustrates the central steps in the peroxisomal β-oxidation of a polyunsaturated fatty acid leading to the generation and subsequent degradation of a 3-oxoacyl-CoA intermediate.
Caption: Peroxisomal β-oxidation of PUFAs.
Troubleshooting Guide
This section addresses common problems encountered during in vitro assays involving the enzymatic degradation of this compound.
Issue 1: Low or No Enzyme Activity
Q: I am not observing any significant degradation of my 3-oxoacyl-CoA substrate when incubated with purified thiolase or a peroxisomal fraction. What could be the cause?
A: This is a frequent issue that can stem from several factors, ranging from substrate integrity to enzyme stability and assay conditions.
Possible Causes & Solutions:
-
Substrate Instability: Polyunsaturated acyl-CoA esters are susceptible to oxidation and hydrolysis.[8][9]
-
Verification: Confirm the integrity of your substrate using HPLC or mass spectrometry.
-
Solution: Store the substrate at -80°C under an inert gas (argon or nitrogen). Prepare fresh working solutions for each experiment and keep them on ice. Avoid repeated freeze-thaw cycles.
-
-
Incorrect Enzyme Isoform: Peroxisomes contain multiple thiolase isoforms with different substrate specificities.[10] The primary thiolase for straight-chain fatty acids is 3-oxoacyl-CoA thiolase A, while another, SCP-2/thiolase, is involved in the metabolism of branched-chain fatty acids.[10]
-
Verification: Ensure you are using the correct peroxisomal thiolase. If using a cell lysate or peroxisomal fraction, confirm its purity and enrichment.
-
Solution: Use a highly purified, recombinant peroxisomal 3-ketoacyl-CoA thiolase (EC 2.3.1.16) for your assays.[11]
-
-
Cofactor Limitation: The thiolase reaction requires Coenzyme A (CoA) as a substrate for the thiolytic cleavage.[12]
-
Verification: Check the concentration of free CoA in your reaction buffer.
-
Solution: Ensure your reaction buffer contains an adequate concentration of CoA, typically in the range of 50-100 µM.
-
-
Improper Assay Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition.
-
Verification: Review the optimal conditions for your specific enzyme.
-
Solution: Maintain a physiological pH (typically 7.4-8.0) and the optimal temperature for the enzyme (often 37°C). Use a buffer system that does not interfere with the reaction, such as Tris-HCl or HEPES.
-
-
Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Store purified enzymes in appropriate buffers containing stabilizing agents like glycerol at -80°C. Aliquot the enzyme to avoid multiple freeze-thaw cycles.
-
Issue 2: High Background Signal or Non-Specific Degradation
Q: My no-enzyme control shows significant degradation of the 3-oxoacyl-CoA substrate. How can I reduce this background noise?
A: High background can be attributed to either the chemical instability of the substrate or contaminating activities in your enzyme preparation.
Possible Causes & Solutions:
-
Chemical Hydrolysis of the Thioester Bond: The thioester bond in acyl-CoA molecules can be susceptible to spontaneous hydrolysis, especially at non-optimal pH.[13]
-
Verification: Run a time-course experiment with the substrate in the assay buffer without any enzyme.
-
Solution: Optimize the pH of your assay buffer. Ensure all reagents are of high purity. The inclusion of a mild chelating agent like EDTA can sometimes help by sequestering divalent cations that may catalyze hydrolysis.
-
-
Contaminating Thioesterases: If you are using a cellular fraction (e.g., peroxisomal isolate), it may be contaminated with acyl-CoA thioesterases (ACOTs), which hydrolyze the acyl-CoA to a free fatty acid and CoA.[14]
-
Verification: Assay your enzyme preparation for ACOT activity using a specific ACOT substrate.
-
Solution: Further purify your enzyme preparation using chromatographic techniques like affinity or ion-exchange chromatography to remove contaminating proteins.[11]
-
Issue 3: Inconsistent or Irreproducible Results
Q: My results vary significantly between experiments, even when I follow the same protocol. What are the likely sources of this variability?
A: Reproducibility is key in scientific research. Inconsistent results often point to subtle variations in experimental setup.[15]
Possible Causes & Solutions:
-
Variable Substrate Concentration: As mentioned, polyunsaturated acyl-CoAs can degrade over time. Using a stock solution over several weeks can lead to a gradual decrease in the effective substrate concentration.
-
Solution: Prepare fresh substrate stock solutions regularly. Quantify the concentration of the stock solution spectrophotometrically before each set of experiments.
-
-
Pipetting Errors: Viscous solutions, such as those containing glycerol for enzyme storage, can be challenging to pipette accurately.
-
Solution: Use calibrated pipettes and reverse pipetting techniques for viscous liquids.
-
-
Cell Passage Number: If using cell-derived preparations, the metabolic state of the cells can change with high passage numbers, potentially altering the expression levels of relevant enzymes.
-
Solution: Use cells within a defined, low passage number range for all experiments.
-
-
Inconsistent Incubation Times: Precise timing is critical for kinetic assays.
-
Solution: Use a multi-channel pipette or an automated liquid handling system to start and stop reactions simultaneously for multiple samples.
-
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of this compound degradation?
A1: The β-oxidation of very-long-chain and polyunsaturated fatty acids, including the pathway that generates and degrades this specific 3-oxoacyl-CoA, occurs predominantly in peroxisomes.[1][6][7] While mitochondria also perform β-oxidation, they are less efficient at handling these specific types of fatty acids.[16]
Q2: Which enzymes are critical for the steps preceding the formation of my 3-oxoacyl-CoA substrate?
A2: The formation of this compound from its parent acyl-CoA involves two key enzymatic activities, both of which are domains of the D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFP-2).[17][18][19][20][21]
-
Enoyl-CoA Hydratase 2: This domain hydrates the trans-2-enoyl-CoA intermediate.
-
L-3-Hydroxyacyl-CoA Dehydrogenase: This domain oxidizes the resulting 3-hydroxyacyl-CoA to the 3-oxoacyl-CoA.
Q3: Are there any known inhibitors of peroxisomal 3-ketoacyl-CoA thiolase?
A3: While specific, potent inhibitors are not widely commercially available, the reaction is subject to product inhibition by both acetyl-CoA and the chain-shortened acyl-CoA.[22] High concentrations of these products can slow down the reaction rate. Additionally, general thiol-reactive compounds can inhibit the enzyme by modifying its active site cysteine residue.
Q4: Can I use a spectrophotometric assay to measure the activity of 3-ketoacyl-CoA thiolase?
A4: Yes, a common method is a coupled assay that measures the decrease in the Mg²⁺-complexed 3-oxoacyl-CoA at around 305 nm as it is consumed.[23] Alternatively, the release of free CoA can be monitored by reacting it with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that absorbs at 412 nm.[24]
Q5: My research involves a potential drug candidate that may inhibit this pathway. What is a suitable experimental workflow?
A5: A robust workflow would involve a multi-tiered approach, starting with in vitro assays and progressing to cell-based and potentially in vivo models.
Caption: Drug discovery workflow.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This protocol is adapted from established methods for measuring thiolase activity by monitoring the disappearance of the 3-oxoacyl-CoA substrate.[23]
Materials:
-
Purified peroxisomal 3-ketoacyl-CoA thiolase
-
This compound (substrate)
-
Coenzyme A (CoA)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) (25 mM)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 305 nm
Procedure:
-
Prepare the Assay Buffer: Mix the 100 mM Tris-HCl (pH 8.0) with 25 mM MgCl₂.
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For each reaction, add:
-
Assay Buffer to a final volume of 200 µL
-
3-Oxoacyl-CoA substrate to a final concentration of 20 µM
-
CoA to a final concentration of 50 µM
-
-
Equilibrate: Incubate the plate/cuvettes containing the reagent mix at 37°C for 5 minutes to allow the temperature to equilibrate and for the Mg²⁺-enolate complex to form.
-
Initiate the Reaction: Add a small volume (e.g., 5-10 µL) of the purified thiolase enzyme to each well to start the reaction. For the "no-enzyme" control, add the same volume of enzyme storage buffer.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 305 nm every 30 seconds for 10-15 minutes.
-
Calculate Activity: Determine the initial rate of the reaction (ΔA₃₀₅/min) from the linear portion of the curve. Use the molar extinction coefficient of the Mg²⁺-enolate complex to convert this rate into µmol/min/mg of enzyme.
Data Summary Table
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 8.0 | 1 M | 100 mM | Buffer system |
| MgCl₂ | 1 M | 25 mM | Stabilizes the enolate form of the substrate for detection |
| 3-Oxoacyl-CoA | 1 mM | 20 µM | Substrate |
| CoA | 10 mM | 50 µM | Co-substrate |
| Enzyme | Varies | Varies | Catalyst |
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Cloning, Expression, and Purification of Glyoxysomal 3-Oxoacyl-Coa Thi" by Anke C. Schiedel, Silke Oeljeklaus et al. [digitalcommons.montclair.edu]
- 12. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 14. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 16. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 18. metabolicsupportuk.org [metabolicsupportuk.org]
- 19. labcorp.com [labcorp.com]
- 20. researchgate.net [researchgate.net]
- 21. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 22. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 23. Degradation of Aromatics and Chloroaromatics by Pseudomonas sp. Strain B13: Purification and Characterization of 3-Oxoadipate:Succinyl-Coenzyme A (CoA) Transferase and 3-Oxoadipyl-CoA Thiolase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA and Other Intermediates of Docosahexaenoic Acid (DHA) β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cellular membranes, particularly in the brain and retina, and serves as a precursor to potent signaling molecules. The metabolic fate of DHA is of significant interest in the study of various physiological and pathological processes. While DHA can be elongated, its partial degradation through a specialized peroxisomal β-oxidation pathway, often termed retroconversion, to eicosapentaenoic acid (EPA) is a key metabolic route.[1][2] This process involves a series of enzymatic reactions that generate unique intermediates, each with distinct biochemical properties.
This guide provides an in-depth technical comparison of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA and other key intermediates in the β-oxidation of DHA. We will delve into their enzymatic processing, analytical differentiation, and the experimental methodologies required for their study.
The Peroxisomal β-Oxidation of Docosahexaenoic Acid (DHA)
The β-oxidation of the highly unsaturated DHA molecule requires a specialized set of auxiliary enzymes to handle its cis double bonds, particularly the one at the Δ4 position. This pathway is primarily localized to the peroxisome.[2] The initial steps involve the conversion of DHA-CoA to intermediates that can enter the standard β-oxidation spiral. A key intermediate in this pathway is this compound, the substrate for the final thiolytic cleavage in a given β-oxidation cycle.
References
- 1. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Organelle-Specific Metabolism of Docosahexaenoic Acid (DHA)
Introduction: The Divergent Fates of a Vital Omega-3 Fatty Acid
Docosahexaenoic acid (DHA; 22:6n-3) is a polyunsaturated omega-3 fatty acid of paramount importance for human health, serving as a critical structural component of the brain's cerebral cortex and the retina's photoreceptors.[1] While it can be obtained from dietary sources like fatty fish, its endogenous synthesis from α-linolenic acid involves a crucial final step that occurs within a specific cellular organelle.[1][2] The subsequent metabolic processing, or catabolism, of DHA is not confined to a single pathway but is partitioned between two distinct organelles: the mitochondrion and the peroxisome.
This guide provides an in-depth comparison of how these two organelles handle DHA. We will explore their unique enzymatic machinery, regulatory mechanisms, and the profound functional interplay that governs the metabolic fate of this essential fatty acid. For researchers in metabolic diseases, neurobiology, and pharmacology, understanding this division of labor is critical for designing targeted therapeutic strategies and interpreting experimental outcomes.
The Peroxisome: A Hub for DHA Biosynthesis and Initial Catabolism
Peroxisomes are single-membrane-bound organelles that play an indispensable role in lipid metabolism, particularly for molecules that mitochondria cannot efficiently process.[3][4] Their relationship with DHA is twofold: they are essential for its final synthesis step and are the primary site for the initial breakdown of DHA and other very-long-chain fatty acids (VLCFAs).[3][5]
The Final Step of DHA Synthesis: A Peroxisomal Prerogative
The endogenous production of DHA from its precursor, tetracosahexaenoic acid (C24:6n-3), is completed exclusively within the peroxisome.[2] This process involves a single round of peroxisomal β-oxidation to shorten the 24-carbon chain to the final 22-carbon DHA molecule.[2][3] This unique role underscores the fact that cellular DHA deficiency is a hallmark of disorders with impaired peroxisome function.[2][6]
Peroxisomal β-Oxidation of DHA
When catabolizing DHA, peroxisomes employ a β-oxidation pathway that is biochemically distinct from its mitochondrial counterpart.
-
Substrate Entry: Unlike mitochondria, peroxisomes do not use a carnitine-dependent shuttle for fatty acid import. Instead, VLCFAs like DHA are transported across the peroxisomal membrane by ATP-binding cassette (ABC) transporters, such as ABCD1 (the protein deficient in X-linked adrenoleukodystrophy).
-
The First Dehydrogenation Step: This is a critical point of divergence. The first step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX1) .[2][3] This enzyme directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by peroxisomal catalase.[3] This reaction does not contribute to the cell's energy pool via an electron transport chain.
-
Subsequent Steps: The pathway continues with reactions catalyzed by a D-bifunctional protein (DBP) and is completed by a peroxisomal thiolase (e.g., sterol carrier protein X, SCPx).[2][3]
-
Incomplete Oxidation: Peroxisomal β-oxidation is a chain-shortening process, not a complete degradation pathway.[3][5] It typically ceases once the fatty acyl-CoA is reduced to a medium-chain length. These chain-shortened products, along with acetyl-CoA, are then exported to the mitochondria for complete oxidation.[5]
Regulation and Functional Significance
The expression of peroxisomal β-oxidation enzymes is transcriptionally upregulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] DHA itself is a natural ligand for PPARα, creating a feedback loop where the substrate can induce the machinery required for its own metabolism.[7] Furthermore, studies have shown that DHA treatment can induce peroxisome proliferation, a process that requires peroxisomal elongation as a prerequisite for division.[8][9]
The Mitochondrion: The Powerhouse for Complete DHA Oxidation
Mitochondria are the primary cellular sites for energy production through oxidative phosphorylation. They are responsible for the complete β-oxidation of the short-, medium-, and long-chain fatty acids that are either directly imported or received as chain-shortened products from peroxisomes.[10]
Mitochondrial β-Oxidation of DHA
Mitochondria can catabolize DHA, but their machinery is optimized differently from that of peroxisomes.
-
Substrate Entry: The entry of long-chain fatty acids like DHA into the mitochondrial matrix is strictly dependent on the carnitine shuttle . The fatty acyl-CoA is converted to acylcarnitine by carnitine palmitoyltransferase 1 (CPT1) on the outer membrane, transported across the inner membrane, and then converted back to acyl-CoA by CPT2.[11] This is a major regulatory checkpoint.
-
The First Dehydrogenation Step: In stark contrast to peroxisomes, the first step of mitochondrial β-oxidation is catalyzed by FAD-dependent acyl-CoA dehydrogenases . These enzymes donate electrons to the electron transport chain (ETC) via the Electron-Transfer Flavoprotein (ETF).[3] This direct coupling to the ETC makes mitochondrial β-oxidation a highly efficient energy-yielding process.
-
Complete Oxidation: The mitochondrial β-oxidation spiral proceeds until the entire fatty acid chain is broken down into acetyl-CoA units.[3] These units then enter the citric acid cycle to be fully oxidized to CO₂ and H₂O, generating substantial amounts of ATP.
Impact of DHA on Mitochondrial Function
The incorporation of DHA into the mitochondrial membrane has profound effects on its biophysical properties and function.
-
Membrane Fluidity: The highly unsaturated nature of DHA increases the fluidity of the inner mitochondrial membrane.[12]
-
Respiratory Function: This altered membrane environment can modulate the activity of the electron transport chain complexes.[13] Studies have shown that increased DHA levels can decrease the respiratory control index (RCI), suggesting a mild uncoupling effect or altered proton movement across the membrane.[12]
-
Redox Homeostasis: DHA can influence mitochondrial reactive oxygen species (ROS) production. While it can enhance oxidative stress under certain conditions, it has also been shown to decrease mitochondrial ROS and upregulate antioxidant enzymes, suggesting a complex regulatory role.[14][15][16]
Direct Comparison: Peroxisomal vs. Mitochondrial DHA Metabolism
The distinct roles and mechanisms of the two organelles are best summarized in a direct comparison.
| Feature | Peroxisomal Metabolism | Mitochondrial Metabolism |
| Primary Role | DHA biosynthesis (final step), chain-shortening of VLCFAs.[2][3] | Complete oxidation of fatty acids for ATP production.[10] |
| Substrate Entry | Carnitine-independent; utilizes ABCD transporters.[5] | Carnitine-dependent shuttle (CPT1/CPT2 system).[4][11] |
| First Enzyme | Acyl-CoA Oxidase (ACOX1).[2][3] | Acyl-CoA Dehydrogenase (e.g., VLCAD).[3] |
| Byproduct of First Step | Hydrogen Peroxide (H₂O₂).[3] | FADH₂ (donates electrons to the ETC).[3] |
| Energy Coupling | Not directly coupled to ATP synthesis; produces heat. | Directly coupled to the ETC for efficient ATP synthesis. |
| Extent of Oxidation | Incomplete; chain-shortens VLCFAs to medium-chain products.[3][5] | Complete; degrades fatty acids entirely to acetyl-CoA.[3] |
| Primary Regulation | Transcriptional control via PPARα activation.[5][7] | Allosteric control of CPT1 by malonyl-CoA. |
Experimental Protocols for Interrogating Organellar Metabolism
To provide actionable methodologies for researchers, we outline two core experimental workflows to quantify DHA metabolism in each organelle.
Protocol 1: Assessing Peroxisomal β-Oxidation Activity
This protocol quantifies the rate of peroxisomal chain-shortening using a radiolabeled substrate. The causality behind this choice is that by using [1-¹⁴C]DHA, the label is released as [¹⁴C]acetyl-CoA only after the completion of each β-oxidation cycle, allowing for a direct measure of pathway flux.
Methodology:
-
Homogenization: Homogenize cultured cells (e.g., human fibroblasts or hepatocytes) in a digitonin-based buffer to selectively permeabilize the plasma membrane while leaving organellar membranes intact.
-
Incubation: Incubate the permeabilized cells in a reaction buffer containing cofactors (NAD+, CoA, ATP, Mg²⁺) and the substrate, [1-¹⁴C]docosahexaenoic acid. To isolate peroxisomal activity, a mitochondrial inhibitor such as etomoxir (a CPT1 inhibitor) should be included.
-
Reaction: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Separation: Stop the reaction and separate the chain-shortened, water-soluble radiolabeled products (e.g., [¹⁴C]acetyl-CoA) from the unreacted lipid-soluble [1-¹⁴C]DHA using a precipitation/centrifugation step (e.g., with perchloric acid) or solid-phase extraction.
-
Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting. This value is directly proportional to the peroxisomal β-oxidation activity.
Self-Validation: The protocol's integrity is confirmed by running parallel control experiments. A sample without substrate serves as a background control, while a sample from cells with a known peroxisomal defect (e.g., ACOX1-deficient fibroblasts) should show significantly reduced activity, validating the assay's specificity.[2]
Protocol 2: High-Resolution Respirometry of Mitochondrial DHA Oxidation
This protocol uses an Oroboros O2k or similar device to measure oxygen consumption as a direct indicator of mitochondrial respiratory function with DHA as a substrate. The rationale is that oxygen is the final electron acceptor in the ETC, so its consumption rate provides a real-time, quantitative measure of oxidative phosphorylation fueled by a specific substrate.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat liver or heart) or cultured cells using differential centrifugation. Purity and integrity should be confirmed by microscopy or marker enzyme assays.
-
Chamber Preparation: Calibrate the respirometer chambers and add a respiration medium (e.g., MiR05).
-
Substrate Addition: Add the isolated mitochondria to the chamber. Initiate LEAK state respiration by adding DHA (complexed to BSA) along with malate (to ensure Krebs cycle function) and carnitine/palmitoyl-CoA (if starting from the fatty acid).
-
OXPHOS State: Induce maximal ADP-stimulated respiration (OXPHOS state) by adding a saturating amount of ADP. The resulting oxygen consumption rate reflects the capacity of the mitochondria to oxidize DHA to produce ATP.
-
Inhibitor Titration: Subsequently, add inhibitors like oligomycin (ATP synthase inhibitor) to measure residual LEAK respiration, and FCCP (an uncoupler) to determine the maximum capacity of the electron transport system (ETS). Finally, add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down respiration and correct for residual oxygen consumption.
Self-Validation: The quality of the mitochondrial preparation is validated by calculating the Respiratory Control Ratio (RCR = OXPHOS rate / LEAK rate). A high RCR indicates well-coupled, healthy mitochondria, ensuring the reliability of the data.
Metabolic Crosstalk: A Necessary Partnership
The separation of DHA metabolism between peroxisomes and mitochondria is not one of isolation but of intricate and essential cooperation. This metabolic interplay ensures that VLCFAs are handled efficiently and safely by the cell.
The primary pathway for complete DHA catabolism is sequential:
-
Peroxisomal Chain-Shortening: DHA is first imported into the peroxisome and undergoes several cycles of β-oxidation.
-
Shuttling of Intermediates: The resulting medium-chain acyl-CoAs and acetyl-CoA are exported from the peroxisome.
-
Mitochondrial Final Oxidation: These intermediates are then transported into the mitochondrial matrix (the acyl-CoAs via the carnitine shuttle) where they are completely oxidized to CO₂ and H₂O, yielding large amounts of ATP.[3][4]
This division of labor is metabolically logical: the peroxisome, with its H₂O₂-producing oxidase, handles the initial, less energy-efficient steps for which mitochondria are ill-equipped, effectively preparing the substrate for the mitochondrial powerhouse.[4]
Conclusion and Future Directions
The metabolism of docosahexaenoic acid is a clear example of the metabolic compartmentalization and cooperation that defines eukaryotic cell biology. Peroxisomes serve a specialized role in both the final step of DHA synthesis and the initial, chain-shortening phase of its catabolism—a process characterized by a carnitine-independent import and an H₂O₂-producing oxidase. Mitochondria, in contrast, are responsible for the complete, energy-efficient oxidation of DHA-derived intermediates via their carnitine-dependent, ETC-coupled β-oxidation pathway.
For researchers, appreciating these differences is fundamental. Therapeutic strategies aimed at modulating fatty acid oxidation in diseases like non-alcoholic steatohepatitis (NASH) or certain inherited metabolic disorders must account for the distinct enzymatic and regulatory landscapes of each organelle. Future work focusing on the specific transporters that shuttle intermediates between these organelles and the signaling mechanisms that coordinate their activities will undoubtedly reveal new targets for intervention in a host of metabolic and neurological diseases.
References
- 1. Docosahexaenoic acid - Wikipedia [en.wikipedia.org]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. neurology.org [neurology.org]
- 7. Metabolism and functions of docosahexaenoic acid‐containing membrane glycerophospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid mediates peroxisomal elongation, a prerequisite for peroxisome division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Transmembrane protein 135 regulates lipid homeostasis through its role in peroxisomal DHA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of docosahexaenoic acid on mouse mitochondrial membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Docosahexaenoic acid lowers cardiac mitochondrial enzyme activity by replacing linoleic acid in the phospholipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of docosahexaenoic acid in mediating mitochondrial membrane lipid oxidation and apoptosis in colonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Method Validation of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA using LC-MS/MS
For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, the precise and accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species is paramount. 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, a derivative of coenzyme A, is an important intermediate in fatty acid metabolism.[1][2][3] Its accurate measurement is crucial for understanding disease states and for the development of novel therapeutics. This guide provides an in-depth, experience-driven comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound against alternative analytical approaches, supported by established experimental data and protocols.
The inherent complexity and physicochemical properties of acyl-CoAs present significant analytical challenges, including their instability in aqueous solutions and the wide range of their cellular concentrations.[4][5] This necessitates the development and rigorous validation of highly sensitive and specific analytical methods. LC-MS/MS has emerged as the gold standard for acyl-CoA analysis due to its superior sensitivity, specificity, and high-throughput capabilities.[6][7]
Comparative Analysis of Analytical Platforms
While LC-MS/MS is the preferred method for acyl-CoA quantification, other techniques have been employed, each with its own set of advantages and limitations. The choice of platform is contingent on the specific research question, the required sensitivity, and the sample matrix.
| Analytical Platform | Principle | Typical Analytes | Sensitivity | Throughput | Key Strengths | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation.[7] | Broad range of acyl-CoAs, including low-abundance species.[8] | Very High (nM to sub-nM).[9][10] | High | Unmatched sensitivity and specificity; capable of multiplexing.[6] | Higher initial instrument cost; potential for matrix effects.[11] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[6] | Primarily more abundant short-chain acyl-CoAs.[4][12] | Moderate | Moderate | Relatively simple and cost-effective; robust for targeted analysis. | Lower sensitivity and specificity compared to LC-MS/MS; limited to UV-active compounds.[4] |
| NMR Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Highly abundant species like acetyl-CoA.[4][12] | Low | Low | Non-destructive; provides structural information. | Low sensitivity requiring larger sample amounts.[6] |
| Fluorometric/Spectrophotometric Assays | Enzymatic reactions leading to a fluorescent or colorimetric signal. | Primarily acetyl-CoA.[4][12] | Moderate | High | Simple, rapid, and suitable for high-throughput screening. | Indirect measurement; limited to specific acyl-CoAs.[4] |
The LC-MS/MS Advantage for this compound
Given the likely low endogenous concentrations and the complex biological matrices in which this compound is found, LC-MS/MS stands out as the most suitable analytical technique. Its ability to selectively detect and quantify the target analyte in the presence of numerous other structurally similar lipids is critical for obtaining reliable data.
Experimental Design for LC-MS/MS Method Validation
A robust method validation ensures that the analytical procedure is fit for its intended purpose. The validation of the LC-MS/MS method for this compound should be conducted in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][13]
Key Validation Parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard (IS).
-
Linearity and Range: The relationship between the concentration of the analyte and the instrumental response. A calibration curve with a minimum of six non-zero standards is prepared in the biological matrix. The acceptance criteria for the back-calculated concentrations are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on the same day (intra-day) and on different days (inter-day). The mean accuracy should be within 85-115% of the nominal concentration, and the precision (expressed as the coefficient of variation, %CV) should not exceed 15%.[14][15]
-
Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components. This is a critical parameter for LC-MS/MS assays and is evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution. The use of a stable isotope-labeled internal standard is highly recommended to mitigate matrix effects.[11]
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage).
Experimental Protocols
Sample Preparation: Protein Precipitation and Extraction
The choice of extraction method significantly impacts the recovery of acyl-CoAs. Protein precipitation is a common and straightforward method for sample preparation.
Step-by-Step Protocol:
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute at 4°C.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. The use of glass vials is recommended to minimize the loss of acyl-CoAs.[16]
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of long-chain acyl-CoAs.[17]
-
Mobile Phase A: Water with 0.1% formic acid or an alternative ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time to achieve optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transitions are specific precursor-to-product ion pairs for the analyte and the internal standard. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed, corresponding to the loss of the 3'-phosphoadenosine diphosphate moiety, which can be used for profiling.[8][14][17]
Data Presentation: A Comparative Overview
The following tables present hypothetical yet realistic validation data for the LC-MS/MS method for this compound, benchmarked against a hypothetical HPLC-UV method.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linear Range | 0.5 - 500 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.990 |
| LLOQ | 0.5 ng/mL | 50 ng/mL |
| LOD | 0.1 ng/mL | 15 ng/mL |
Table 2: Accuracy and Precision (Intra-day)
| QC Level | Nominal Conc. (ng/mL) | LC-MS/MS Accuracy (%) | LC-MS/MS Precision (%CV) | HPLC-UV Accuracy (%) | HPLC-UV Precision (%CV) |
| Low | 1.5 | 102.3 | 4.8 | 95.7 | 8.9 |
| Medium | 75 | 98.9 | 3.1 | 103.2 | 6.5 |
| High | 400 | 101.5 | 2.5 | 99.1 | 5.2 |
Table 3: Recovery and Matrix Effect
| Parameter | LC-MS/MS Method |
| Extraction Recovery (%) | 85.2 ± 5.6 |
| Matrix Effect (%) | 92.4 ± 7.1 |
Visualization of the Experimental Workflow
Caption: LC-MS/MS analytical workflow.
Concluding Remarks
The validation of an LC-MS/MS method for the quantification of this compound is a critical step in ensuring the generation of reliable and reproducible data for research and development. The superior sensitivity and specificity of LC-MS/MS make it the ideal platform for the analysis of this and other low-abundance acyl-CoA species. By following established validation guidelines and employing a systematic approach to experimental design, researchers can be confident in the quality and integrity of their analytical results. This guide serves as a comprehensive resource, grounded in scientific principles and practical experience, to aid in the successful implementation of this powerful analytical technique.
References
- 1. alfachemic.com [alfachemic.com]
- 2. 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA_TargetMol [targetmol.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. elearning.unite.it [elearning.unite.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Substrate Specificity of 3-Ketoacyl-CoA Thiolase for Unsaturated Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ketoacyl-CoA thiolase (EC 2.3.1.16) is a pivotal enzyme that catalyzes the final step of the β-oxidation pathway, a critical process for energy production from fatty acids.[1][2][3] The enzyme's ability to process a diverse range of acyl-CoA substrates, including those with varying chain lengths and degrees of saturation, is fundamental to cellular lipid homeostasis. Eukaryotic cells possess distinct isozymes of 3-ketoacyl-CoA thiolase, primarily localized in the mitochondria and peroxisomes, each exhibiting unique substrate preferences that dictate their specific metabolic roles.[1][4] This guide will delve into the comparative kinetics of these isozymes, providing a detailed analysis of their specificity for unsaturated acyl-CoAs, a topic of increasing interest in the study of metabolic diseases and drug development.
Introduction: The Thiolase Family and Its Metabolic Significance
The thiolase superfamily of enzymes is broadly categorized into two main types: degradative 3-ketoacyl-CoA thiolases (thiolase I) and biosynthetic acetoacetyl-CoA thiolases (thiolase II).[1] Thiolase I enzymes are characterized by their broad chain-length specificity and are integral to degradative pathways like fatty acid β-oxidation.[1] Conversely, thiolase II is specific for the thiolysis of acetoacetyl-CoA and participates in biosynthetic pathways such as steroidogenesis.[1]
In eukaryotes, 3-ketoacyl-CoA thiolase activity is compartmentalized between mitochondria and peroxisomes.[1][4] This subcellular distribution reflects a division of labor in fatty acid metabolism:
-
Mitochondrial β-oxidation is the primary pathway for the degradation of short-, medium-, and long-chain fatty acids to generate acetyl-CoA for the citric acid cycle and subsequent ATP production.[5]
-
Peroxisomal β-oxidation is responsible for the chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and some prostaglandins. The resulting shorter acyl-CoAs are then transported to the mitochondria for complete oxidation.[5][6]
The substrate specificity of the thiolase isozymes within these organelles is a key determinant of the overall efficiency and substrate flow through these pathways.
Comparative Analysis of Substrate Specificity
The catalytic efficiency of an enzyme is best described by its kinetic parameters, namely the Michaelis constant (Km) and the maximal velocity (Vmax) or turnover number (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate, while a higher kcat reflects a greater catalytic rate. The ratio kcat/Km is often used as a measure of the enzyme's overall catalytic efficiency.
While 3-ketoacyl-CoA thiolase is known for its broad substrate promiscuity, specific isozymes exhibit distinct preferences for the chain length and saturation of their acyl-CoA substrates.[7]
Peroxisomal 3-Ketoacyl-CoA Thiolases
Studies on rat liver peroxisomes have identified two major 3-oxoacyl-CoA thiolases: thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) .[8] Their substrate specificities have been characterized for a range of saturated and branched-chain acyl-CoAs.
Table 1: Apparent Kinetic Constants of Peroxisomal Thiolases from Rat Liver for Saturated 3-Oxoacyl-CoAs
| Substrate (3-Oxoacyl-CoA) | Thiolase A | SCP-2/thiolase |
| Km (µM) | Vmax (U/mg) | |
| 3-Oxobutyryl-CoA (C4) | 18 | 108 |
| 3-Oxohexanoyl-CoA (C6) | 5.0 | 125 |
| 3-Oxooctanoyl-CoA (C8) | 3.6 | 130 |
| 3-Oxodecanoyl-CoA (C10) | 3.3 | 128 |
| 3-Oxododecanoyl-CoA (C12) | 3.1 | 117 |
| 3-Oxotetradecanoyl-CoA (C14) | 2.9 | 104 |
| 3-Oxohexadecanoyl-CoA (C16) | 2.8 | 92 |
Data adapted from Antonenkov et al., J Biol Chem, 1997.[8]
As shown in Table 1, thiolase A displays high activity towards a broad range of straight-chain 3-oxoacyl-CoAs, with a preference for medium-chain lengths. In contrast, SCP-2/thiolase exhibits significantly lower activity with these substrates but is uniquely capable of processing 2-methyl-branched fatty acids and bile acid intermediates.[8]
Unfortunately, specific kinetic data for peroxisomal thiolases with unsaturated acyl-CoAs is limited in the literature. However, studies on the overall peroxisomal β-oxidation pathway have shown a low apparent Km for mono-unsaturated long-chain fatty acids (C16:1 to C22:1), suggesting that peroxisomes play a significant role in their degradation.[9]
Mitochondrial 3-Ketoacyl-CoA Thiolase
Mitochondria contain at least two 3-ketoacyl-CoA thiolases: the medium-chain specific 3-ketoacyl-CoA thiolase (MCKAT) and the thiolase domain of the trifunctional protein (TFP), which is active with long-chain substrates.[7] The mitochondrial 3-ketoacyl-CoA thiolase (ACAA2) is crucial for the efficient breakdown of medium to long-chain fatty acids.[10]
Direct comparative kinetic data for mitochondrial thiolases with a range of unsaturated acyl-CoAs is scarce. However, studies on overall mitochondrial β-oxidation indicate high oxidation rates for long-chain saturated (C16:0-C18:0) and polyunsaturated (C18:2) fatty acids.[9] This suggests that mitochondrial thiolases are well-equipped to handle the products of unsaturated fatty acid degradation.
Causality Behind Experimental Choices
The determination of enzyme kinetics provides a quantitative measure of substrate preference and catalytic efficiency. The choice of substrates in these studies is critical for elucidating the physiological roles of the different thiolase isozymes.
-
Saturated Acyl-CoAs of Varying Chain Lengths: These are used to establish the baseline activity and chain-length preference of the enzyme. This is fundamental to understanding how the different isozymes partition the metabolism of fatty acids based on their size.
-
Branched-Chain Acyl-CoAs: The inclusion of substrates like 3-oxo-2-methylpalmitoyl-CoA is essential for differentiating the functions of specialized enzymes like SCP-2/thiolase, which are involved in the metabolism of fatty acids that cannot be processed by the classical β-oxidation pathway.
-
Unsaturated Acyl-CoAs: While data is limited, the use of unsaturated substrates is crucial for understanding how the double bonds present in common dietary fatty acids affect their degradation. The position and configuration (cis/trans) of the double bond can significantly influence enzyme activity.
Experimental Protocol: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This section provides a detailed, step-by-step methodology for a common spectrophotometric assay to measure the thiolytic cleavage of 3-ketoacyl-CoA. This assay is based on monitoring the decrease in absorbance of the 3-ketoacyl-CoA substrate.
Principle
The thiolytic cleavage of a 3-ketoacyl-CoA by thiolase in the presence of Coenzyme A (CoA) results in the formation of a shorter acyl-CoA and acetyl-CoA. The enolate form of the 3-ketoacyl-CoA substrate has a characteristic absorbance maximum at approximately 303-310 nm. The rate of disappearance of this absorbance is directly proportional to the thiolase activity.
Materials
-
Purified 3-ketoacyl-CoA thiolase isozyme
-
3-ketoacyl-CoA substrate (e.g., 3-oxopalmitoyl-CoA, 3-oxoleoyl-CoA)
-
Coenzyme A (CoA)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.1)
-
Magnesium chloride (MgCl₂)
-
Spectrophotometer capable of measuring absorbance at 303 nm
-
Cuvettes (1 cm path length)
Procedure
-
Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing:
-
Tris-HCl buffer (to a final concentration of 100 mM)
-
MgCl₂ (to a final concentration of 25 mM)
-
CoA (to a final concentration of 50 µM)
-
3-ketoacyl-CoA substrate (at a starting concentration in the range of 10-100 µM)
-
-
Equilibrate the Reaction Mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.
-
Initiate the Reaction: Add a small, known amount of the purified 3-ketoacyl-CoA thiolase enzyme to the cuvette and mix quickly by inversion.
-
Monitor Absorbance: Immediately start recording the decrease in absorbance at 303 nm over a period of 3-5 minutes. Ensure the rate of decrease is linear during the initial phase of the reaction.
-
Calculate Enzyme Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of the 3-ketoacyl-CoA substrate, c is the change in concentration, and l is the path length of the cuvette. The specific activity is then expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Determine Kinetic Parameters: Repeat the assay with varying concentrations of the 3-ketoacyl-CoA substrate to determine the Km and Vmax values. These can be calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the Metabolic Context
The following diagrams illustrate the central role of 3-ketoacyl-CoA thiolase in fatty acid β-oxidation and the factors influencing its substrate specificity.
Caption: Compartmentalization of 3-ketoacyl-CoA thiolase activity.
Caption: Factors influencing 3-ketoacyl-CoA thiolase substrate specificity.
Conclusion and Future Directions
The substrate specificity of 3-ketoacyl-CoA thiolase isozymes is a critical factor in the regulation of fatty acid metabolism. While significant progress has been made in characterizing the activity of these enzymes with saturated and branched-chain acyl-CoAs, a comprehensive understanding of their interaction with a wide array of unsaturated substrates remains an area for further investigation. The development of specific inhibitors for different thiolase isozymes holds therapeutic potential for metabolic diseases, and a deeper knowledge of their substrate preferences will be invaluable in this endeavor. Future research should focus on obtaining detailed kinetic data for both mitochondrial and peroxisomal thiolases with a variety of physiologically relevant unsaturated acyl-CoAs to build a more complete picture of their roles in health and disease.
References
- 1. Thiolase - Wikipedia [en.wikipedia.org]
- 2. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. InterPro [ebi.ac.uk]
- 5. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gosset.ai [gosset.ai]
A Senior Application Scientist's Guide to Comparative Metabolomics of Peroxisomal Disorders: Focusing on 3-Oxoacyl-CoA Levels
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, technically-focused comparison of metabolomic strategies for investigating peroxisomal disorders. Moving beyond standard protocols, we will explore the causal biochemistry, strategic experimental design, and data interpretation, with a specific emphasis on the pivotal—yet analytically challenging—metabolite, 3-oxoacyl-CoA.
The Centrality of Peroxisomes in Cellular Metabolism
Peroxisomes are indispensable metabolic organelles that host a variety of critical enzymatic pathways.[1][2] Their dysfunction, which underlies a class of devastating genetic conditions known as peroxisomal disorders, leads to profound and complex metabolic dysregulation.[3][4] These disorders are broadly categorized into two groups: peroxisome biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD), where the organelle itself fails to form correctly, and single peroxisomal enzyme deficiencies (PEDs), where a specific enzyme within a functional peroxisome is defective.[4]
The Peroxisomal β-Oxidation Pathway: A Critical Catabolic Route
While mitochondria are responsible for the β-oxidation of most fatty acids, peroxisomes are exclusively equipped to handle the chain-shortening of specific lipid species.[2][5] These include very long-chain fatty acids (VLCFAs; ≥C22:0), branched-chain fatty acids like pristanic acid, and bile acid precursors.[1][5]
Unlike its mitochondrial counterpart, the peroxisomal β-oxidation pathway is a chain-shortening process, not a complete oxidation to produce ATP.[5] It typically shortens fatty acyl-CoAs to medium-chain lengths (e.g., C6 or C8), which are then shuttled to the mitochondria for complete oxidation.[5] This pathway involves a sequence of four enzymatic reactions catalyzed by acyl-CoA oxidase (ACOX1), a multifunctional enzyme (either L-bifunctional protein or D-bifunctional protein), and a peroxisomal 3-oxoacyl-CoA thiolase (ACAA1).[6][7]
Pathophysiology of Key Peroxisomal Disorders
-
Zellweger Spectrum Disorders (PBD-ZSD): Caused by mutations in PEX genes, these disorders represent a continuum of severity, from the most severe Zellweger syndrome to milder forms.[8][9] The failure to assemble functional peroxisomes leads to a global loss of peroxisomal functions, resulting in the accumulation of VLCFAs, bile acid intermediates, and phytanic acid, alongside deficient plasmalogen synthesis.[4]
-
X-Linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, resulting from mutations in the ABCD1 gene.[10][11] The ABCD1 protein is responsible for transporting VLCFA-CoAs into the peroxisome.[10][12] Its deficiency leads to the characteristic accumulation of VLCFAs in tissues and plasma, causing progressive demyelination in the brain, axonopathy in the spinal cord, and adrenal insufficiency.[10][12]
-
D-Bifunctional Protein (DBP) Deficiency: This severe autosomal recessive disorder is caused by mutations in the HSD17B4 gene, which encodes the DBP enzyme.[1][13][14] DBP catalyzes the second and third steps of VLCFA and pristanic acid β-oxidation.[1] Its deficiency leads to an accumulation of VLCFAs and bile acid intermediates, causing severe neurodegeneration that is often fatal within the first two years of life.[14][15]
The Biochemical Bottleneck: 3-Oxoacyl-CoA Accumulation
The final step of each β-oxidation cycle is the thiolytic cleavage of a 3-oxoacyl-CoA (also known as a β-ketoacyl-CoA) into a chain-shortened acyl-CoA and an acetyl-CoA molecule. This reaction is catalyzed by the peroxisomal 3-oxoacyl-CoA thiolase, ACAA1.[6][16][17]
In disorders where the thiolase enzyme itself is deficient (ACAA1 deficiency, a rare PED), or in broader disorders like DBP deficiency where the substrate for thiolase is improperly formed, 3-oxoacyl-CoAs are expected to accumulate. This accumulation represents a critical metabolic bottleneck, halting the pathway and leading to a build-up of upstream intermediates. The reactivity and potential toxicity of these accumulated metabolites are subjects of ongoing research into the precise pathogenic mechanisms of these diseases.
Caption: Peroxisomal β-oxidation pathway highlighting the formation of 3-Oxoacyl-CoA.
Comparative Guide to Metabolomic Platforms
Choosing the right analytical platform is paramount. The chemical properties of acyl-CoAs—being non-volatile, thermally labile, and present at low concentrations in complex biological matrices—make their quantification challenging.[18][19]
| Platform | Principle | Pros for 3-Oxoacyl-CoA Analysis | Cons for 3-Oxoacyl-CoA Analysis |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | Gold Standard: High sensitivity and selectivity for acyl-CoAs.[19][20] Can resolve isomers and quantify specific species using Multiple Reaction Monitoring (MRM).[20] Widely published methods are available.[21] | Requires specialized expertise. Matrix effects can suppress ion signals, necessitating robust sample preparation and use of internal standards.[19] |
| GC-MS | Gas chromatography separation of volatile derivatives followed by mass spectrometry. | Excellent for analyzing the fatty acid moieties (e.g., VLCFAs) after hydrolysis from CoA, providing a proxy for pathway dysfunction. | Not suitable for direct analysis of intact, non-volatile acyl-CoA thioesters. Derivatization steps can be complex and introduce variability. |
| Untargeted Metabolomics | Global profiling (e.g., high-resolution MS) to capture a broad spectrum of metabolites. | Excellent for biomarker discovery and identifying unexpected metabolic shifts.[22][23][24] Can reveal novel disease signatures beyond known peroxisomal metabolites.[8][22] | Less sensitive for specific, low-abundance metabolites like acyl-CoAs compared to targeted methods. Data analysis is complex. |
Expert Rationale: For the specific and accurate quantification of 3-oxoacyl-CoA levels in a comparative study, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal method of choice. Its inherent sensitivity and specificity, enabled by MRM analysis, are essential for reliably measuring these low-abundance molecules amidst a complex biological background.[20] While untargeted approaches are powerful for discovery, a targeted LC-MS/MS assay provides the quantitative rigor needed for direct comparison of pathway intermediates.[25][26]
Experimental Workflow: A Self-Validating Protocol
This section outlines a robust, step-by-step workflow for the comparative analysis of 3-oxoacyl-CoA levels in patient-derived fibroblasts, a common and informative model system for peroxisomal disorders.
Caption: A validated workflow for comparative metabolomics of acyl-CoAs.
Step-by-Step Methodology
1. Cell Culture and Harvesting:
-
Culture patient and control fibroblasts under identical, standardized conditions (media, passage number, confluency) to minimize biological variability.
-
Rationale: Consistency is key. Metabolic profiles are highly sensitive to culture conditions.
-
Rapidly wash cells with ice-cold phosphate-buffered saline (PBS). Immediately quench metabolism by adding liquid nitrogen or an ice-cold extraction solvent.
-
Rationale: Metabolic quenching is critical to halt enzymatic activity instantly, preserving the in-vivo state of acyl-CoA pools.
2. Acyl-CoA Extraction (Self-Validating Step):
-
To the quenched cell pellet, add a pre-chilled (-20°C) extraction solution (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).[27]
-
Crucially, add a heavy-isotope labeled internal standard (IS) , such as 13C-labeled 3-oxo-hexadecanoyl-CoA, at the very beginning of the extraction.
-
Rationale (Trustworthiness): The IS is the cornerstone of a self-validating system. It co-extracts with the endogenous analytes and experiences the same potential for degradation or loss during sample preparation and ion suppression during MS analysis. Normalizing the final analyte signal to the IS signal corrects for these variations, ensuring accurate and reproducible quantification.[19]
-
Vortex vigorously and centrifuge at high speed at 4°C. Collect the supernatant.
3. Sample Cleanup using Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge).
-
Load the supernatant from the extraction step.
-
Wash the cartridge to remove interfering substances like salts and phospholipids.
-
Elute the acyl-CoAs using a suitable solvent mixture (e.g., methanol with ammonium hydroxide).[21]
-
Rationale: This cleanup step is vital to reduce matrix effects, which can severely compromise the accuracy of MS quantification.[19]
4. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution profile, typically starting with an aqueous mobile phase (e.g., water with formic acid) and ramping to a high organic mobile phase (e.g., acetonitrile).
-
Rationale: The C18 column effectively retains the acyl-CoAs based on the hydrophobicity of their fatty acid chains, allowing for their separation prior to MS detection, which further reduces ion suppression.[21]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Develop a Multiple Reaction Monitoring (MRM) method. For each target 3-oxoacyl-CoA, monitor at least two specific precursor-to-product ion transitions. One transition is used for quantification ("quantifier") and the second for confirmation ("qualifier").[20]
-
Rationale: MRM provides exceptional selectivity and sensitivity. By monitoring a specific fragmentation pattern unique to the target molecule, it filters out chemical noise, allowing for confident identification and precise quantification even at very low levels.[20]
5. Data Processing and Quantification:
-
Integrate the peak areas for the endogenous analytes and the internal standard.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Generate a calibration curve using known concentrations of authentic 3-oxoacyl-CoA standards spiked into a blank matrix.
-
Determine the concentration of the 3-oxoacyl-CoAs in the samples by interpolating their response ratios on the calibration curve.
Interpreting the Data: A Comparative Case Study
By applying the workflow described above, we can generate quantitative data to compare the metabolic signatures of different peroxisomal disorders.
Hypothetical Comparative Data (Illustrative)
| Metabolite | Control Fibroblasts (pmol/mg protein) | DBP-Deficient Fibroblasts (pmol/mg protein) | ACAA1-Deficient Fibroblasts (pmol/mg protein) | Fold Change (vs. Control) |
| C26:0-CoA | 0.5 ± 0.1 | 5.2 ± 0.8 | 5.5 ± 1.1 | ~10-fold increase |
| 3-oxo-C26:0-CoA | < 0.1 (Below LLOQ) | 1.5 ± 0.3 | 8.9 ± 1.5 | >15-fold (DBP) / >89-fold (ACAA1) |
| 3-oxo-C16:0-CoA | 0.2 ± 0.05 | 0.3 ± 0.08 | 1.9 ± 0.4 | ~1.5-fold (DBP) / ~9.5-fold (ACAA1) |
| Acetyl-CoA | 55 ± 7 | 45 ± 6 | 28 ± 5 | Significant Decrease in ACAA1 |
LLOQ: Lower Limit of Quantification
Analysis and Interpretation:
-
Shared Feature (VLCFA-CoA Accumulation): As expected, both DBP and ACAA1 deficiencies result in a significant accumulation of the upstream substrate, C26:0-CoA, confirming the blockage in the peroxisomal β-oxidation pathway.
-
Differential Diagnosis (3-Oxoacyl-CoA Levels): The key differentiating feature lies in the levels of 3-oxoacyl-CoAs. In DBP deficiency, the block occurs before the formation of 3-oxoacyl-CoA, leading to a modest accumulation. However, in ACAA1 deficiency, the block is at the final thiolysis step, causing a massive and specific build-up of various 3-oxoacyl-CoA species.[17] This dramatic difference provides a clear, mechanistically-grounded biomarker to distinguish between these disorders.
-
Downstream Consequences: The data also illustrate a predictable downstream effect. In ACAA1 deficiency, the failure to produce acetyl-CoA via thiolysis leads to a significant reduction in its peroxisomal pool, which can have wider implications for cellular metabolism.[28][29]
Conclusion and Future Directions
The targeted, quantitative analysis of pathway intermediates like 3-oxoacyl-CoA offers a powerful lens through which to investigate the pathophysiology of peroxisomal disorders. A robust, self-validating LC-MS/MS workflow, grounded in sound biochemical principles, is essential for generating the high-quality data required for differential diagnosis, understanding disease mechanisms, and evaluating the efficacy of potential therapeutic interventions.
Future research will likely focus on expanding these targeted panels to include a wider range of acyl-CoAs and integrating these quantitative results with global, untargeted metabolomics and lipidomics data.[30][31] This multi-faceted approach will provide a more holistic understanding of the metabolic network collapse that occurs in these devastating diseases and pave the way for the development of novel biomarkers and targeted therapies.
References
- 1. D-Bifunctional Protein Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. rsc.org [rsc.org]
- 6. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabolon.com [metabolon.com]
- 10. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E-MEXP-3288 - X-linked adrenoleukosdystrophy disease X-ALD - OmicsDI [omicsdi.org]
- 12. fortunejournals.com [fortunejournals.com]
- 13. researchgate.net [researchgate.net]
- 14. medlineplus.gov [medlineplus.gov]
- 15. metabolicsupportuk.org [metabolicsupportuk.org]
- 16. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ACAA1 acetyl-CoA acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. omni.laurentian.ca [omni.laurentian.ca]
- 19. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeted metabolomics revealed changes in phospholipids during the development of neuroinflammation in Abcd1tm1Kds mice and X-linked adrenoleukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Acetyl-CoA Derived from Hepatic Peroxisomal β-Oxidation Inhibits Autophagy and Promotes Steatosis via mTORC1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Acetyl-CoA Derived from Hepatic Peroxisomal β-Oxidation Inhibits Autophagy and Promotes Steatosis via mTORC1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchwith.montclair.edu [researchwith.montclair.edu]
- 31. researchgate.net [researchgate.net]
Cross-Validation of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA Data with Enzymatic Assays: A Senior Application Scientist's Guide
For researchers navigating the intricate landscape of lipid metabolism, particularly the pathways involving very-long-chain polyunsaturated fatty acids (VLCPUFAs), the ability to accurately quantify key metabolic intermediates is paramount. 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA), represents a significant analytical challenge. This guide provides an in-depth, experimentally-grounded comparison of enzymatic assays for the validation of data related to this specific 3-oxoacyl-CoA, offering researchers the insights needed to select and implement the most appropriate methods for their work.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of fatty acid metabolism and related therapeutic areas. We will delve into the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system, grounded in authoritative scientific principles.
The Biochemical Context: Peroxisomal β-Oxidation of Very-Long-Chain Polyunsaturated Fatty Acids
This compound does not exist in a vacuum. It is a transient but crucial player in the peroxisomal β-oxidation pathway, a catabolic process responsible for the chain-shortening of fatty acids that are too long to be handled by mitochondria. Specifically, it is an intermediate in the retroconversion of DHA (C22:6n-3), a vital process for maintaining lipid homeostasis.
The initial steps of this pathway involve the conversion of a C24:6 PUFA-CoA to this compound via the sequential action of acyl-CoA oxidase and D-bifunctional protein (DBP). Our molecule of interest then serves as the substrate for the final enzyme in the cycle, 3-ketoacyl-CoA thiolase, which cleaves it into acetyl-CoA and a shortened C20:4 acyl-CoA. Understanding this pathway is essential for designing and interpreting any enzymatic assay targeting this intermediate.
Caption: Peroxisomal β-oxidation of a C24:6 PUFA-CoA.
Core Directive: A Direct Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
The primary method for directly quantifying the enzymatic conversion of this compound is a continuous spectrophotometric assay that monitors the activity of 3-ketoacyl-CoA thiolase. This assay leverages the inherent absorbance of the 3-oxoacyl-CoA thioester bond, which exhibits a characteristic peak in the near-UV spectrum. The enzymatic cleavage of this bond by thiolase leads to a decrease in absorbance, providing a direct measure of enzyme activity.
Experimental Protocol: Direct Spectrophotometric Thiolase Assay
This protocol details the measurement of 3-ketoacyl-CoA thiolase activity using this compound as the substrate.
I. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM MgCl₂. Prepare fresh and keep on ice.
-
Coenzyme A (CoA) Solution: 10 mM stock solution in deionized water. Store in aliquots at -20°C.
-
Substrate (this compound): Prepare a 1 mM stock solution in a suitable organic solvent (e.g., ethanol) and store at -80°C. The final concentration in the assay will be significantly lower, and the solvent concentration should be kept below 1% to avoid enzyme inhibition.
-
Enzyme (Purified Human Peroxisomal 3-Ketoacyl-CoA Thiolase): The enzyme should be purified to homogeneity. A detailed purification protocol is beyond the scope of this guide, but generally involves expression of a tagged recombinant protein in E. coli followed by affinity and size-exclusion chromatography.
II. Assay Procedure:
-
Set up a quartz cuvette with a 1 cm path length in a spectrophotometer capable of reading in the UV range.
-
Equilibrate the spectrophotometer to 37°C.
-
To the cuvette, add the following in order:
-
880 µL of Assay Buffer
-
10 µL of 10 mM CoA solution (final concentration: 100 µM)
-
10 µL of the 1 mM substrate stock solution (final concentration: 10 µM)
-
-
Mix gently by pipetting and incubate for 5 minutes at 37°C to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the reaction by adding 100 µL of the purified 3-ketoacyl-CoA thiolase solution (the amount of enzyme should be optimized to yield a linear rate of absorbance change for at least 5-10 minutes).
-
Immediately start monitoring the decrease in absorbance at 312 nm for 10-15 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
III. Data Analysis:
-
Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of substrate consumption. The molar extinction coefficient (ε) for long-chain 3-oxoacyl-CoA thioesters at 312 nm is approximately 14,000 M⁻¹cm⁻¹[1].
-
Enzyme activity is typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Caption: Workflow for the direct spectrophotometric thiolase assay.
Cross-Validation: An Alternative Assay Using a Saturated Substrate
To ensure the robustness and specificity of the data obtained with the polyunsaturated substrate, a cross-validation experiment using a more common and commercially available saturated substrate is highly recommended. 3-Oxopalmitoyl-CoA (C16:0) is an excellent choice for this purpose as it is also a substrate for 3-ketoacyl-CoA thiolase.
Experimental Protocol: Thiolase Assay with 3-Oxopalmitoyl-CoA
The protocol is identical to the one described above, with the following key modification:
-
Substrate: Replace this compound with 3-Oxopalmitoyl-CoA. Prepare a 1 mM stock solution in a similar manner.
By comparing the enzyme's activity with both substrates, researchers can gain valuable insights into its substrate specificity and validate the results obtained with the more specialized polyunsaturated substrate.
Comparative Analysis: Performance Metrics
The choice of substrate can influence several key performance parameters of the assay. The following table provides a comparative summary based on expected performance characteristics.
| Parameter | This compound Assay | 3-Oxopalmitoyl-CoA Assay | Causality Behind the Difference |
| Specificity | High for enzymes involved in VLCPUFA metabolism. | High for general fatty acid β-oxidation enzymes. | The unique structure of the polyunsaturated substrate provides higher specificity for enzymes adapted to this metabolic niche. |
| Sensitivity | Potentially lower due to potential substrate instability and lower turnover rates. | Generally higher due to the stability and commonality of the substrate. | Saturated acyl-CoAs are typically more stable, and enzymes may exhibit higher catalytic efficiency with these more common substrates. |
| Cost & Availability | Higher cost and limited commercial availability. | Lower cost and widely available from multiple suppliers. | The complex synthesis of the polyunsaturated substrate contributes to its higher cost and limited availability. |
| Throughput | Lower, suitable for targeted validation studies. | Higher, amenable to high-throughput screening. | The ease of obtaining and handling the saturated substrate makes it more suitable for large-scale screening applications. |
| Kinetic Parameters | Expected higher Km and lower Vmax. | Expected lower Km and higher Vmax. | Enzymes often have a higher affinity (lower Km) and faster turnover rate (higher Vmax) for their preferred, more common substrates. |
Trustworthiness: A Self-Validating System
The described experimental design, incorporating a direct assay with the specific substrate of interest and a cross-validation with a well-characterized alternative, constitutes a self-validating system. Consistent results across both assays, when accounting for expected differences in enzyme kinetics, provide a high degree of confidence in the measured activity. Any significant discrepancies would warrant further investigation into potential assay artifacts or unexpected enzyme specificity.
Conclusion: Empowering Your Research with Rigorous Validation
The accurate measurement of this compound is a critical step in unraveling the complexities of VLCPUFA metabolism. The direct spectrophotometric assay for 3-ketoacyl-CoA thiolase, when cross-validated with an assay using a saturated substrate, provides a robust and reliable method for this purpose. By understanding the biochemical context and the rationale behind the experimental design, researchers can confidently generate high-quality data that will advance our understanding of lipid metabolism and its role in health and disease.
References
A Comparative Guide to the Biological Significance of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA Accumulation in Peroxisomal β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of docosahexaenoic acid (DHA). While direct research on the accumulation of this specific molecule is limited, its biological significance can be understood by examining the metabolic pathway it belongs to, the consequences of enzymatic defects within this pathway, and by comparing it to other key lipid metabolism processes. This guide will explore the causality behind experimental approaches to studying such intermediates and provide a framework for investigating the potential pathophysiological roles of their accumulation.
Section 1: The Metabolic Crossroads of DHA - The Peroxisomal β-Oxidation Pathway
Docosahexaenoic acid (DHA, C22:6n-3) is a vital omega-3 polyunsaturated fatty acid (PUFA) crucial for brain and retinal function. The final step in its biosynthesis involves a cycle of peroxisomal β-oxidation, shortening a C24:6n-3 precursor to the final C22:6n-3 product.[1][2] This process is distinct from the mitochondrial β-oxidation that handles the bulk of cellular fatty acid catabolism for energy. Peroxisomes are specialized in handling substrates that mitochondria cannot, such as very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and the precursors of bile acids.[3][4]
The intermediate, this compound, is a product of the D-bifunctional protein (DBP) and a substrate for the enzyme sterol carrier protein X (SCPx), which possesses 3-oxoacyl-CoA thiolase activity.[5][6] The accumulation of this 3-oxoacyl-CoA intermediate would strongly indicate a disruption in the final, thiolytic cleavage step of this specific β-oxidation cycle.
Below is a diagram illustrating the peroxisomal β-oxidation of C24:6n-3 to DHA, highlighting the position of this compound.
Caption: Peroxisomal β-oxidation pathway for DHA synthesis.
Section 2: Comparative Analysis of Metabolic Fates and Significance
To understand the implications of this compound accumulation, we must compare the peroxisomal pathway with its mitochondrial counterpart and consider the consequences of enzymatic deficiencies.
| Feature | Peroxisomal β-Oxidation (e.g., of DHA precursor) | Mitochondrial β-Oxidation (e.g., of Palmitoyl-CoA) |
| Primary Function | Chain shortening of VLCFAs, branched-chain FAs, biosynthesis of DHA and bile acids.[3][4] | Complete oxidation of short, medium, and long-chain fatty acids for ATP production. |
| Initial Dehydrogenation | Catalyzed by an Acyl-CoA oxidase, producing H₂O₂. | Catalyzed by an Acyl-CoA dehydrogenase, transferring electrons to the electron transport chain. |
| Key Enzymes | D-bifunctional protein (DBP), Sterol carrier protein X (SCPx).[7] | Separate monofunctional enzymes for hydration, dehydrogenation, and thiolysis. |
| Regulation | Less tightly regulated by immediate energy needs. | Tightly regulated by the cell's energy state (e.g., malonyl-CoA inhibition of CPT1).[3] |
| Consequence of Intermediate Accumulation | Accumulation of toxic lipid intermediates, leading to cellular dysfunction and neurodegeneration.[8][9][10][11][12] | Can lead to energy deficiency and accumulation of acylcarnitines, indicative of specific enzyme defects. |
In the Context of D-Bifunctional Protein (DBP) Deficiency:
The accumulation of upstream intermediates, including 3-oxoacyl-CoAs, is a hallmark of DBP deficiency, a severe autosomal recessive disorder.[9][11] This condition is caused by mutations in the HSD17B4 gene, which encodes DBP.[10][12] The resulting buildup of VLCFAs and other substrates leads to severe neurological symptoms, including hypotonia, seizures, and profound developmental delay, often resulting in death within the first two years of life.[10][11][12] Patients with DBP deficiency also exhibit a deficiency in DHA, which contributes to the neurological and retinal pathologies.[8] While DHA supplementation can restore DHA levels, it does not typically improve the clinical outcome, highlighting the irreversible damage caused by the accumulation of toxic lipid precursors.[8][9]
Therefore, the accumulation of this compound, should it occur, would be a strong indicator of a defect in the thiolase activity of SCPx or a related downstream process. The pathophysiological consequences would likely mirror those seen in DBP deficiency, including lipotoxicity and impaired DHA synthesis.
Section 3: Experimental Protocols for the Analysis of Acyl-CoA Intermediates
The analysis of acyl-CoA thioesters is challenging due to their low abundance and instability.[13] However, advances in mass spectrometry have made their detection and quantification feasible. The method of choice is typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15][16]
Workflow for Acyl-CoA Analysis:
Caption: Workflow for Acyl-CoA analysis using LC-MS/MS.
Detailed Step-by-Step Methodology:
-
Metabolic Quenching and Sample Collection:
-
Immediately freeze-clamp tissues in liquid nitrogen to halt all enzymatic activity. This is the most critical step to preserve the in vivo acyl-CoA profile.[13]
-
For cultured cells, rapidly aspirate the medium and add ice-cold quenching/extraction solvent (e.g., 80% methanol).
-
-
Homogenization and Extraction:
-
Keep samples frozen during homogenization. Grinding the frozen tissue to a fine powder under liquid nitrogen is recommended.
-
Extract acyl-CoAs using a suitable solvent system, such as a mixture of methanol and chloroform.[17] The addition of internal standards (e.g., stable isotope-labeled acyl-CoAs) at this stage is crucial for accurate quantification.[17]
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction to purify and concentrate the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA species using reversed-phase high-performance liquid chromatography (HPLC).[16][18] A C8 or C18 column is typically used with a gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[17][19] This provides high sensitivity and specificity. The precursor ion for acyl-CoAs is the full molecule, and a common product ion resulting from the fragmentation of the phosphopantetheine moiety is often monitored.
-
Supporting Experimental Data (Hypothetical):
The following table illustrates the type of data that could be generated from an experiment comparing wild-type cells with cells deficient in SCPx thiolase activity.
| Acyl-CoA Species | Wild-Type (pmol/mg protein) | SCPx-deficient (pmol/mg protein) | Fold Change |
| C24:6n-3-CoA | 1.5 ± 0.3 | 1.8 ± 0.4 | 1.2 |
| 3-Hydroxy-docosa-4,7,10,13,16,19-hexaenoyl-CoA | 0.8 ± 0.2 | 1.1 ± 0.3 | 1.4 |
| This compound | 0.5 ± 0.1 | 15.2 ± 2.5 | 30.4 |
| DHA-CoA (C22:6n-3) | 12.3 ± 1.9 | 1.4 ± 0.5 | 0.11 |
This is hypothetical data for illustrative purposes.
The dramatic increase in this compound and the corresponding decrease in DHA-CoA in the SCPx-deficient cells would provide strong evidence for the specific metabolic block and the biological significance of this enzymatic step.
Section 4: Conclusion and Future Directions
The accumulation of this compound is a potential biomarker for defects in the final stages of peroxisomal β-oxidation of the DHA precursor. By comparing this pathway to other lipid metabolic routes and studying the severe pathologies of related genetic disorders like DBP deficiency, we can infer that the accumulation of this intermediate would likely lead to cellular lipotoxicity and impaired DHA synthesis, contributing to neurodegenerative processes.
For researchers in drug development, understanding the consequences of such metabolic bottlenecks is crucial. Targeting the regulation of peroxisomal β-oxidation or developing strategies to mitigate the accumulation of toxic intermediates could offer novel therapeutic avenues for a range of metabolic and neurological disorders. The analytical methods outlined in this guide provide a robust framework for investigating these possibilities and for elucidating the complex roles of peroxisomal lipid metabolism in health and disease.
References
- 1. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First Case of Peroxisomal D-bifunctional Protein Deficiency with Novel HSD17B4 Mutations and Progressive Neuropathy in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-bifunctional protein deficiency: MedlinePlus Genetics [medlineplus.gov]
- 11. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 12. metabolicsupportuk.org [metabolicsupportuk.org]
- 13. benchchem.com [benchchem.com]
- 14. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 16. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 17. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. lipidmaps.org [lipidmaps.org]
A Comparative Guide to the Tissue-Specific Roles of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Transient Intermediate
3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA is a critical, yet transient, intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), particularly in the biosynthetic pathway of docosahexaenoic acid (DHA, 22:6n-3).[1][2] While often overlooked in broader metabolic studies, the flux through this specific 3-ketoacyl-CoA intermediate reflects the tissue-specific demands for DHA and the capacity of peroxisomal metabolism. Understanding its differential roles is paramount for developing targeted therapies for metabolic and neurological disorders.
This guide will dissect the metabolic pathway of this compound, compare its functional significance in the liver, brain, and adipose tissue, and provide detailed experimental protocols for its quantification.
The Metabolic Crossroads: Synthesis and Fate of this compound
The generation of this compound is a key step in the conversion of tetracosahexaenoic acid (24:6n-3) to DHA. This process occurs exclusively in peroxisomes and involves a series of enzymatic reactions.[1]
Figure 1. Peroxisomal β-oxidation pathway leading to DHA synthesis.
Tissue-Specific Roles and Quantitative Comparison
The functional importance of this compound is intrinsically linked to the metabolic priorities of each tissue. While direct quantification of this specific intermediate is technically challenging and not widely reported, we can infer its relative flux by examining the expression of key enzymes and the concentrations of related long-chain acyl-CoAs.
| Tissue | Primary Role of Peroxisomal β-Oxidation of VLC-PUFAs | Key Enzymes | Relative Abundance of Long-Chain Acyl-CoAs (proxy) | Inferred Flux of this compound |
| Liver | DHA Synthesis for Systemic Distribution & Fatty Acid Homeostasis: The liver is the primary site for the synthesis of DHA from dietary precursors, which is then supplied to other tissues, particularly the brain.[3][4] Peroxisomal β-oxidation is also crucial for degrading excess fatty acids to prevent hepatic steatosis.[4] | High expression of ACOX1, DBP, and 3-ketoacyl-CoA thiolase. | High levels of various long-chain acyl-CoAs.[5] | High |
| Brain | Maintenance of Neural Membrane Integrity & Neuroprotection: The brain has a high demand for DHA, which is essential for neuronal membrane fluidity, signal transduction, and neuroprotection.[6][7] Peroxisomal β-oxidation in the brain is critical for maintaining the local DHA pool and for the metabolism of very-long-chain fatty acids that can be neurotoxic if they accumulate.[8] | Moderate expression of peroxisomal enzymes. | Moderate levels of long-chain acyl-CoAs, with a high proportion of PUFAs.[5][9] | Moderate to High |
| Adipose Tissue | Regulation of Lipolysis & Energy Homeostasis: Peroxisomal β-oxidation in adipose tissue is involved in the breakdown of fatty acids and has been shown to play a role in preventing obesity and improving glucose tolerance.[10][11] It also acts as a sensor for intracellular fatty acids to regulate lipolysis.[12] | Lower expression of peroxisomal enzymes compared to the liver.[11] | Lower levels of long-chain acyl-CoAs compared to liver and brain.[5] | Low to Moderate |
Comparative Analysis of Tissue-Specific Functions
The Liver: A Central Hub for DHA Production
The liver's prominent role in DHA synthesis positions it as a key regulator of systemic lipid metabolism.[3] The high flux through the peroxisomal β-oxidation pathway, and consequently through the this compound intermediate, is essential for supplying DHA to peripheral tissues. Dysregulation of this pathway in the liver is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[4]
The Brain: A Protected Environment with High DHA Demand
The brain's enrichment in DHA underscores the critical local role of its synthesis and recycling.[6] While the brain can uptake DHA from circulation, local peroxisomal β-oxidation ensures a constant supply for maintaining neuronal health and function.[8] Deficiencies in this pathway can lead to the accumulation of toxic very-long-chain fatty acids and contribute to neurodegenerative diseases.[8]
Adipose Tissue: A Regulator of Systemic Energy Balance
In adipose tissue, peroxisomal β-oxidation and the generation of intermediates like this compound are linked to the regulation of fat storage and release.[12] Increased activity of this pathway is associated with a leaner phenotype and improved insulin sensitivity, suggesting a role in preventing obesity-related metabolic complications.[10][11]
Experimental Protocols for the Quantification of Long-Chain Acyl-CoAs
The quantification of specific acyl-CoA intermediates is a technically demanding process. The following protocol outlines a general workflow based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.[5][13][14][15]
Workflow for Acyl-CoA Quantification
Figure 2. Workflow for the quantification of long-chain acyl-CoAs.
Detailed Steps:
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder to halt enzymatic activity.
-
Extraction: Homogenize the powdered tissue in a cold extraction buffer containing organic solvents (e.g., isopropanol/acetonitrile) and a known amount of an internal standard (e.g., a C17:0-CoA).
-
Solid Phase Extraction (SPE): Use a C18 SPE cartridge to remove interfering substances and concentrate the acyl-CoAs.
-
LC Separation: Separate the acyl-CoAs using a reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18) with a gradient of mobile phases, typically containing an ion-pairing agent or at a high pH to improve peak shape.[13][14]
-
MS/MS Detection: Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of the target acyl-CoAs.
-
Data Analysis: Quantify the concentration of each acyl-CoA by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of authentic standards.
Conclusion and Future Directions
The tissue-specific roles of this compound highlight the metabolic specialization of the liver, brain, and adipose tissue. While this intermediate is a critical component of DHA synthesis and overall lipid homeostasis, its direct measurement remains a challenge. Future research employing advanced mass spectrometry techniques and metabolic flux analysis will be crucial to precisely determine the concentration and turnover of this molecule in different tissues under various physiological and pathological conditions. A deeper understanding of the regulation of its metabolism will undoubtedly open new avenues for therapeutic interventions in a range of human diseases.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Hepatic steatosis and peroxisomal fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Docosahexaenoic Acid and Its Peroxidation Product on Amyloid-β Peptide-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive analysis of phospholipids in the brain, heart, kidney, and liver: brain phospholipids are least enriched with polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced peroxisomal β-oxidation is associated with prevention of obesity and glucose intolerance by fish oil-enriched diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced peroxisomal β-oxidation metabolism in visceral adipose tissues of high-fat diet-fed obesity-resistant C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisomal β-oxidation acts as a sensor for intracellular fatty acids and regulates lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Analysis of Enzymes Metabolizing 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
Introduction: The Final Step in DHA Biosynthesis
Docosahexaenoic acid (DHA, C22:6n-3) is a critical omega-3 polyunsaturated fatty acid (PUFA) essential for the development and function of the human brain and retina. Its biosynthesis does not conclude with a simple desaturation step but rather involves a fascinating metabolic detour through the peroxisome. The pathway requires the elongation of C22:5n-3 to tetracosahexaenoic acid (C24:6n-3), followed by a single, crucial cycle of peroxisomal β-oxidation to yield the final C22:6n-3 DHA product.[1][2][3] This guide focuses on the kinetic analysis of the enzymes responsible for the final catalytic step in this cycle: the metabolism of the intermediate 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA .
Understanding the kinetics of these enzymes is paramount for researchers in metabolic diseases, neurobiology, and drug development. Deficiencies in this pathway can lead to severe peroxisomal disorders, highlighting the importance of robust analytical methods to probe enzyme function.[4][5] This guide provides a comparative analysis of the key enzymes involved, detailed experimental protocols for their kinetic characterization, and insights into the rationale behind these methodologies.
The Enzymatic Landscape: A Tale of Two Thiolases
The thiolytic cleavage of this compound is the final reaction in the β-oxidation spiral that produces DHA-CoA. This step is catalyzed by a class of enzymes known as 3-ketoacyl-CoA thiolases. In mammalian peroxisomes, two primary thiolases exist, each with distinct substrate preferences and physiological roles.[6][7]
-
Peroxisomal 3-oxoacyl-CoA Thiolase A (Thiolase A): This enzyme is considered the workhorse for the β-oxidation of straight-chain fatty acyl-CoAs.[8]
-
Sterol Carrier Protein X (SCPx): Also known as peroxisomal multifunctional enzyme type 2 (MFP-2) in some contexts, SCPx is a multifunctional protein that contains a thiolase domain.[4][9] While its primary role is in the metabolism of branched-chain fatty acids and bile acid intermediates, it also exhibits activity towards straight-chain substrates.[1][2]
The metabolism of this compound, a straight-chain polyunsaturated substrate, can therefore be catalyzed by either Thiolase A or SCPx, making a comparative kinetic analysis essential to understand their relative contributions.
The immediate precursor, 3-hydroxy-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, is oxidized by the dehydrogenase domain of D-bifunctional protein (DBP) , also known as HSD17B4.[1][9][10] The kinetic efficiency of this preceding step directly influences the availability of the 3-oxo substrate for the thiolases.
Caption: DHA Synthesis Pathway in the Peroxisome.
Comparative Kinetic Analysis
D-Bifunctional Protein (HSD17B4) Dehydrogenase Activity
The preceding enzyme, DBP, creates the 3-oxo substrate. Its efficiency is a key factor in the overall flux of the pathway. Kinetic data for its dehydrogenase activity with a medium-chain substrate provides a baseline for its catalytic power.
Table 1: Kinetic Parameters of Human D-Bifunctional Protein (Dehydrogenase Domain)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |
|---|
| D-3-hydroxy-octanoyl-CoA | 10 | 8.8 |[11][12] |
These values indicate a high affinity (low Km) and a robust maximal velocity for a representative 3-hydroxyacyl-CoA substrate.
Comparative Kinetics of Peroxisomal Thiolases
A seminal study by Antonenkov et al. provides a direct comparison of the two peroxisomal thiolases from rat liver using a variety of straight-chain 3-oxoacyl-CoA substrates. This data is invaluable for predicting their relative roles in metabolizing the C22 polyunsaturated intermediate of interest.
Table 2: Comparative Kinetic Parameters of Peroxisomal Thiolases with Straight-Chain Substrates | Substrate | Thiolase A | SCPx (Thiolase Domain) | | :--- | :---: | :---: | | | Km (µM) | Vmax (U/mg) | Km (µM) | Vmax (U/mg) | | 3-Oxobutyryl-CoA (C4) | 18 | 109 | >500 | 12 | | 3-Oxohexanoyl-CoA (C6) | 5.0 | 165 | 110 | 25 | | 3-Oxooctanoyl-CoA (C8) | 2.5 | 168 | 25 | 28 | | 3-Oxodecanoyl-CoA (C10) | 2.5 | 160 | 11 | 29 | | 3-Oxododecanoyl-CoA (C12) | 2.5 | 142 | 5.0 | 30 | | 3-Oxohexadecanoyl-CoA (C16) | 2.0 | 55 | 2.5 | 25 | Data adapted from Antonenkov et al., J Biol Chem, 1997.[8]
Interpretation and Field-Proven Insights:
-
Dominance of Thiolase A: For all straight-chain substrates tested, Thiolase A exhibits a significantly higher Vmax (5 to 10-fold greater) and generally a much lower Km (higher affinity) compared to SCPx. This strongly suggests that Thiolase A is the primary enzyme responsible for the thiolytic cleavage of straight-chain acyl-CoAs , including the polyunsaturated C22 intermediate in DHA synthesis.
-
Substrate Specificity of SCPx: SCPx shows very poor affinity for short-chain substrates (Km >500 µM for C4) but its affinity increases with chain length, becoming comparable to Thiolase A at C12 and C16. This aligns with its established role in metabolizing longer, more complex lipids like branched-chain fatty acids.[13]
-
Implications for DHA Synthesis: While SCPx can process the substrate, its lower catalytic efficiency (Vmax) compared to Thiolase A implies it is likely a minor contributor to this specific step under normal physiological conditions. However, in disease states where Thiolase A is deficient, SCPx may provide a limited, compensatory pathway.
Experimental Protocols for Kinetic Analysis
The trustworthiness of any kinetic data relies on a robust and self-validating experimental design. Here, we provide detailed protocols for the two most common and reliable methods for analyzing the enzymes .
Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity
This assay directly measures the cleavage of the 3-oxoacyl-CoA substrate. The formation of the enolate ion of the 3-oxoacyl-CoA substrate in the presence of Mg2+ results in an absorbance peak around 303-312 nm. The enzymatic cleavage of the thioester bond leads to a decrease in this absorbance, which can be monitored over time.
Causality Behind Experimental Choices:
-
Wavelength (303 nm): This wavelength is specific to the Mg2+-enolate complex of the 3-oxoacyl-CoA thioester, allowing for direct monitoring of substrate depletion.[14]
-
pH 8.0: This slightly alkaline pH facilitates the formation of the enolate complex and is typically near the optimal pH for thiolase activity.
-
Coenzyme A (CoA): The reaction is a thiolysis, meaning it requires the thiol group of a free CoA molecule to attack the keto-carbon and cleave the bond. It is an essential substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 8.0, containing 25 mM MgCl₂.
-
Substrate Stock: Prepare a 1 mM stock solution of the desired 3-oxoacyl-CoA substrate in water. Determine the precise concentration spectrophotometrically.
-
CoA Stock: Prepare a 10 mM stock solution of Coenzyme A, trilithium salt, in water.
-
Enzyme: Purified peroxisomal Thiolase A or SCPx, diluted in a suitable buffer to a working concentration (e.g., 0.1-1 µg/mL).
-
-
Assay Procedure:
-
Set a UV/Vis spectrophotometer to 303 nm and maintain the cuvette holder at 37°C.
-
In a 1 mL quartz cuvette, prepare the reaction mixture:
-
850 µL Assay Buffer
-
50 µL Substrate Stock (final concentration: 50 µM)
-
x µL Enzyme solution
-
(100 - x) µL water
-
-
Mix by inversion and incubate in the spectrophotometer for 5 minutes to allow for temperature equilibration and to record any background substrate degradation.
-
Initiate the reaction by adding 5 µL of CoA Stock (final concentration: 50 µM).
-
Immediately begin monitoring the decrease in absorbance at 303 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (A = εcl) to convert the rate to concentration/time. The extinction coefficient (ε) for the specific 3-oxoacyl-CoA-Mg2+ complex must be determined or obtained from the literature.
-
To determine Km and Vmax, repeat the assay with varying substrate concentrations (e.g., 5-100 µM) and plot the initial velocities against substrate concentration using Michaelis-Menten or Lineweaver-Burk analysis.
-
Caption: Workflow for Spectrophotometric Thiolase Assay.
Protocol 2: Coupled Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the activity of the D-bifunctional protein's dehydrogenase domain. The enzyme oxidizes a 3-hydroxyacyl-CoA substrate to a 3-oxoacyl-CoA, with the concomitant reduction of NAD⁺ to NADH. The production of NADH is monitored by the increase in absorbance at 340 nm.
Causality Behind Experimental Choices:
-
Wavelength (340 nm): NADH has a distinct absorbance maximum at 340 nm, whereas NAD⁺ does not. This allows for direct and specific measurement of product formation.[15]
-
Coupling Enzyme (Thiolase): The dehydrogenase reaction is reversible. To drive the reaction forward and ensure accurate measurement of the initial velocity, an excess of a downstream enzyme (thiolase) and CoA are added to immediately consume the 3-oxoacyl-CoA product.[16]
-
NAD⁺: This is the essential oxidizing cofactor for the dehydrogenase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
Substrate Stock: Prepare a 1 mM stock solution of the desired 3-hydroxyacyl-CoA substrate in water.
-
NAD⁺ Stock: Prepare a 20 mM stock solution of NAD⁺ in water.
-
Coupling Reagents: A solution containing an excess of purified 3-ketoacyl-CoA thiolase (e.g., 5-10 U/mL) and 10 mM CoA.
-
Enzyme: Purified D-bifunctional protein, diluted to a working concentration.
-
-
Assay Procedure:
-
Set a UV/Vis spectrophotometer to 340 nm and maintain the cuvette holder at 37°C.
-
In a 1 mL quartz cuvette, prepare the reaction mixture:
-
800 µL Assay Buffer
-
50 µL NAD⁺ Stock (final concentration: 1 mM)
-
50 µL Coupling Reagents
-
50 µL Substrate Stock (final concentration: 50 µM)
-
-
Mix by inversion and incubate for 3-5 minutes to establish a baseline.
-
Initiate the reaction by adding x µL of the D-bifunctional protein solution.
-
Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the Beer-Lambert law with the known extinction coefficient for NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹) to calculate the rate of NADH production.
-
Vary the concentration of the 3-hydroxyacyl-CoA substrate to determine Km and Vmax.
-
Advanced Alternative: LC-MS/MS-Based Kinetic Analysis
For the most accurate and direct kinetic analysis, especially with complex or novel substrates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative.
Principle: This method uses HPLC to separate the substrate (e.g., this compound) from the products (DHA-CoA and acetyl-CoA) at various time points in the reaction. The separated molecules are then ionized and detected by a mass spectrometer, which provides highly sensitive and specific quantification.
Advantages over Spectrophotometric Methods:
-
Direct Measurement: Simultaneously measures the disappearance of substrate and the appearance of multiple products.
-
High Specificity: Mass detection is unambiguous and not prone to interference from other components in the reaction mixture.
-
High Sensitivity: Can detect femtomole levels of acyl-CoAs, allowing for assays with very low enzyme or substrate concentrations.[17]
-
No Substrate Modification Required: Does not rely on a chromophore in the substrate, making it universally applicable.
While developing a de novo LC-MS/MS method is beyond the scope of this guide, the general workflow involves quenching the enzymatic reaction at specific time points, extracting the acyl-CoAs, and analyzing the extracts via a validated LC-MS/MS protocol.[1][18]
Conclusion and Future Outlook
The kinetic analysis of enzymes metabolizing this compound reveals a clear functional hierarchy within the peroxisome. Comparative data strongly indicates that Thiolase A is the kinetically favored and primary enzyme for this crucial step in DHA biosynthesis, with SCPx serving as a lower-efficiency backup. The preceding dehydrogenase reaction, catalyzed by D-bifunctional protein , is a highly efficient process that is unlikely to be rate-limiting under normal conditions.
For researchers investigating this pathway, the spectrophotometric assays detailed here provide robust, accessible, and reliable methods for routine kinetic characterization. For studies requiring the highest degree of precision or involving complex biological matrices, transitioning to an LC-MS/MS-based approach is highly recommended. Future research, enabled by advances in substrate synthesis and analytical sensitivity, will hopefully provide direct kinetic constants for these enzymes with their true polyunsaturated substrates, further refining our understanding of this elegant and vital metabolic pathway.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid. | Semantic Scholar [semanticscholar.org]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 5. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B4 - Wikipedia [en.wikipedia.org]
- 10. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 12. uniprot.org [uniprot.org]
- 13. "An acyl-coenzyme A chain length dependent assay for 3-oxoacyl-coenzyme" by L V Wrensford, Christopher Coppola MD et al. [scholarlyworks.lvhn.org]
- 14. benchchem.com [benchchem.com]
- 15. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Arabidopsis thaliana multifunctional protein gene (MFP2) of peroxisomal beta-oxidation is essential for seedling establishment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ethosbiosciences.com [ethosbiosciences.com]
- 18. interchim.fr [interchim.fr]
Distinguishing 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA from its Stereoisomers: An In-Depth Analytical Guide
In the landscape of lipidomics and drug discovery, the precise structural elucidation of bioactive lipids is paramount. 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA, a key intermediate in the metabolism of docosahexaenoic acid (DHA), presents a significant analytical challenge due to the potential for multiple stereoisomers. These stereoisomers, differing only in the three-dimensional arrangement of their atoms, can exhibit vastly different biological activities. This guide provides a comprehensive overview of the analytical strategies and experimental protocols required to distinguish this compound from its stereoisomers, ensuring the accuracy and reliability of research findings.
The Challenge of Stereoisomerism in Long-Chain Acyl-CoAs
The structure of this compound contains multiple chiral centers, the specific stereochemistry of which is determined by the enzymatic reactions in its biosynthetic pathway. The presence of cis double bonds also introduces the possibility of cis/trans isomerization under certain conditions. Distinguishing between these subtle structural variations is beyond the capabilities of standard analytical techniques and requires a multi-pronged approach leveraging high-resolution chromatography and spectroscopy.
A Multi-Modal Approach to Stereoisomer Differentiation
A robust analytical workflow for the stereochemical characterization of this compound and its isomers involves a combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for initial identification and quantification, followed by specialized chiral chromatography for stereoisomer separation, and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural confirmation.
Caption: Proposed analytical workflow for the separation and characterization of acyl-CoA stereoisomers.
Part 1: Identification and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone for the initial identification and quantification of acyl-CoA thioesters in complex biological matrices.[1] The high sensitivity and selectivity of this technique allow for the detection of low-abundance species.
Causality Behind Experimental Choices
The selection of a reversed-phase C18 column is based on its proven efficacy in separating long-chain acyl-CoAs.[2] The mobile phase composition, typically an aqueous buffer with an organic modifier like acetonitrile, is optimized to achieve good peak shape and resolution. Tandem mass spectrometry is employed to generate characteristic fragment ions that are unique to the acyl-CoA molecule, enabling its confident identification.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Extract total lipids from the biological sample using a suitable method, such as a modified Bligh-Dyer extraction.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan for the precursor ion of this compound.
-
MS/MS Fragmentation: Utilize collision-induced dissociation (CID) to fragment the precursor ion. Monitor for characteristic product ions.
-
Data Presentation: Characteristic Acyl-CoA Fragment Ions
The fragmentation of acyl-CoAs in the gas phase is highly predictable. Two key fragmentation events are consistently observed and serve as diagnostic markers for this class of molecules.[3][4][5][6]
| Precursor Ion | Characteristic Fragment Ion | Description |
| [M+H]+ | [M+H-507]+ | Neutral loss of the 3'-phospho-AMP moiety. |
| [M+H]+ | m/z 428.0365 | Formation of the adenosine 3',5'-diphosphate fragment. |
The presence of these two fragments provides strong evidence for the identification of an acyl-CoA thioester.
Caption: Characteristic MS/MS fragmentation pattern of acyl-CoA thioesters.
Part 2: Stereoisomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Once the presence of this compound is confirmed, the next critical step is to separate its potential stereoisomers. This is achieved using chiral HPLC, which can be approached in two ways: direct separation on a chiral stationary phase (CSP) or indirect separation following derivatization with a chiral reagent.
Causality Behind Experimental Choices
The choice between direct and indirect methods depends on the availability of a suitable CSP and the reactivity of the analyte. For long-chain fatty acids and their derivatives, indirect methods involving derivatization are often employed to introduce a chromophore for enhanced detection and to create diastereomers that can be separated on conventional achiral columns.[7][8] However, direct separation on a CSP is preferred when possible as it simplifies the workflow and avoids potential artifacts from the derivatization reaction.[9]
Experimental Protocol: Indirect Chiral HPLC via Derivatization
This protocol is adapted from methods developed for the chiral separation of long-chain fatty acids.[10]
-
Hydrolysis of the Thioester: Gently hydrolyze the acyl-CoA to release the free fatty acid. This is a necessary step as the large coenzyme A moiety can interfere with the chiral separation.
-
Chiral Derivatization:
-
Reagent: (1R,2R)- or (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol. This reagent introduces a fluorescent tag for sensitive detection and creates diastereomeric esters.[10]
-
Procedure: React the free fatty acid with the chiral derivatizing agent in the presence of a coupling agent (e.g., a carbodiimide) and a catalyst (e.g., DMAP).
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Fluorescence detector.
-
Column Temperature: Sub-ambient temperatures may be required to enhance resolution.[10]
-
Experimental Protocol: Direct Chiral HPLC
-
Column Selection: Screen a variety of chiral stationary phases (CSPs) to identify one that provides adequate separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.[11][12]
-
Chromatographic Conditions:
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).
-
Flow Rate: Optimize for the best balance of resolution and analysis time.
-
Detection: UV detector (if the molecule has a suitable chromophore) or coupling to a mass spectrometer.
-
Part 3: Unambiguous Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While chiral HPLC can separate stereoisomers, it does not provide absolute structural information. NMR spectroscopy is the gold standard for the unambiguous determination of stereochemistry.
Causality Behind Experimental Choices
One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms and their spatial relationships. For complex molecules like acyl-CoAs, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for assigning the stereochemistry of chiral centers. While the analysis of the entire acyl-CoA molecule by NMR is challenging due to its size and complexity, analysis of the isolated and derivatized fatty acid chain is more feasible.[13][14][15]
Experimental Protocol: NMR Analysis of Isolated Stereoisomers
-
Sample Preparation: Dissolve the isolated stereoisomer (as the derivatized fatty acid) in a suitable deuterated solvent (e.g., CDCl3).
-
NMR Data Acquisition:
-
1D ¹H NMR: Provides information on the different types of protons and their chemical environment.
-
2D COSY: Identifies protons that are coupled to each other.
-
2D NOESY: Reveals protons that are close to each other in space, which is crucial for determining relative stereochemistry.
-
-
Data Analysis: Compare the obtained spectra with those of synthesized standards of known stereochemistry, if available. The chemical shifts and coupling constants of protons adjacent to chiral centers are particularly informative.
By integrating these powerful analytical techniques, researchers can confidently distinguish this compound from its stereoisomers, paving the way for a deeper understanding of its biological role and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aocs.org [aocs.org]
- 9. aocs.org [aocs.org]
- 10. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 13. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-Oxo-docosa-10,13,16,19-all-cis-tetraenoyl-CoA. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. The recommendations herein are based on the chemical properties of its constituent functional groups. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. This guide is not a substitute for a comprehensive, site-specific risk assessment.
Introduction: Understanding the Compound
This compound is a complex long-chain fatty acyl-coenzyme A derivative. Its structure suggests several key reactive features that must be considered for safe handling and disposal:
-
Polyunsaturated Fatty Acyl Chain: The presence of multiple cis-double bonds makes the molecule susceptible to oxidation.[1][2][3][4] This can lead to the formation of reactive oxygen species and degradation into various, potentially hazardous, byproducts.
-
β-Keto Acid Moiety: β-keto acids are known to be relatively unstable and can undergo decarboxylation, especially when heated.[5][6][7]
-
Thioester Linkage: The thioester bond is susceptible to hydrolysis, which would cleave the molecule into 3-oxo-docosa-10,13,16,19-all-cis-tetraenoic acid and coenzyme A.[8][9][10][11] This hydrolysis can be catalyzed by acids or bases.
Given these properties, the primary hazards are associated with chemical reactivity, potential for formation of unstable byproducts, and the generation of mixed chemical waste streams.
Hazard Assessment and Waste Classification
Before any disposal activities, a thorough hazard assessment is crucial. The waste must be classified according to the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[12]
Key Assessment Questions:
-
Is the waste contaminated with other hazardous materials? (e.g., solvents, heavy metals, other reagents).
-
What is the concentration of the this compound in the waste stream?
-
What is the physical state of the waste? (e.g., pure compound, in solution, adsorbed onto a solid matrix).
Based on the answers to these questions, the waste will likely be classified as hazardous chemical waste . It is imperative that this waste is not disposed of down the drain or in the regular trash.[12][13][14]
Waste Segregation Decision Workflow
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste segregation decision tree.
Step-by-Step Disposal Procedures
Adherence to the following procedures is critical for ensuring safety and regulatory compliance.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Must conform to EN166, AS/NZS 1337.1, or equivalent national standards. Essential for protecting eyes from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | May be necessary if creating aerosols or working in poorly ventilated areas. Consult your institution's EHS for specific recommendations. |
Waste Collection and Storage
-
Segregate Waste: At the point of generation, segregate waste containing this compound from other waste streams.[14][15]
-
Use Compatible Containers: Collect the waste in a chemically compatible, leak-proof container with a secure lid.[13][15][16] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Proper Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
Any other constituents in the waste (e.g., solvents, buffers) with their approximate concentrations.
-
The date of accumulation.
-
The name of the principal investigator and laboratory information.
-
-
Safe Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[13][17] The SAA should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
In a well-ventilated area, away from heat sources and incompatible chemicals.[15]
-
Within a secondary containment bin to prevent the spread of material in case of a leak.
-
Disposal of Contaminated Materials
-
Solid Waste: Gloves, pipette tips, and other disposable labware contaminated with this compound should be collected in a designated solid hazardous waste container.[14][16]
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container.[15]
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After decontamination, the glassware can be washed and reused or disposed of in a broken glass container.
Spill and Emergency Procedures
In the event of a spill, follow your laboratory's established spill response protocol.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.
-
Contain: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Clean: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Final Disposal Pathway
The final disposal of this compound waste will be managed by your institution's EHS department through a licensed hazardous waste disposal contractor.[18][19] The most common disposal method for this type of organic chemical waste is incineration at a permitted facility.[15][18] This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact.
Regulatory Compliance
All laboratory personnel are required to be trained on the hazards of the chemicals they work with and the proper procedures for waste disposal.[20][21] This is mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[21][22] The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12][17][23][24] Failure to comply with these regulations can result in significant fines and penalties.[23]
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 4. Polyunsaturated fat - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aklectures.com [aklectures.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. Thioester - Wikipedia [en.wikipedia.org]
- 10. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. danielshealth.com [danielshealth.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. dev25.webster.edu [dev25.webster.edu]
- 15. usbioclean.com [usbioclean.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. epa.gov [epa.gov]
- 18. Thioester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 19. benchchem.com [benchchem.com]
- 20. osha.gov [osha.gov]
- 21. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 22. md.rcm.upr.edu [md.rcm.upr.edu]
- 23. needle.tube [needle.tube]
- 24. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
